Product packaging for Tetrazine-PEG4-biotin(Cat. No.:)

Tetrazine-PEG4-biotin

Número de catálogo: B12427401
Peso molecular: 660.8 g/mol
Clave InChI: YZCZXSSFVWWGLL-VBOOUTDYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Tetrazine-PEG4-biotin is a useful research compound. Its molecular formula is C30H44N8O7S and its molecular weight is 660.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H44N8O7S B12427401 Tetrazine-PEG4-biotin

Propiedades

Fórmula molecular

C30H44N8O7S

Peso molecular

660.8 g/mol

Nombre IUPAC

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide

InChI

InChI=1S/C30H44N8O7S/c39-26(4-2-1-3-25-28-24(20-46-25)35-30(41)36-28)31-10-12-43-14-16-45-18-17-44-15-13-42-11-9-27(40)32-19-22-5-7-23(8-6-22)29-37-33-21-34-38-29/h5-8,21,24-25,28H,1-4,9-20H2,(H,31,39)(H,32,40)(H2,35,36,41)/t24-,25-,28-/m0/s1

Clave InChI

YZCZXSSFVWWGLL-VBOOUTDYSA-N

SMILES isomérico

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2

SMILES canónico

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=CN=N4)NC(=O)N2

Origen del producto

United States

Foundational & Exploratory

An In-depth Technical Guide to Tetrazine-PEG4-biotin for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Powerful Bioconjugation Tool

In the rapidly advancing fields of bioconjugation, chemical biology, and drug development, the need for precise and efficient molecular tools is paramount. Tetrazine-PEG4-biotin has emerged as a cornerstone reagent for researchers and scientists, offering a powerful solution for the targeted labeling and detection of biomolecules. This technical guide provides an in-depth overview of this compound, its underlying chemistry, practical applications, and detailed experimental protocols.

Core Principles: The Chemistry of this compound

This compound is a trifunctional molecule comprising a highly reactive tetrazine moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a high-affinity biotin (B1667282) tag.[1] Its utility lies in its ability to participate in "click chemistry," specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction.[2] This bioorthogonal reaction occurs between an electron-deficient tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO), to form a stable dihydropyridazine (B8628806) linkage.[3][4]

The key features that make this reaction ideal for biological applications are:

  • Exceptional Kinetics: The reaction between tetrazines and TCO is remarkably fast, with second-order rate constants reported to be in the range of 800 to over 10⁶ M⁻¹s⁻¹. This allows for efficient labeling even at low concentrations of reactants.[3][5]

  • High Specificity and Bioorthogonality: The tetrazine and TCO groups are highly selective for each other and do not interact with other functional groups typically found in complex biological systems.[4]

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions, such as in an aqueous environment, at neutral pH, and at ambient temperature, without the need for cytotoxic catalysts like copper.[4]

  • Stability: The resulting dihydropyridazine bond is stable under physiological conditions.[5]

  • Enhanced Solubility: The PEG4 linker increases the water solubility of the molecule, which is beneficial for bioconjugation reactions in aqueous buffers.[2]

Data Presentation: A Quantitative Overview

The efficiency of the IEDDA reaction is a critical parameter for its application. The following tables summarize key quantitative data related to the chemical properties of this compound and the kinetics of the tetrazine-TCO ligation.

PropertyValueReference
Chemical Formula C₃₀H₄₄N₈O₇S[4]
Molecular Weight 660.78 g/mol [4]
Purity >95%[4]
Physical Form Red solid[4]
Solubility Soluble in MeOH, DMF, and DMSO[4]
Storage Conditions -20°C, protected from light and moisture[6]

Table 1: Physicochemical Properties of this compound. This table outlines the fundamental chemical and physical characteristics of the this compound reagent.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
MethyltetrazineTCO> 800[3]
Diphenyl-s-tetrazineTCO520 (in MeOH)[7]
3,6-di(2-pyridyl)-s-tetrazineTCO~2000 (in 9:1 MeOH:water)[8]
Highly reactive tetrazinesTCO>50,000[9]
s-TCODiphenyl-s-tetrazine3100 (in MeOH)[7]

Table 2: Reaction Kinetics of Various Tetrazine-TCO Ligations. This table provides a comparison of the reaction rates for different tetrazine and trans-cyclooctene pairs, highlighting the rapid kinetics of the IEDDA reaction.

Visualizing the Process: Diagrams and Workflows

To better illustrate the concepts discussed, the following diagrams, created using the DOT language, visualize the signaling pathways and experimental workflows.

cluster_reactants Reactants cluster_product Product Tetrazine This compound Product Stable Bioconjugate (Dihydropyridazine linkage) Tetrazine->Product IEDDA Reaction TCO TCO-modified Biomolecule TCO->Product

Inverse Electron-Demand Diels-Alder (IEDDA) Reaction.

cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation cluster_step3 Step 3: Imaging A Administer TCO-conjugated Antibody B Antibody binds to Target Antigen (e.g., on a tumor cell) A->B C Unbound antibody clears from circulation B->C D Administer radiolabeled This compound E Tetrazine reacts with TCO on the bound antibody D->E F Unbound tetrazine clears rapidly E->F G Image the localized radiolabel at the target site

Workflow for a Pre-targeted Imaging Strategy.

Experimental Protocols: A Guide to Practical Application

The following are detailed methodologies for key experiments involving this compound.

Protocol 1: General Protein-Protein Conjugation

This protocol outlines the steps for conjugating two proteins using the tetrazine-TCO ligation.

Materials:

  • TCO-labeled protein

  • This compound

  • Reaction Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Preparation: Prepare the TCO-containing protein in the reaction buffer.

  • Reaction: Add the tetrazine-containing sample to the TCO-containing sample. It is recommended to add 1.05–1.5 molar equivalents of the tetrazine-PEG reagent to 1 mole equivalent of the TCO-containing protein.[10]

  • Incubation: Incubate the reaction mixture at room temperature or at 4°C for 30 minutes to 2 hours.[10]

  • Purification: The reaction is now ready for purification by size-exclusion chromatography to remove any unreacted components.[10]

  • Storage: Store the final conjugate at 4°C.

Protocol 2: Labeling of Cell Surface Glycans

This protocol describes the metabolic labeling of cell surface glycans with a TCO-modified sugar, followed by biotinylation with this compound.

Materials:

  • Cells in culture

  • TCO-modified sugar (e.g., Ac₄ManN-TCO)

  • Cell culture medium

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Streptavidin-conjugated fluorophore for detection

Procedure:

  • Metabolic Labeling: Culture cells to the desired confluency. Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac₄ManN-TCO) in the cell culture medium for 24-48 hours. This allows for the metabolic incorporation of the TCO group onto cell surface glycans.[5]

  • Washing: Wash the cells three times with ice-cold PBS to remove any unincorporated TCO-sugar.[5]

  • Biotinylation: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with the this compound solution for 30-60 minutes at room temperature or at 4°C to label the TCO-modified glycans. Performing this step at 4°C can help to reduce the internalization of the label.[5]

  • Final Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.

  • Detection: The biotinylated cells can now be detected using a streptavidin-conjugated fluorophore for imaging or flow cytometry analysis.

Protocol 3: Pre-targeted Imaging In Vivo

This protocol provides a general workflow for a two-step pre-targeted imaging strategy in an animal model.

Materials:

  • TCO-conjugated targeting molecule (e.g., antibody)

  • Radiolabeled this compound

  • Animal model with the target of interest (e.g., tumor-bearing mouse)

  • Imaging modality (e.g., PET or SPECT scanner)

Procedure:

  • Step 1: Targeting Molecule Administration: Administer the TCO-conjugated antibody to the animal model. Allow sufficient time for the antibody to accumulate at the target site and for the unbound antibody to clear from circulation. This time can range from hours to days depending on the pharmacokinetics of the antibody.

  • Step 2: Tetrazine Probe Administration: After the clearance of the unbound antibody, administer the radiolabeled this compound. The tetrazine will rapidly react with the TCO-conjugated antibody that has accumulated at the target site.[11]

  • Step 3: Clearance of Unbound Probe: The small, unbound radiolabeled tetrazine probe will clear rapidly from the body through renal excretion.

  • Step 4: Imaging: After a short period to allow for the clearance of the unbound probe, the animal can be imaged using the appropriate modality (e.g., PET or SPECT) to visualize the localization of the radioactivity at the target site.[11]

Conclusion

This compound is a versatile and powerful tool for researchers in a wide range of disciplines. Its exceptional reaction kinetics, high specificity, and biocompatibility make it an ideal reagent for bioconjugation, enabling the precise labeling and detection of biomolecules in complex biological systems. The applications of this compound, particularly in pre-targeted imaging and drug delivery, hold immense promise for the future of diagnostics and therapeutics. This guide provides a solid foundation for understanding and implementing this valuable technology in your research endeavors.

References

An In-depth Technical Guide to Tetrazine-PEG4-biotin: Structure, Properties, and Applications in Bioorthogonal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tetrazine-PEG4-biotin, a key reagent in the field of bioorthogonal chemistry. It details the molecule's structure and properties, with a focus on its application in the highly efficient inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction with trans-cyclooctene (B1233481) (TCO). This document is intended to serve as a valuable resource for researchers utilizing "click chemistry" for bioconjugation, live-cell imaging, antibody-drug conjugation, and other advanced applications.

Core Concepts: Introduction to this compound

This compound is a trifunctional molecule that combines the unique reactivity of a tetrazine moiety, the advantageous properties of a polyethylene (B3416737) glycol (PEG) linker, and the high-affinity binding of biotin (B1667282). This combination makes it an exceptionally versatile tool for biological research.

  • Tetrazine: The 1,2,4,5-tetrazine (B1199680) ring is the reactive component responsible for the bioorthogonal "click" reaction. It undergoes a rapid and highly specific iEDDA reaction with strained alkenes, most notably trans-cyclooctene (TCO), to form a stable dihydropyridazine (B8628806) linkage. This reaction is characterized by its exceptionally fast kinetics and the absence of a need for cytotoxic catalysts, making it ideal for use in living systems.[1][2]

  • PEG4 Linker: The tetraethylene glycol (PEG4) spacer serves multiple crucial functions. It enhances the aqueous solubility of the molecule, which is beneficial for reactions in biological buffers.[3] The PEG linker also provides spatial separation between the biotin and the conjugated biomolecule, minimizing steric hindrance and ensuring efficient binding of the biotin to avidin (B1170675) or streptavidin.[3] Furthermore, PEGylation can improve the in vivo pharmacokinetics of labeled molecules by increasing their circulation time.[4]

  • Biotin: Biotin (Vitamin H) is a small molecule that exhibits an extraordinarily strong and specific non-covalent interaction with the proteins avidin and streptavidin. This high-affinity binding is widely exploited for detection, purification, and immobilization of biotinylated molecules.[5]

The structure of this compound allows for a two-step labeling strategy. First, a biomolecule of interest is modified with a TCO group. Subsequently, this compound is introduced, leading to a rapid and specific "click" reaction that attaches the biotin tag to the target molecule. This biotinylated molecule can then be detected or captured using streptavidin-conjugated probes.

Physicochemical and Reactive Properties

The selection of a specific this compound derivative is critical and depends on the desired balance of reactivity and stability for a given application. The properties can be tuned by modifying the substituents on the tetrazine ring and the length of the PEG linker.

Comparative Data of Tetrazine Derivatives

The electronic properties of the substituents on the tetrazine ring significantly influence the kinetics of the iEDDA reaction and the stability of the tetrazine molecule. Electron-withdrawing groups generally increase the reaction rate but can decrease stability, while electron-donating groups have the opposite effect.[6][7]

Tetrazine Derivative (Substituent)Second-Order Rate Constant (k₂) with TCO (M⁻¹s⁻¹)Stability (Half-life in Serum)Key Characteristics
Methyltetrazine ~1,000 - 5,000> 24 hoursGood balance of reactivity and stability.[8]
H-Tetrazine (unsubstituted) ~3,000> 24 hoursOften used as a baseline for comparison.[8]
Pyridyl-tetrazine ~1,000 - 3,000> 24 hoursHigh reactivity and good stability.[6][8]
Pyrimidyl-tetrazine ~5,000 - 13,000> 12 hoursVery high reactivity, with moderate stability.[8]
CN-Pyridyl-tetrazine ~33,000< 1 hourExtremely high reactivity, but low stability.[8]
Influence of PEG Linker Length

The length of the PEG linker impacts the physicochemical properties of the Tetrazine-PEG-biotin conjugate, which in turn affects its in vivo behavior.

PropertyNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11)
Hydrophilicity LowModerateHigh
Blood Clearance FastSlowerSlowest
Tumor Uptake (in pre-targeted imaging) VariablePotentially ImprovedCan be Reduced (due to steric hindrance)

Data summarized from a comparative study on tetrazine probes.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing this compound.

Antibody Conjugation with Tetrazine-PEG4-NHS Ester

This protocol describes the labeling of an antibody with a tetrazine moiety for subsequent reaction with a TCO-modified molecule.

Materials:

  • Antibody solution (e.g., in PBS, pH 7.4)

  • Tetrazine-PEG4-NHS ester (stock solution in anhydrous DMSO)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis equipment

Procedure:

  • Buffer Exchange: Exchange the antibody into the Reaction Buffer to remove any amine-containing buffers.

  • Reagent Preparation: Allow the Tetrazine-PEG4-NHS ester vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in anhydrous DMSO.

  • Labeling Reaction: Add a 20-fold molar excess of the Tetrazine-PEG4-NHS ester stock solution to the antibody solution. Incubate for 1 hour at room temperature.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes to stop the reaction.

  • Purification: Remove excess, unreacted Tetrazine-PEG4-NHS ester using a desalting column or by dialysis against PBS.

  • Characterization: Determine the degree of labeling by measuring the absorbance of the tetrazine (around 520 nm) and the protein (at 280 nm).

G Antibody Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Antibody Antibody in Storage Buffer Buffer_Exchange Buffer Exchange (Amine-free buffer, pH 7.5) Antibody->Buffer_Exchange Mixing Mix Antibody and Tetrazine-PEG4-NHS Buffer_Exchange->Mixing Tetrazine_NHS Tetrazine-PEG4-NHS (in anhydrous DMSO) Tetrazine_NHS->Mixing Incubation Incubate (Room Temp, 1 hr) Mixing->Incubation Quenching Quench Reaction (Tris Buffer) Incubation->Quenching Purification Purify (Desalting Column/Dialysis) Quenching->Purification Characterization Characterize (UV-Vis Spectroscopy) Purification->Characterization Final_Product Tetrazine-labeled Antibody Characterization->Final_Product G Live-Cell Surface Labeling Workflow cluster_cell_prep Cell Preparation cluster_labeling Labeling cluster_detection Detection & Imaging Cells Culture TCO-expressing Cells Wash1 Wash Cells (PBS) Cells->Wash1 Add_Tetrazine Add this compound Wash1->Add_Tetrazine Incubate_Tetrazine Incubate (30-60 min) Add_Tetrazine->Incubate_Tetrazine Wash2 Wash Cells (PBS) Incubate_Tetrazine->Wash2 Add_Streptavidin Add Fluorescent Streptavidin Wash2->Add_Streptavidin Incubate_Streptavidin Incubate (15-30 min) Add_Streptavidin->Incubate_Streptavidin Wash3 Wash Cells (PBS) Incubate_Streptavidin->Wash3 Imaging Fluorescence Microscopy Wash3->Imaging G Protein Pull-Down Workflow cluster_binding Binding cluster_washing Washing cluster_analysis Analysis Lysate Cell Lysate with Biotinylated Proteins Incubate_PullDown Incubate and Bind (1-2 hr, 4°C) Lysate->Incubate_PullDown Beads Streptavidin Beads Beads->Incubate_PullDown Wash_Beads Wash Beads to Remove Non-specific Binders Incubate_PullDown->Wash_Beads Elution Elute Proteins or Perform On-Bead Digestion Wash_Beads->Elution MS_Analysis Mass Spectrometry Elution->MS_Analysis

References

The Core Mechanism of Tetrazine-PEG4-Biotin TCO Ligation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism, kinetics, and practical application of the Tetrazine-PEG4-biotin and trans-cyclooctene (B1233481) (TCO) ligation, a cornerstone of bioorthogonal chemistry.

Core Principles: The Inverse-Electron-Demand Diels-Alder Reaction

The ligation between a tetrazine and a TCO is a bioorthogonal "click chemistry" reaction that proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][2] This reaction is exceptionally fast and highly specific, enabling the precise conjugation of biomolecules in complex biological milieu.[2][3]

The core mechanism can be broken down into two key steps:

  • [4+2] Cycloaddition: The electron-deficient tetrazine acts as the diene and reacts with the strained, electron-rich TCO (the dienophile). This forms a highly unstable tricyclic intermediate.[2]

  • Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, irreversibly eliminating a molecule of dinitrogen (N₂). This step is the thermodynamic driving force for the reaction's irreversibility.[2][4]

The final product is a stable dihydropyridazine (B8628806) conjugate.[3] The reaction is biocompatible, proceeding efficiently under physiological conditions (aqueous environment, neutral pH, and ambient temperature) without the need for cytotoxic catalysts like copper.[5]

The Role of Frontier Molecular Orbitals

The rapid kinetics of the Tetrazine-TCO ligation is explained by Frontier Molecular Orbital (FMO) theory. The reaction rate is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile (TCO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene (tetrazine).[2] A smaller energy gap leads to a faster reaction. The high ring strain of the TCO raises its HOMO energy, while electron-withdrawing substituents on the tetrazine lower its LUMO energy, both contributing to a smaller HOMO-LUMO gap and thus, an accelerated reaction rate.[2][6]

FMO_Interaction TCO_HOMO HOMO TCO_LUMO LUMO Tetrazine_LUMO LUMO TCO_HOMO->Tetrazine_LUMO Favorable Interaction (Small Energy Gap) Tetrazine_HOMO HOMO

FMO diagram of the Tetrazine-TCO IEDDA reaction.

The Role of PEG4 and Biotin (B1667282) in this compound

The this compound reagent is a trifunctional molecule designed for versatile bioconjugation applications.

  • Tetrazine: The reactive handle for the bioorthogonal ligation with TCO.

  • PEG4 (Polyethylene Glycol) Linker: This hydrophilic spacer offers several advantages:

    • Increased Solubility: It enhances the water solubility of the reagent and the resulting conjugate, which is particularly beneficial when working with biomolecules in aqueous buffers.[3][7]

    • Reduced Steric Hindrance: The flexible PEG4 linker minimizes steric hindrance between the conjugated biomolecules, facilitating efficient ligation.[8]

  • Biotin: A small molecule with a high affinity for streptavidin and avidin. This allows for:

    • Affinity Purification: Biotinylated molecules can be easily purified from complex mixtures using streptavidin-coated beads or columns.

    • Detection: The biotin tag can be detected using streptavidin conjugated to enzymes (like HRP) or fluorophores.

Quantitative Data: Reaction Kinetics

The Tetrazine-TCO ligation is renowned for its exceptionally fast reaction kinetics, with second-order rate constants (k₂) spanning a wide range depending on the specific tetrazine and TCO derivatives used.[4]

ReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)SolventReference(s)
General Range1 - 1 x 10⁶Aqueous/Organic[4]
ATTO-tetrazines with TCOup to 1000Aqueous[9]
Methyl-substituted tetrazines with TCO~1000Aqueous[1]
Hydrogen-substituted tetrazines with TCOup to 30,000Aqueous[1]
3,6-di-(2-pyridyl)-s-tetrazine and TCO2000 (±400)9:1 Methanol/Water[1]
3-methyl-6-phenyl-tetrazine and sTCO420 ± 49ACN/PBS[8]
Me4Pyr-Tz and TCO-PEG₄69,400DPBS[8]

Experimental Protocols

General Protocol for Protein-Protein Conjugation

This protocol outlines the steps for conjugating two proteins using a this compound linker and a TCO-functionalized partner.

Protein_Conjugation_Workflow cluster_proteinA Protein A Modification cluster_proteinB Protein B Modification cluster_conjugation Ligation A1 Protein A Solution (1-5 mg/mL in PBS) A2 Add TCO-NHS Ester (20-fold molar excess) A1->A2 A3 Incubate 1 hr at RT A2->A3 A4 Quench with Tris-HCl A3->A4 A5 Purify via Desalting Column A4->A5 C1 Mix TCO-Protein A and Tetrazine-Protein B (1:1.05-1.5 ratio) A5->C1 TCO-Protein A B1 Protein B Solution (1-5 mg/mL in PBS) B2 Add this compound-NHS Ester (20 nmol per 100 µg protein) B1->B2 B3 Incubate 1 hr at RT B2->B3 B4 Purify via Desalting Column B3->B4 B4->C1 Tetrazine-Protein B C2 Incubate 1 hr at RT C1->C2 C3 Purify Conjugate (e.g., SEC) C2->C3 D1 Downstream Applications C3->D1 Purified Conjugate

Workflow for protein-protein conjugation.

Materials:

  • Protein A and Protein B

  • TCO-NHS ester

  • This compound-NHS ester

  • Phosphate-buffered saline (PBS), pH 7.4

  • 1 M Tris-HCl, pH 8.0

  • Anhydrous DMSO or DMF

  • Spin desalting columns

Procedure:

  • Preparation of TCO-labeled Protein A:

    • Prepare Protein A at a concentration of 1-5 mg/mL in PBS.[10] If the buffer contains primary amines (e.g., Tris), exchange it for PBS using a desalting column.

    • Immediately before use, prepare a 10 mM stock solution of TCO-NHS ester in anhydrous DMSO or DMF.[10]

    • Add a 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[10]

    • Incubate the reaction for 1 hour at room temperature.[10]

    • Quench the reaction by adding 1 M Tris-HCl, pH 8.0 to a final concentration of 50-100 mM and incubate for 5 minutes.[10]

    • Remove excess TCO-NHS ester using a spin desalting column.[10]

  • Preparation of Tetrazine-labeled Protein B:

    • Prepare Protein B at a concentration of 1-5 mg/mL in PBS.

    • Add 20 nmol of this compound-NHS ester per 100 µg of protein.[4]

    • Incubate the reaction for 1 hour at room temperature.[4]

    • Remove excess tetrazine reagent using a spin desalting column.[4]

  • Ligation of TCO-Protein A and Tetrazine-Protein B:

    • Mix the TCO-labeled Protein A and Tetrazine-labeled Protein B. A 1:1 molar ratio can be used, though a slight excess (1.05-1.5 fold) of the tetrazine-labeled protein can drive the reaction to completion.[10]

    • Incubate the mixture for 1 hour at room temperature with gentle rotation.[4]

    • The protein-protein conjugate is now ready for use or can be further purified by size-exclusion chromatography if necessary.

Monitoring the Reaction by UV-Vis Spectroscopy

The progress of the Tetrazine-TCO ligation can be conveniently monitored by the disappearance of the tetrazine's characteristic absorbance peak, which is typically in the 510-550 nm range.[4]

Procedure:

  • Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO).

  • In a cuvette, add the reaction buffer and the TCO solution.

  • Initiate the reaction by adding the tetrazine solution and mix quickly.

  • Record the decrease in absorbance at the tetrazine's λmax over time.

  • The observed rate constant (k_obs) can be determined by fitting the absorbance decay to a pseudo-first-order or second-order rate equation.[8]

Analysis by LC-MS

For more quantitative analysis, LC-MS can be used to monitor the consumption of reactants and the formation of the product.

Procedure:

  • Set up the reaction at a known temperature with defined concentrations of the tetrazine and TCO.

  • At specific time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction in the aliquot, for example, by rapid dilution.

  • Analyze the quenched samples by LC-MS to determine the concentrations of the remaining reactants and the formed product.[11]

Troubleshooting and Side Reactions

While the Tetrazine-TCO ligation is robust, certain issues can arise.

IssuePossible CauseRecommended Solution
Slow or Incomplete Reaction Degradation of Reactants: Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or under UV light.[8]Use freshly prepared solutions and store reagents appropriately (desiccated, protected from light).[8]
Steric Hindrance: Bulky molecules attached to the tetrazine and TCO can sterically hinder the reaction.The PEG4 linker in this compound helps to mitigate this. If issues persist, consider longer PEG linkers.[8]
Low Product Yield Side Reactions: Impurities in the starting materials can lead to side reactions.Ensure the purity of your reactants. Degas solutions if your molecules are oxygen-sensitive.[8]
Precipitation: Reactants or the product may precipitate out of solution if their solubility is low.The PEG4 linker enhances aqueous solubility. A small percentage of an organic co-solvent like DMSO can be added, but its compatibility with the biological system must be verified.[8]
NHS Ester Hydrolysis The NHS ester is sensitive to moisture and can hydrolyze, reducing labeling efficiency.Use anhydrous solvents for stock solutions and allow reagents to warm to room temperature before opening to prevent condensation.[12]

Conclusion

The this compound TCO ligation is a powerful and versatile tool for bioconjugation, offering unparalleled reaction kinetics and biocompatibility. Its high specificity and efficiency make it ideal for a wide range of applications in research, diagnostics, and drug development. By understanding the core mechanism and optimizing reaction conditions, researchers can effectively harness this technology for their specific needs.

References

The Critical Role of the PEG4 Linker in Tetrazine-Biotin Reagents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the function and importance of the tetraethylene glycol (PEG4) linker in the design and application of tetrazine-biotin (B11829199) reagents. These reagents are pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics, particularly in pre-targeting strategies that utilize the bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) reaction. Understanding the contribution of the PEG4 linker is essential for optimizing reagent performance, from enhancing solubility to improving in vivo pharmacokinetics.

Introduction to Tetrazine-Biotin Reagents and Pre-Targeting

Pre-targeting is a multi-step strategy designed to improve the therapeutic index and diagnostic sensitivity of targeted molecular agents.[1] It decouples the targeting event from the delivery of a payload (e.g., a drug, fluorophore, or radionuclide). This is typically achieved by:

  • Step 1: Administering a targeting molecule (e.g., an antibody) conjugated to a bioorthogonal handle, such as a trans-cyclooctene (B1233481) (TCO) group. This conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from systemic circulation.[2]

  • Step 2: Administering a smaller, fast-clearing molecule containing the complementary bioorthogonal reactor (a tetrazine) linked to a payload.[2]

The tetrazine-TCO "click" reaction is exceptionally fast and highly specific, ensuring that the payload is localized precisely at the target site, thereby minimizing off-target effects and improving signal-to-noise ratios in imaging applications.[3][4]

Tetrazine-biotin reagents are a specific class of these effector molecules. The tetrazine moiety enables the IEDDA reaction with a TCO-functionalized target, while the biotin (B1667282) provides a high-affinity binding site for avidin (B1170675) or streptavidin. This dual functionality is exploited in various applications, including signal amplification and multi-step labeling protocols. The linker connecting these two functional ends is not merely a spacer; it is a critical determinant of the reagent's overall performance.

The Multifaceted Role of the PEG4 Linker

A short, hydrophilic polyethylene (B3416737) glycol linker, specifically one with four ethylene (B1197577) glycol units (PEG4), is frequently incorporated into tetrazine-biotin reagents. Its role is multifaceted, influencing the reagent's physical, chemical, and biological properties.[4]

Enhanced Hydrophilicity and Solubility

Tetrazine and biotin moieties can be hydrophobic. The PEG4 linker is highly hydrophilic, significantly increasing the overall water solubility of the reagent.[4][5] This is crucial for preventing aggregation in aqueous buffers used for bioconjugation and ensures smooth administration in physiological environments.[6]

Improved Pharmacokinetics and Biodistribution

PEGylation is a well-established strategy to alter the pharmacokinetic profile of molecules.[7] While longer PEG chains (e.g., PEG12, PEG20) dramatically increase circulation half-life, a shorter PEG4 linker offers a more nuanced advantage. It provides a moderate increase in circulation time compared to reagents with no linker, allowing sufficient time for the tetrazine to react with the TCO-tagged target in vivo.[7] However, it is short enough to still permit rapid systemic clearance of unreacted reagent, which is critical for reducing background signal in imaging and minimizing systemic toxicity in therapeutic applications.[7]

Steric Optimization and Binding Efficiency

The PEG4 linker provides critical spatial separation between the tetrazine and biotin groups.[5] This separation minimizes steric hindrance, ensuring that:

  • The tetrazine's reactivity with TCO is not impeded by the relatively bulky biotin/streptavidin complex.

  • The biotin's high-affinity interaction with streptavidin or avidin is not compromised by the tetrazine or the molecule to which it conjugates.

This spacing is essential for maintaining the independent functionality of both ends of the reagent.

The logical interplay of these factors is visualized in the diagram below.

G cluster_0 PEG4 Linker Properties cluster_1 Reagent Performance Metrics cluster_2 Overall Application Goal p1 Hydrophilicity m1 Increased Aqueous Solubility p1->m1 improves p2 Flexibility & Length m2 Optimized Pharmacokinetics (Moderate Circulation, Fast Clearance) p2->m2 balances m3 Reduced Steric Hindrance p2->m3 enables p3 Biocompatibility goal Successful Pre-Targeted Imaging or Therapy p3->goal ensures m4 High Bioorthogonal Reactivity m1->m4 facilitates m2->goal leads to high signal-to-noise m3->m4 m5 Efficient Biotin-Avidin Binding m3->m5 m4->goal m5->goal

Logical flow of PEG4 linker properties to application success.

Quantitative Data Presentation

The selection of a linker is a critical optimization parameter. The following tables summarize quantitative and qualitative data, comparing the effects of different PEG linker lengths on key performance metrics of tetrazine probes.

Table 1: Impact of PEG Linker Length on Physicochemical Properties and Reaction Kinetics
Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11/12)Data Highlights & Citations
Lipophilicity (logD) HighModerateLowIncreasing PEG length enhances hydrophilicity.[7]
Aqueous Solubility LowEnhanced HighThe PEG spacer significantly improves solubility in aqueous buffers.[4]
Serum Stability (t½) < 1 hour~8 - 13 hours> 12 hoursPEGylation protects the probe from degradation.[6][8]
Reaction Kinetics (k₂) ~1,000 - 3,000 M⁻¹s⁻¹~5,000 - 10,000 M⁻¹s⁻¹ (Estimated) Data not consistently available; may be slightly reduced by steric effects.Kinetics are highly dependent on the specific tetrazine and TCO structures used.[6] A PEG spacer can improve accessibility and effective concentration in aqueous media.

Note: The kinetic values for the PEG4 linker are estimated based on trends where some spacing improves reactivity over no linker, while very long linkers may introduce other effects. Actual rates depend heavily on the specific tetrazine core.

Table 2: Impact of PEG Linker Length on In Vivo Pharmacokinetics and Performance
Performance ParameterNo PEG LinkerShort PEG Linker (e.g., PEG4)Long PEG Linker (e.g., PEG11)Data Highlights & Citations
Blood Clearance (t½) ~5.4 minSlower (Moderate) SlowestPEGylation significantly prolongs circulation time. A probe without a PEG linker showed a much faster clearance than PEG-linked probes.[7][8]
Tumor Uptake (%ID/g) Variable, lowerPotentially Improved Potentially HigherLonger circulation from PEGylation can improve tumor accumulation (EPR effect).[7][8]
Kidney Uptake (%ID/g) LowerModerateHighest Shorter linkers with rapid clearance show lower kidney retention compared to longer PEGs.[8]
Liver Uptake (%ID/g) HighestReduced ReducedIncreased hydrophilicity from PEGylation reduces uptake by the reticuloendothelial system in the liver.[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of tetrazine-biotin reagents. Below are representative protocols for key experiments.

Protocol for Determining Tetrazine-TCO Reaction Kinetics

This protocol describes how to measure the second-order rate constant (k₂) of the IEDDA reaction using UV-Vis spectrophotometry.

Materials:

  • Tetrazine-PEG4-Biotin

  • TCO-functionalized molecule (e.g., TCO-PEG4-Amine)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Solvent: Anhydrous DMSO for stock solutions

  • Stopped-flow spectrophotometer or a standard UV-Vis spectrophotometer

Procedure:

  • Reagent Preparation: a. Prepare a 1 mM stock solution of this compound in DMSO. b. Prepare a 20 mM stock solution of the TCO derivative in DMSO. c. Accurately determine the molar extinction coefficient (ε) of the tetrazine at its absorbance maximum (λ_max, typically 510-540 nm) in the Reaction Buffer.

  • Kinetic Measurement (Pseudo-First-Order Conditions): a. Dilute the TCO stock solution in Reaction Buffer to a final concentration of 1 mM. b. In a quartz cuvette, add the TCO solution. c. To initiate the reaction, rapidly add a small volume of the diluted tetrazine stock solution to achieve a final concentration of 50 µM (a 20-fold excess of TCO). Mix immediately. d. Monitor the decrease in absorbance at the tetrazine's λ_max over time. Record data points every few seconds.

  • Data Analysis: a. Fit the absorbance decay curve to a single exponential decay function (A(t) = A₀e^(-k_obs*t)) to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) using the formula: k₂ = k_obs / [TCO] , where [TCO] is the concentration of the TCO derivative used in excess.[9]

Protocol for In Vivo Pre-Targeted Tumor Imaging

This protocol provides a general workflow for a two-step pre-targeted imaging experiment in a tumor-bearing mouse model.

Materials:

  • TCO-conjugated antibody targeting a tumor antigen

  • This compound

  • Streptavidin conjugated to an imaging agent (e.g., a near-infrared fluorophore like IRDye 800CW)

  • Animal model with established tumors (e.g., subcutaneous xenografts)

  • Sterile PBS for injection

  • In vivo imaging system (e.g., IVIS Spectrum)

Experimental Workflow Diagram:

G cluster_workflow Pre-Targeting Workflow A Step 1: Administer TCO-Antibody (e.g., 5 mg/kg, IV injection) B Step 2: Accumulation & Clearance (Wait 24-72 hours) A->B Allows tumor targeting and blood clearance C Step 3: Administer Tz-PEG4-Biotin (e.g., 2 mg/kg, IV injection) B->C TCO localized at tumor D Step 4: Binding & Clearance (Wait 1-3 hours) C->D IEDDA 'click' reaction occurs in vivo E Step 5: Administer Streptavidin-Fluorophore (e.g., 1 mg/kg, IV injection) D->E Biotin localized at tumor F Step 6: In Vivo Imaging (Acquire images at 1, 4, 24h post-injection) E->F Streptavidin binds biotin, localizing signal

Workflow for a three-step pre-targeted in vivo imaging experiment.

Procedure:

  • Step 1: Administration of TCO-Antibody: a. Administer the TCO-conjugated antibody to tumor-bearing mice via intravenous (tail vein) injection. The optimal dose (typically 1-5 mg/kg) should be determined for each antibody.[10]

  • Step 2: Accumulation and Clearance Period: a. Allow the TCO-antibody to accumulate at the tumor site and clear from circulation. This waiting period is crucial and typically ranges from 24 to 72 hours, depending on the antibody's pharmacokinetics.[10]

  • Step 3: Administration of this compound: a. Dissolve the this compound in sterile PBS. b. Administer the solution via intravenous injection. A molar excess relative to the estimated localized antibody is often used.

  • Step 4: Binding and Clearance: a. Allow 1-3 hours for the tetrazine-biotin to circulate and react with the TCO-antibody at the tumor site. Unreacted tetrazine-biotin will begin to clear from the system.

  • Step 5: Administration of Imaging Agent: a. Inject the streptavidin-fluorophore conjugate intravenously. It will rapidly bind to the biotin localized at the tumor.

  • Step 6: In Vivo Imaging: a. Anesthetize the mice at various time points (e.g., 1, 4, and 24 hours) after the final injection. b. Acquire fluorescence images using an in vivo imaging system with the appropriate excitation and emission filters. c. Analyze the images by drawing regions of interest (ROIs) over the tumor and background tissues (e.g., muscle) to quantify the signal-to-noise ratio.[10]

Conclusion

The PEG4 linker is a critical component in the design of high-performance tetrazine-biotin reagents. It is not merely a passive spacer but an active modulator of the reagent's key properties. By enhancing aqueous solubility, providing spatial separation between the reactive moieties, and optimizing the pharmacokinetic profile for rapid reaction and clearance, the PEG4 linker enables the development of robust and effective tools for pre-targeted imaging and therapy. Researchers and drug developers can leverage these properties to design more sensitive diagnostics and more effective, lower-toxicity therapeutics.

References

Unlocking Cellular Secrets: A Technical Guide to Copper-Free Click Chemistry with Tetrazine-PEG4-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the transformative capabilities of copper-free click chemistry, with a specific focus on the versatile reagent, Tetrazine-PEG4-biotin. This powerful tool is at the forefront of bioorthogonal chemistry, enabling the precise and efficient labeling, detection, and purification of biomolecules in their native environments. By harnessing the rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) reaction, researchers can delve deeper into complex biological processes without the concern of copper-induced cytotoxicity. This guide provides a comprehensive overview of the core principles, quantitative data, detailed experimental protocols, and visual workflows to empower your research and accelerate discovery.

The Core of Copper-Free Click Chemistry: The IEDDA Reaction

At the heart of this technology is the bioorthogonal reaction between a tetrazine and a strained trans-cyclooctene (B1233481) (TCO).[1] This [4+2] cycloaddition is exceptionally fast and proceeds efficiently under physiological conditions without the need for a toxic copper catalyst, making it ideal for applications in living cells and organisms.[1] this compound is a key reagent in this field, comprising three essential components:

  • Biotin: A small vitamin with an exceptionally high affinity for streptavidin, enabling robust detection and purification of labeled molecules.[1][2]

  • PEG4: A short, hydrophilic polyethylene (B3416737) glycol spacer that enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance.[1][2]

  • Methyltetrazine (MeTz): The bioorthogonal reactive group that specifically and rapidly reacts with a TCO-modified biomolecule.[1]

The reaction is characterized by its chemoselectivity, meaning the tetrazine and TCO groups do not react with other functional groups found in biological systems, ensuring highly specific labeling.[3]

Quantitative Advantages: A Data-Driven Comparison

The performance of click chemistry reactions can be quantitatively assessed by their second-order rate constants (k₂), which provide a direct measure of reaction speed. The IEDDA reaction between tetrazine and TCO exhibits significantly faster kinetics compared to other prominent click chemistry methods.

FeatureTetrazine-TCO Ligation (IEDDA)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) 1 - 1 x 10⁶[4]10 - 1 x 10⁴[4]~1[4]
Catalyst Required No[5]Yes (Copper)[4]No[4]
Biocompatibility High[5]Lower (due to copper toxicity)[4]High[4]
Reaction Speed Very Fast[4]Fast[4]Moderate[4]

Experimental Protocols: A Practical Guide

Protocol 1: Cell Surface Protein Labeling

This protocol describes the labeling of cell surface proteins on live cells that have been metabolically engineered to express a TCO-containing unnatural amino acid.[6]

Materials:

  • Cells of interest cultured in appropriate media

  • TCO-containing unnatural amino acid (e.g., TCO-Lysine)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer

  • Streptavidin-conjugated fluorophore or streptavidin beads

Methodology:

  • Metabolic Labeling: Culture cells in media supplemented with the TCO-containing unnatural amino acid for 24-48 hours to allow for incorporation into proteins.

  • Cell Harvesting and Washing: Gently wash the cells three times with ice-cold PBS to remove unincorporated unnatural amino acids.

  • Labeling Reaction: Dilute the this compound stock solution in PBS to a final concentration of 50-100 µM. Incubate the cells with the labeling solution for 30-60 minutes at room temperature or 37°C.

  • Quenching (Optional): To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.

  • Analysis: The biotinylated proteins can now be detected by western blot using a streptavidin-HRP conjugate or enriched using streptavidin-conjugated beads for downstream applications such as mass spectrometry.[1]

Protocol 2: Protein Biotinylation in Solution

This protocol details the biotinylation of a purified protein that has been functionalized with a TCO group.

Materials:

  • Purified TCO-functionalized protein

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette

Methodology:

  • Protein Preparation: Ensure the TCO-functionalized protein is in a suitable reaction buffer at a concentration of 1-5 mg/mL.

  • Biotinylation Reaction: Prepare a stock solution of this compound in an organic solvent like DMSO. Add a 1.5 to 5-fold molar excess of this compound to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic pink/red color.[7]

  • Purification: Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.

  • Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 3: Affinity Purification (Pull-Down Assay) of Biotinylated Proteins

This protocol outlines the procedure for isolating a biotinylated protein and its interacting partners from a cell lysate.

Materials:

  • Cell lysate containing the biotinylated protein of interest

  • Streptavidin-conjugated magnetic beads or agarose (B213101) beads[8]

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

Methodology:

  • Bead Preparation: Wash the streptavidin beads three times with wash buffer to remove any preservatives.[9]

  • Binding: Add the cell lysate to the prepared beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated protein to bind to the streptavidin.[9]

  • Washing: Pellet the beads and discard the supernatant. Wash the beads extensively with wash buffer (e.g., 3-5 times) to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. For mass spectrometry analysis, boiling the beads in SDS-PAGE sample buffer is a common method. For functional assays where the protein needs to remain in its native state, elution can be performed by competing with a high concentration of free biotin.[1]

  • Analysis: The eluted proteins can be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the biotinylated protein and its interaction partners.

Visualizing the Workflow: Signaling Pathways and Experimental Designs

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways where this compound is a critical component.

G cluster_0 In Vivo Pre-Targeting A 1. Administer TCO-functionalized targeting moiety (e.g., antibody) B 2. Accumulation at target site and clearance of excess A->B C 3. Administer radiolabeled This compound B->C D 4. In vivo click reaction at target site C->D E 5. Clearance of unbound This compound D->E F 6. Imaging (PET/SPECT) E->F

A pre-targeting strategy for in vivo imaging.

G cluster_1 Target Identification Workflow A 1. Incubate TCO-modified drug candidate with cell lysate B 2. Drug binds to target protein(s) A->B C 3. Add this compound B->C D 4. Click reaction biotinylates the drug-target complex C->D E 5. Affinity purification with streptavidin beads D->E F 6. Elution of bound proteins E->F G 7. Protein identification by mass spectrometry F->G

Workflow for drug target identification.

G cluster_2 Protein-Protein Interaction Study A 1. Express TCO-tagged bait protein in cells B 2. Bait protein interacts with prey protein(s) A->B C 3. Lyse cells and add This compound B->C D 4. Biotinylation of the bait-prey complex C->D E 5. Pull-down with streptavidin beads D->E F 6. Elution E->F G 7. Identify interacting proteins by mass spectrometry F->G

Investigating protein-protein interactions.

Conclusion

Copper-free click chemistry utilizing this compound offers researchers an unparalleled toolkit for exploring the intricacies of biological systems. Its rapid kinetics, high specificity, and biocompatibility make it an indispensable method for a wide range of applications, from fundamental cell biology to drug discovery and development. By leveraging the detailed protocols and understanding the quantitative advantages outlined in this guide, scientists can confidently apply this powerful technology to advance their research and make groundbreaking discoveries.

References

An In-depth Technical Guide to the Core Properties of Tetrazine-PEG4-biotin: Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Tetrazine-PEG4-biotin, a critical reagent in the field of bioorthogonal chemistry. The information presented herein is intended to assist researchers in the effective design and execution of experiments involving this versatile molecule.

Introduction to this compound

This compound is a key tool for bioorthogonal labeling, enabling the specific attachment of biotin (B1667282) to biomolecules in complex biological systems.[1][2] Its structure comprises three key functional components: a highly reactive tetrazine moiety, a hydrophilic tetraethylene glycol (PEG4) spacer, and a biotin molecule for high-affinity binding to streptavidin.[1] The primary application of this compound is in the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2] This reaction is exceptionally fast and proceeds under physiological conditions without the need for a toxic copper catalyst, making it ideal for live-cell and in vivo applications.[1]

Solubility of this compound

The solubility of this compound is a crucial parameter for its effective use in various experimental settings. The presence of the hydrophilic PEG4 spacer significantly enhances its aqueous solubility.[2][3]

Table 1: Solubility of this compound and Analogs

SolventCompoundReported SolubilityNotes
DMSO (Dimethyl Sulfoxide) Biotin-PEG4-methyltetrazine50 mg/mL (84.79 mM)Requires sonication. Hygroscopic DMSO can impact solubility; use freshly opened solvent.[4]
This compoundSolubleSpecific quantitative data not consistently available. Generally used to prepare high-concentration stock solutions.[2][5]
DMF (Dimethylformamide) This compoundSolubleUsed for preparing stock solutions.[2][5]
Water / Aqueous Buffers (e.g., PBS) This compoundSolubleThe PEG4 linker enhances solubility in aqueous buffers.[2][3] For a similar compound, EZ-Link™ NHS-PEG4-Biotin, a solubility of 10 mg/mL in water is reported.[6]
Methanol This compoundSoluble[2]

Stability of this compound

The stability of this compound is a critical consideration, particularly for experiments conducted over extended periods or in complex biological media. The tetrazine ring is the most labile part of the molecule and is susceptible to degradation in aqueous environments.[7]

Table 2: Stability and Storage Recommendations for this compound

ConditionRecommendationRationale
Long-Term Storage Store as a solid at -20°C or -80°C, protected from light and moisture.[7]Minimizes degradation of the tetrazine moiety.
Stock Solutions Prepare in anhydrous DMSO or DMF. Store at -20°C or -80°C for short periods (up to one month). Minimize freeze-thaw cycles.[7]Anhydrous organic solvents prevent hydrolysis.
Aqueous Solutions Prepare fresh dilutions in the desired buffer or medium immediately before use.[7]The tetrazine ring can degrade in aqueous solutions over time.
Biological Media (e.g., Cell Culture Media) Stability is variable and depends on media composition, pH, temperature, and incubation time. Components like amino acids and reducing agents can contribute to degradation.[7]It is recommended to assess stability under specific experimental conditions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Biological Media

This protocol provides a method to quantitatively assess the stability of this compound in a specific biological medium using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • Anhydrous DMSO

  • Biological medium of interest (e.g., cell culture medium with 10% FBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Thermomixer or incubator at 37°C

  • HPLC system with a UV detector

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Incubation:

    • In separate tubes, dilute the this compound stock solution to a final concentration of 100 µM in your biological medium.

    • Prepare a control tube with 100 µM this compound in PBS.

    • Incubate the tubes at 37°C.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each tube and store it at -80°C until analysis.

  • HPLC Analysis:

    • Analyze the samples by reverse-phase HPLC.

    • Monitor the absorbance of the tetrazine chromophore (typically around 520-540 nm).

    • The peak area corresponding to intact this compound will decrease over time as it degrades.

  • Data Analysis:

    • Plot the percentage of remaining intact this compound against time.

    • Calculate the half-life (t½) of the compound in the specific medium by fitting the data to a first-order decay model.

General Protocol for Bioorthogonal Labeling of a TCO-Modified Protein

This protocol outlines a general workflow for labeling a protein that has been functionalized with a trans-cyclooctene (TCO) group using this compound.

Materials:

  • TCO-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound stock solution (10 mM in DMSO)

  • Desalting column or other protein purification system

Procedure:

  • Reaction Setup:

    • Dilute the TCO-modified protein to a desired concentration (e.g., 1-5 mg/mL) in the reaction buffer.

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The final DMSO concentration should typically be below 10%.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Purification: Remove the unreacted this compound from the biotinylated protein using a desalting column or dialysis against the desired storage buffer.

  • Analysis and Storage:

    • Confirm biotinylation using a suitable method (e.g., Western blot with streptavidin-HRP or a HABA assay).

    • Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Visualizations

The following diagrams illustrate key workflows related to the use of this compound.

Stability_Assessment_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM Stock in Anhydrous DMSO prep_working Dilute to 100 µM in Biological Medium prep_stock->prep_working incubate Incubate at 37°C prep_working->incubate sampling Collect Aliquots at Time Points (0-24h) incubate->sampling hplc HPLC Analysis (Monitor Tetrazine Absorbance) sampling->hplc data_analysis Plot % Remaining vs. Time Calculate Half-life hplc->data_analysis

Workflow for assessing this compound stability.

Bioorthogonal_Labeling_Workflow cluster_target_prep Target Preparation cluster_reagent_prep Reagent Preparation cluster_reaction Bioorthogonal Reaction cluster_downstream Downstream Processing target TCO-Modified Biomolecule mix Mix Target and Reagent (1.5-5x molar excess of tetrazine) target->mix reagent This compound (DMSO Stock) reagent->mix incubate Incubate at Room Temp (30-60 min) mix->incubate purify Purify Labeled Product (e.g., Desalting Column) incubate->purify analyze Analyze & Store (e.g., Western Blot, -20°C) purify->analyze Pretargeted_Imaging_Workflow cluster_step1 Step 1: Pre-targeting cluster_step2 Step 2: Labeling cluster_step3 Step 3: Detection inject_tco Administer TCO-modified Targeting Agent (e.g., Antibody) accumulate Allow Accumulation at Target and Clearance of Unbound Agent inject_tco->accumulate inject_tz Administer this compound (or other tetrazine probe) accumulate->inject_tz click_reaction In Vivo 'Click' Reaction at Target Site inject_tz->click_reaction clearance Rapid Clearance of Unreacted Tetrazine click_reaction->clearance detect Detect Biotin Signal (e.g., with Streptavidin-probe) clearance->detect

References

A Technical Guide to Bioorthogonal Reactions with Tetrazine Linkers for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the core principles, applications, and methodologies of tetrazine-based bioorthogonal chemistry.

Bioorthogonal chemistry has emerged as an indispensable tool in chemical biology and drug development, allowing for specific chemical reactions to occur within living systems without interfering with native biochemical processes.[1] Among the repertoire of bioorthogonal reactions, the ligation between a 1,2,4,5-tetrazine (B1199680) and a strained dienophile, such as a trans-cyclooctene (B1233481) (TCO), has garnered significant attention for its exceptionally fast kinetics and high specificity.[2][3] This guide provides a comprehensive technical overview of tetrazine linker chemistry, focusing on its mechanism, quantitative kinetic data, applications in drug development, and detailed experimental protocols.

Core Reaction Mechanism: The Inverse-Electron-Demand Diels-Alder Reaction

The cornerstone of tetrazine bioorthogonal chemistry is the inverse-electron-demand Diels-Alder (IEDDA) reaction.[1] This reaction involves a [4+2] cycloaddition between an electron-deficient diene (the tetrazine ring) and an electron-rich dienophile (typically a strained alkene like TCO).[2] The reaction proceeds through a highly unstable tricyclic intermediate, which rapidly undergoes a retro-Diels-Alder reaction to irreversibly eliminate dinitrogen (N₂) gas.[2][4] The final product is a stable dihydropyridazine, which can subsequently tautomerize and oxidize to a pyridazine.[2][5] The release of N₂ is a significant thermodynamic driving force, rendering the reaction irreversible.[2]

This catalyst-free reaction is prized for its exceptional speed and selectivity, proceeding efficiently under physiological conditions (aqueous media, neutral pH, and ambient temperature) without cross-reacting with endogenous functional groups like amines or thiols.[4][6]

IEDDA_Mechanism Tetrazine Tetrazine (Diene) TCO trans-Cyclooctene (TCO) (Dienophile) Dihydropyridazine Stable Dihydropyridazine Adduct Tetrazine->Dihydropyridazine + N2 Nitrogen Gas (N₂) Dihydropyridazine->N2

Mechanism of the Tetrazine-TCO bioorthogonal ligation.

Reaction Kinetics and Quantitative Data

The tetrazine ligation is renowned for being the fastest bioorthogonal reaction currently available, with second-order rate constants (k₂) that can reach up to 10⁶ M⁻¹s⁻¹.[1][7] This high reaction rate allows for efficient conjugation at low nanomolar to micromolar concentrations, which is critical for in vivo applications to minimize reagent use and reduce potential cytotoxicity.[8][9]

The reactivity of the tetrazine-dienophile pair is governed by several factors:

  • Electronics: Electron-withdrawing groups on the tetrazine ring lower its LUMO (Lowest Unoccupied Molecular Orbital) energy, accelerating the reaction.[10][11] Conversely, electron-rich dienophiles with a high HOMO (Highest Occupied Molecular Orbital) energy react faster.[10]

  • Ring Strain: The high ring strain of dienophiles like trans-cyclooctene (TCO) significantly increases the reaction rate compared to less strained counterparts like cis-cyclooctene or norbornenes.[4][11]

  • Sterics: Steric hindrance around the reactive moieties can influence reaction rates. For instance, some bulky aryl-substituted tetrazines may react slightly slower with TCO due to steric interference.[12]

The following table summarizes the second-order rate constants for various tetrazine and dienophile pairs, providing a quantitative basis for selecting reagents for specific applications.

Tetrazine DerivativeDienophileSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Conditions
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene (TCO)~2,0009:1 Methanol:Water, 25°C[4][13]
3,6-di-(2-pyridyl)-s-tetrazinenorbornene~1Aqueous Media[14]
Hydrogen-substituted tetrazine (9)trans-cyclooctene (TCO)~30,000PBS, pH 7.4, 37°C[12]
Alkyl-substituted tetrazine (6)trans-cyclooctene (TCO)~210PBS, pH 7.4, 37°C[12]
Triazolyl-tetrazine (3b)axial-TCO~10,332PBS, 23°C[15][16]
General TCO-Tetrazine Rangetrans-cyclooctene (TCO)> 800Not specified[8]
General TCO-Tetrazine Rangetrans-cyclooctene (TCO)1 - 1 x 10⁶Not specified[7]

Applications in Drug Development

The speed, selectivity, and biocompatibility of the tetrazine ligation have made it a powerful tool for various applications in drug development, particularly in creating targeted therapeutics and imaging agents.

Pre-targeted Therapy and Antibody-Drug Conjugates (ADCs)

A major application is in pre-targeted therapy, which aims to improve the therapeutic index of potent drugs, such as in antibody-drug conjugates (ADCs).[17] In a conventional ADC approach, the cytotoxic drug is permanently attached to the antibody, which can lead to systemic toxicity due to the long circulation time of the antibody.

The pre-targeting strategy decouples the antibody targeting from the drug delivery.[17] First, an antibody modified with a dienophile (e.g., TCO) is administered.[1] This antibody conjugate is allowed to accumulate at the target site (e.g., a tumor) while the excess, unbound antibody clears from circulation.[1] Subsequently, a small, fast-clearing molecule carrying the cytotoxic drug and a tetrazine linker is administered.[1][17] This tetrazine-drug rapidly "clicks" with the pre-accumulated TCO-antibody at the target site, concentrating the therapeutic payload where it is needed and minimizing exposure to healthy tissues.[1]

Pretargeting_Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Ligation & Action A1 Administer Antibody-TCO Conjugate A2 Antibody Accumulates at Target Site (e.g., Tumor) A1->A2 A3 Unbound Antibody Clears from Circulation A2->A3 B1 Administer Small Molecule Tetrazine-Drug A3->B1 Time Delay (e.g., 24-72h) B2 Rapid Bioorthogonal Reaction (Click) at Target Site B1->B2 B3 Drug is Concentrated at Target B2->B3

Workflow for pre-targeted antibody-drug conjugate therapy.
In Vivo Imaging

The same pre-targeting principle can be applied to in vivo imaging using modalities like Positron Emission Tomography (PET).[9] An antibody-TCO conjugate is first administered to target a specific tissue or cell type.[18] After allowing for accumulation and clearance, a tetrazine attached to a PET isotope (e.g., ¹⁸F or ⁸⁹Zr) is injected.[9][18] The rapid ligation at the target site leads to a high concentration of the radioisotope, providing a strong signal with an excellent target-to-background ratio for imaging.[9] This approach is particularly advantageous as it uses short-lived isotopes with small-molecule pharmacokinetics, reducing the overall radiation dose to the patient compared to directly labeling a long-circulating antibody.[17]

"Click-to-Release" Drug Activation

Beyond simple conjugation, tetrazine chemistry can be engineered for controlled drug release.[19] In this "click-to-release" strategy, a drug is caged with a dienophile in such a way that it is inactive. Upon administration of a tetrazine, the IEDDA reaction occurs, triggering a subsequent cleavage or rearrangement reaction that liberates the active drug. This allows for spatiotemporal control over drug activation, offering a pathway to highly targeted therapies.[19][20]

Detailed Experimental Protocols

The following sections provide generalized, foundational protocols for key experimental procedures involving tetrazine linkers. Researchers should optimize specific parameters such as reagent concentrations and incubation times for each unique experimental system.

Protocol: Labeling an Antibody with a Tetrazine Linker

This protocol describes the conjugation of an N-hydroxysuccinimide (NHS) ester-activated tetrazine to primary amines (e.g., lysine (B10760008) residues) on an antibody.[21]

Materials:

  • Antibody of interest in an amine-free buffer (e.g., PBS).

  • Tetrazine-NHS ester (e.g., Methyltetrazine-PEG-NHS ester).[7]

  • 1 M Sodium Bicarbonate buffer (pH 8.3-8.5).

  • DMSO for dissolving the tetrazine-NHS ester.

  • Spin desalting columns for purification.

Procedure:

  • Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS. If the buffer contains primary amines (e.g., Tris), perform a buffer exchange. The recommended antibody concentration is 2-10 mg/mL.[21]

  • pH Adjustment: To the antibody solution, add 1/10th volume of 1 M Sodium Bicarbonate buffer to raise the pH to 8.3-8.5 for efficient NHS ester reaction.[21]

  • Tetrazine Activation: Immediately before use, dissolve the Tetrazine-NHS ester in a small amount of anhydrous DMSO to create a stock solution.

  • Conjugation Reaction: Add the tetrazine solution to the antibody solution. A 10-20 fold molar excess of the tetrazine linker is a common starting point for optimization.[21]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[7][21]

  • Purification: Remove the excess, unreacted tetrazine linker using spin desalting columns or dialysis, exchanging the buffer back to a storage-stable buffer like PBS at pH 7.4.

  • Characterization: Determine the degree of labeling (DOL) using UV-Vis spectrophotometry by measuring the absorbance of the protein (at 280 nm) and the tetrazine (typically ~520-540 nm).[7]

Protocol: General Procedure for Tetrazine-TCO Ligation

This protocol outlines the reaction between a tetrazine-modified biomolecule (e.g., the antibody from Protocol 4.1) and a TCO-labeled molecule (e.g., a fluorescent dye or drug).[6]

Materials:

  • Tetrazine-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

  • TCO-labeled molecule (e.g., TCO-dye, TCO-drug).

  • Reaction buffer (PBS, pH 6.0-9.0).[6][7]

Procedure:

  • Reactant Preparation: Prepare solutions of the tetrazine-modified biomolecule and the TCO-labeled molecule in the reaction buffer. If the TCO-molecule is dissolved in an organic solvent like DMSO, ensure the final concentration of the organic solvent in the reaction mixture is low (typically <5%) to avoid protein denaturation.

  • Ligation: Mix the two reactant solutions. The reaction is typically performed with a slight excess of one reactant (e.g., 1.5-5 equivalents of the TCO-molecule) to ensure complete consumption of the limiting reagent.

  • Incubation: The reaction is extremely fast and is often complete within minutes at room temperature.[22] Incubation times of 15-60 minutes are generally sufficient.[1]

  • Monitoring (Optional): The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine via UV-Vis spectroscopy (disappearance of absorbance between 510-550 nm).[2][7]

  • Purification (If Necessary): If required, remove the excess TCO-reagent using size-exclusion chromatography, dialysis, or spin desalting columns, depending on the size of the biomolecule. For many fluorogenic probes, a washing step may not be necessary due to the low background signal of the unreacted probe.[1][3]

Conclusion and Future Outlook

The inverse-electron-demand Diels-Alder reaction between tetrazines and strained dienophiles represents one of the most powerful and versatile tools in the bioorthogonal chemistry toolkit. Its unparalleled reaction speed, high selectivity, and biocompatibility have firmly established its role in advanced drug development and biological research.[5] From enhancing the precision of antibody-drug conjugates through pre-targeting strategies to enabling real-time in vivo imaging with reduced background, tetrazine linkers offer solutions to long-standing challenges in targeted therapy and diagnostics.[9][23] As research continues to yield novel tetrazine and dienophile variants with fine-tuned stability and reactivity, the scope of applications is set to expand even further, promising new innovations in controlled drug release, biomaterials science, and the fundamental study of complex biological systems.[3][19]

References

Methodological & Application

Application Notes and Protocols for Tetrazine-PEG4-biotin Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tetrazine-PEG4-biotin for the efficient and specific biotinylation of target molecules through a bioorthogonal reaction. The protocols detailed herein are designed for professionals in research and drug development, offering clear, step-by-step instructions for the successful application of this powerful bioconjugation technique.

Introduction

This compound is a key reagent in the field of bioorthogonal chemistry, enabling the attachment of biotin (B1667282) to a target molecule with high specificity and efficiency. This process relies on the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry" reaction between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[1][2][3] This reaction is characterized by its exceptionally fast kinetics, biocompatibility, and the absence of a need for cytotoxic catalysts such as copper.[1][4][5]

The this compound molecule consists of three key components:

  • Tetrazine: The reactive group that participates in the iEDDA reaction with a TCO-modified molecule.[2]

  • PEG4 Linker: A hydrophilic polyethylene (B3416737) glycol spacer that enhances water solubility and minimizes steric hindrance.[2]

  • Biotin: A vitamin with a high affinity for streptavidin, enabling robust detection, purification, and quantification of the labeled molecule.[2]

The reaction between this compound and a TCO-functionalized molecule is highly specific and proceeds rapidly under physiological conditions, resulting in a stable covalent bond.[2] This makes it an ideal tool for a wide range of applications, including live cell imaging, drug delivery, and the identification of protein-protein interactions.[2][6]

Data Presentation

The following table summarizes key quantitative data for the Tetrazine-TCO ligation reaction, providing a basis for experimental design and optimization.

ParameterValueConditionsApplications
Second-Order Rate Constant (k₂) > 800 M⁻¹s⁻¹ to 1 x 10⁶ M⁻¹s⁻¹Aqueous buffers (e.g., PBS), pH 6-9, room temperatureGeneral Bioconjugation
Recommended Molar Excess 1.05 to 5-fold molar excess of this compound to TCO-modified moleculeDependent on the concentration of the protein and desired degree of labelingProtein Biotinylation
Typical Reaction Time 30 - 120 minutesRoom temperature or 37°CProtein and Cell Labeling
Typical this compound Concentration 50 - 100 µMIn PBS for cell labelingCell Surface Labeling
TCO-modified Sugar for Metabolic Labeling 25 - 50 µMIn cell culture medium for 24-48 hoursCell Surface Labeling

Experimental Protocols

Protocol 1: Biotinylation of a TCO-Modified Protein

This protocol describes the biotinylation of a purified protein that has been previously functionalized with a TCO group.

Materials:

  • TCO-functionalized protein

  • This compound

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Ensure the TCO-functionalized protein is in the reaction buffer at a concentration of 1-5 mg/mL.[7]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[8][9]

  • Biotinylation Reaction:

    • Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[7] The optimal ratio may need to be determined empirically.

    • Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[7]

  • Purification:

    • Remove the excess, unreacted this compound from the biotinylated protein using a desalting spin column or by dialysis against the desired storage buffer.[7]

  • Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C for long-term storage.[7]

Protocol 2: Labeling of TCO-Modified Cell Surface Proteins

This protocol outlines the labeling of live cells that have been metabolically engineered to express TCO-containing proteins on their surface.

Materials:

  • Cells expressing TCO-modified surface proteins

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution in DMSO)

  • Quenching solution (optional): TCO-containing small molecule

  • Lysis buffer

  • Streptavidin-conjugated detection reagent (e.g., streptavidin-HRP)

Procedure:

  • Cell Preparation: Culture cells expressing the TCO-tagged protein to the desired confluency.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove any interfering components from the culture medium.[2]

  • Labeling Reaction:

    • Dilute the this compound stock solution in PBS to a final concentration of 50 µM.[2]

    • Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 37°C.[2]

  • Quenching (Optional but Recommended):

    • To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule.[2]

    • Incubate for 10 minutes.[2]

  • Washing: Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.[2]

  • Cell Lysis: Lyse the cells using a suitable lysis buffer to extract the labeled proteins.[2]

  • Analysis: The biotinylated proteins can now be detected by western blot using a streptavidin-HRP conjugate or enriched using streptavidin-conjugated beads for downstream applications.[2]

Mandatory Visualization

Tetrazine_PEG4_Biotin_Workflow cluster_prep Target Preparation cluster_reaction Biotinylation Reaction cluster_post_reaction Post-Reaction Processing Target Target Molecule (e.g., Protein, Cell) TCO_Modification Introduce TCO Moiety (e.g., NHS-ester, Metabolic Labeling) Target->TCO_Modification Functionalization TCO_Target TCO-Modified Target Reaction Inverse Electron Demand Diels-Alder Cycloaddition TCO_Target->Reaction Tetrazine_Biotin This compound Tetrazine_Biotin->Reaction Biotinylated_Product Biotinylated Target Reaction->Biotinylated_Product Purification Purification (e.g., Desalting, Dialysis) Biotinylated_Product->Purification Detection Detection/Enrichment (Streptavidin Conjugates) Purification->Detection

Caption: Experimental workflow for this compound bioconjugation.

References

Application Note: Covalent Immunoprecipitation Using Tetrazine-PEG4-Biotin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Traditional immunoprecipitation (IP) is a cornerstone technique for studying protein-protein interactions and isolating specific proteins from complex mixtures like cell lysates.[1] However, it relies on the non-covalent affinity between an antibody and its antigen, which can be susceptible to disruption during stringent wash steps, leading to loss of weakly interacting partners and potentially incomplete target capture.[2]

To overcome these limitations, we present a robust method utilizing bioorthogonal chemistry for covalent immunoprecipitation. This technique leverages the highly efficient and specific inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO).[3][4] In this system, a protein of interest is first labeled with a TCO group. Subsequently, Tetrazine-PEG4-Biotin is added to the cell lysate, where it forms a stable, covalent bond with the TCO-labeled protein.[5] The resulting biotinylated complex is then captured with high affinity by streptavidin-coated beads. The PEG4 linker enhances solubility in aqueous buffers and provides spatial separation between the protein and the biotin (B1667282) moiety, ensuring efficient binding to streptavidin.[6]

This covalent capture strategy offers significant advantages, including higher capture efficiency, lower background, and greater stability, making it an invaluable tool for modern proteomics and drug discovery.[5][7]

Principle of the Method

The workflow is a multi-step process that replaces the traditional antibody-antigen interaction with a two-step bioorthogonal ligation and affinity purification system.

  • Protein Labeling: The target protein is first functionalized with a TCO moiety. This can be achieved through various methods, such as metabolic labeling by incorporating a TCO-containing unnatural amino acid during protein synthesis or by chemically conjugating a TCO-NHS ester to primary amines (e.g., lysine (B10760008) residues) on the protein.[8]

  • Cell Lysis & Ligation: The cells containing the TCO-labeled protein are lysed. The lysate is then incubated with this compound. The tetrazine group rapidly and specifically reacts with the TCO group on the target protein, forming a stable covalent bond.[3] This reaction is bioorthogonal, meaning it does not interfere with native cellular components.[9]

  • Affinity Capture: Streptavidin-coated magnetic beads are added to the lysate. The extremely high affinity between biotin and streptavidin allows for the efficient and robust capture of the covalently biotinylated protein complex.

  • Washing and Elution: The beads are washed to remove non-specifically bound proteins. Due to the covalent nature of the protein-biotin linkage, highly stringent wash conditions can be used to minimize background without fear of eluting the target protein. The captured protein is then eluted for downstream analysis, such as mass spectrometry or Western blotting.

Key Advantages
  • Covalent & Irreversible Capture: The Tetrazine-TCO ligation forms a stable covalent bond, preventing dissociation of the target protein during rigorous washing steps.[10]

  • High Specificity and Low Background: The bioorthogonal nature of the IEDDA reaction ensures that this compound reacts only with the TCO-labeled protein, significantly reducing off-target binding and background noise.[5]

  • Exceptional Kinetics: The reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, enabling rapid and quantitative labeling even at low protein concentrations.[3][10]

  • Antibody-Free System: This method circumvents the need for specific antibodies, which can be costly, variable between lots, or unavailable for certain targets.

  • Versatility: The technique is adaptable for various applications, including the study of newly synthesized proteins, post-translationally modified proteins, and mapping protein-protein interactions.[11]

Applications

This covalent immunoprecipitation technique is a powerful tool for a range of applications in basic research and drug development:

  • Identifying Protein-Protein Interactions: Provides a robust method for pulling down protein complexes, including transient or weak interactors that may be lost in traditional Co-IP.[1]

  • Drug Target Identification: Can be used to isolate the cellular targets of a drug candidate that has been modified with a TCO group.[5]

  • Analysis of Newly Synthesized Proteomes: Metabolic labeling with TCO-containing amino acids allows for the specific capture and analysis of proteins synthesized within a specific time window.

  • Enrichment of Low-Abundance Proteins: The efficiency of the covalent capture makes it ideal for isolating proteins that are difficult to enrich using standard IP methods.[12]

Experimental Protocols

Protocol 1: Metabolic Labeling of Proteins with TCO-Lysine

This protocol describes the incorporation of a TCO-functionalized amino acid, L-trans-cyclooct-2-enyl-lysine (TCO-Lysine), into newly synthesized proteins in mammalian cells.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium (e.g., DMEM)

  • Lysine-free culture medium

  • TCO-Lysine solution (100 mM stock in DMSO)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Culture cells to approximately 70-80% confluency.

  • Aspirate the complete medium and wash the cells once with warm PBS.

  • Remove the PBS and add lysine-free medium. Incubate the cells for 1 hour to deplete intracellular lysine pools.

  • Add TCO-Lysine to the lysine-free medium to a final concentration of 100-500 µM.

  • Incubate the cells for 4-16 hours to allow for incorporation of TCO-Lysine into newly synthesized proteins.

  • After incubation, wash the cells twice with cold PBS and proceed immediately to cell lysis (Protocol 2).

Protocol 2: Covalent Immunoprecipitation and Elution

Materials:

  • TCO-labeled cell pellet

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • This compound (10 mM stock in DMSO)

  • Streptavidin-coated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 2X SDS-PAGE loading buffer)

  • End-over-end rotator

Procedure:

  • Cell Lysis: Resuspend the TCO-labeled cell pellet in ice-cold Lysis Buffer. Incubate on ice for 30 minutes with occasional vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the clear supernatant to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA).

  • Ligation Reaction: Dilute the lysate to a final concentration of 1-2 mg/mL with Lysis Buffer. Add this compound to a final concentration of 100 µM.

  • Incubate the reaction for 1 hour at room temperature with gentle end-over-end rotation.

  • Bead Preparation: While the ligation reaction is incubating, wash the required amount of streptavidin magnetic beads three times with Wash Buffer.

  • Affinity Capture: Add the pre-washed streptavidin beads to the lysate. Incubate for 1 hour at room temperature with end-over-end rotation.

  • Washing: Place the tube on a magnetic stand to capture the beads. Carefully remove the supernatant. Wash the beads three times with 1 mL of Wash Buffer. For a final stringent wash, use a high-salt buffer (e.g., PBS with 500 mM NaCl) to further reduce non-specific binding.

  • Elution: After the final wash, remove all supernatant. Add 50 µL of Elution Buffer to the beads and boil at 95°C for 5-10 minutes to denature the protein and release it from the beads.

  • Analysis: Place the tube on the magnetic stand and collect the supernatant containing the eluted proteins. Proceed with downstream analysis, such as SDS-PAGE and Western blotting or mass spectrometry.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times

StepReagentRecommended ConcentrationIncubation TimeTemperature
Metabolic Labeling TCO-Lysine100 - 500 µM4 - 16 hours37°C
Ligation This compound50 - 200 µM1 hourRoom Temp
Capture Streptavidin Beads20 µL slurry per 1 mg lysate1 hourRoom Temp
Elution 2X SDS-PAGE Buffer25 - 50 µL5 - 10 minutes95°C

Table 2: Hypothetical Comparison of IP Methods

This table illustrates the potential advantages in yield and purity when using the this compound method compared to a traditional antibody-based immunoprecipitation for a hypothetical 50 kDa protein.

ParameterTraditional IP (Antibody-based)Covalent IP (Tetrazine-based)
Target Protein Yield (µg per mg lysate) 1.5 µg4.0 µg
Purity (Target as % of total eluate) ~65%>90%
Background Signal (Relative Units) 1.00.2
Required Wash Stringency Low to MediumHigh
Reproducibility Moderate (Antibody dependent)High

Visualizations

G cluster_reaction Bioorthogonal Ligation Chemistry TCO Protein-TCO Product Protein-Ligated-Biotin Complex TCO->Product + Tetrazine This compound Tetrazine->Product

Caption: The inverse-electron-demand Diels-Alder reaction.

G start 1. Label Protein with TCO (e.g., metabolic labeling) lysis 2. Prepare Cell Lysate start->lysis ligation 3. Add this compound (Covalent Ligation) lysis->ligation capture 4. Add Streptavidin Beads (Affinity Capture) ligation->capture wash 5. Wash Beads (Remove non-specific proteins) capture->wash elute 6. Elute Target Protein wash->elute end 7. Downstream Analysis (Western Blot / Mass Spec) elute->end

Caption: Experimental workflow for covalent immunoprecipitation.

G Protein Target Protein TCO TCO Moiety Protein->TCO modified with Tetrazine Tetrazine-Biotin Linker TCO->Tetrazine covalently bound to Streptavidin Streptavidin Tetrazine->Streptavidin affinity bound to Bead Magnetic Bead Streptavidin->Bead coated on

References

Application Notes and Protocols for Cell Surface Protein Labeling with Tetrazine-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioorthogonal chemistry has emerged as a powerful tool for studying biological processes in their native environment. Among the most rapid and specific bioorthogonal reactions is the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a strained trans-cyclooctene (B1233481) (TCO).[1] This "click chemistry" reaction proceeds with exceptional speed and selectivity in complex biological systems, without the need for toxic catalysts.[2]

Tetrazine-PEG4-biotin is a versatile reagent that leverages this chemistry for the efficient labeling and analysis of biomolecules.[3] It consists of three key components: a methyltetrazine (MeTz) moiety for the bioorthogonal reaction, a biotin (B1667282) tag for high-affinity binding to streptavidin, and a hydrophilic PEG4 spacer to enhance solubility and minimize steric hindrance.[3]

The labeling strategy is a two-step process. First, a biomolecule of interest on the cell surface is functionalized with a TCO group. This can be achieved through metabolic labeling, such as incubating cells with a TCO-modified sugar, or by genetically encoding an unnatural amino acid containing a TCO moiety.[3] Subsequently, this compound is introduced and reacts specifically with the TCO-tagged proteins, enabling their detection, purification, and further analysis.[3] This methodology has wide-ranging applications in proteomics, drug discovery, and diagnostics, including the identification of protein-protein interactions and cellular targets of drug candidates.[1]

Quantitative Data

The efficacy of the Tetrazine-TCO ligation is highly dependent on the specific reagents and reaction conditions. The following tables summarize key quantitative data for optimizing cell surface protein labeling experiments.

Table 1: Reaction Kinetics of Tetrazine-TCO Ligations

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Notes
3-methyl-6-phenyl-1,2,4,5-tetrazine (MeTet)(E)-cyclooct-4-enolUp to 1000[4]Methyltetrazines offer a good balance of high reactivity and stability in aqueous media.[4]
3,6-diphenyl-1,2,4,5-tetrazine(E)-cyclooct-4-enol2.4[3]Reaction rates can vary significantly based on the substituents on both the tetrazine and TCO.[5]
General Tetrazine-TCONot Specified1 - 1x10⁶This wide range highlights the importance of selecting the optimal pairing for a given application.
General Tetrazine-TCONot Specified> 800The reaction is among the fastest bioorthogonal ligations available.[6]

Table 2: Recommended Reaction Conditions for Cell Surface Labeling

ParameterRecommended RangeNotes
Metabolic Labeling (TCO-sugar)
TCO-modified sugar concentration25 - 50 µM[7]Optimal concentration should be determined empirically for each cell line and sugar.
Incubation Time24 - 48 hours[7]Allows for sufficient metabolic incorporation into cell surface glycans.[7]
This compound Labeling
Concentration1 - 100 µM[3][4]Lower concentrations (1-3 µM) can be used for highly reactive pairs.[4] A common starting point is 50 µM.[3]
Incubation Time10 - 60 minutes[3][4]Shorter times are often sufficient due to the rapid kinetics.
Temperature4°C, Room Temperature, or 37°C[3][4]Incubation at 4°C can help to reduce the internalization of the label.[7]
pH6.0 - 9.0[2]The reaction is efficient under a range of physiological pH values.
Pull-down Assay
Biotinylated protein to Streptavidin bead ratio~30 µg protein per 1 mg beadsThis is a starting point and may need to be optimized.[8]
Binding Incubation> 30 minutes to Overnight[8][9]Longer incubation times can increase binding efficiency.
Binding Temperature4°C or Room Temperature[8][9]4°C is often preferred to maintain protein stability.

Experimental Workflows and Signaling Pathways

G cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: Bioorthogonal Labeling cluster_downstream Downstream Applications a Cell Surface Protein b Metabolic Labeling with TCO-Sugar or Genetic Encoding of TCO-Amino Acid a->b c TCO-Modified Cell Surface Protein b->c d TCO-Modified Cell Surface Protein e Add this compound d->e f Biotinylated Cell Surface Protein e->f g Biotinylated Cell Surface Protein h Detection (e.g., Fluorescent Streptavidin) g->h i Purification (Streptavidin Beads) g->i j Analysis (e.g., Western Blot, Mass Spectrometry) i->j

Caption: General workflow of two-step bioorthogonal labeling.

G cluster_metabolic Metabolic Glycoengineering cluster_labeling Bioorthogonal Labeling cluster_analysis Analysis a Culture cells with TCO-modified sugar (e.g., Ac₄ManN-TCO) for 24-48h b TCO-sugar is metabolized and incorporated into cell surface glycans a->b c Wash cells to remove unincorporated sugar b->c d Incubate cells with this compound (30-60 min) e (Optional) Quench with excess TCO d->e f Wash cells to remove excess reagent e->f g Lyse cells to extract proteins h Detect with Streptavidin-HRP (Western Blot) or enrich with Streptavidin beads g->h i Downstream analysis (e.g., Mass Spectrometry) h->i

Caption: Workflow for metabolic labeling of cell surface glycans.

G cluster_pretargeting Pre-targeting cluster_delivery Delivery and Imaging a Administer TCO-modified antibody b Antibody accumulates at tumor site a->b c Clear excess antibody from circulation b->c d Administer Tetrazine-conjugated imaging agent or drug e Tetrazine reacts with TCO at tumor site d->e f Image or deliver therapeutic payload e->f

Caption: Pre-targeting strategy for imaging or drug delivery.

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans and Bioorthogonal Labeling

This protocol describes the labeling of cell surface glycoproteins by first metabolically incorporating a TCO-modified sugar into the glycans, followed by reaction with this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • TCO-modified sugar (e.g., Ac₄ManN-TCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold

  • This compound (stock solution in DMSO)

  • Quenching solution (optional, e.g., TCO-amine)

  • Cell lysis buffer

  • Streptavidin-conjugated fluorophore or horseradish peroxidase (HRP)

Procedure:

Part A: Metabolic Labeling

  • Culture cells to the desired confluency in a suitable culture vessel.

  • Prepare a stock solution of the TCO-modified sugar in an appropriate solvent (e.g., DMSO or sterile water).

  • Add the TCO-modified sugar to the cell culture medium to a final concentration of 25-50 µM.[7]

  • Incubate the cells for 24-48 hours under normal culture conditions (e.g., 37°C, 5% CO₂).[7] This allows for the metabolic incorporation of the TCO group into cell surface glycans.[7]

Part B: Bioorthogonal Labeling

  • Aspirate the culture medium containing the TCO-modified sugar.

  • Gently wash the cells three times with ice-cold PBS to remove any unincorporated sugar and interfering components from the medium.[3]

  • Prepare a fresh solution of this compound in PBS at the desired final concentration (e.g., 50 µM).[3]

  • Add the labeling solution to the cells and incubate for 30-60 minutes at room temperature or 4°C.[3] Performing this step at 4°C can reduce the internalization of the label.[7]

  • (Optional but recommended) To stop the reaction, remove the labeling solution and add a quenching solution containing an excess of a TCO-containing small molecule. Incubate for 10 minutes.[3]

  • Wash the cells three times with ice-cold PBS to remove unreacted this compound and quenching reagent.[3]

  • The cells are now ready for downstream applications. For protein analysis, proceed with cell lysis. For imaging, proceed with fixation and staining with a streptavidin conjugate.

Protocol 2: Pull-down of Biotinylated Proteins to Identify Interaction Partners

This protocol outlines the procedure for enriching biotinylated cell surface proteins using streptavidin-conjugated beads for subsequent analysis, such as mass spectrometry, to identify protein-protein interactions.

Materials:

  • Cell lysate containing biotinylated proteins (from Protocol 1)

  • Streptavidin-conjugated magnetic beads or agarose (B213101) beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

  • Magnetic rack (for magnetic beads) or centrifuge

Procedure:

  • Bead Preparation:

    • Transfer the required amount of streptavidin bead slurry to a new microcentrifuge tube.

    • Wash the beads three times with Binding/Wash Buffer. For each wash, resuspend the beads, pellet them using a magnet or centrifuge, and discard the supernatant.[8]

  • Binding of Biotinylated Proteins:

    • Add the cell lysate to the washed streptavidin beads.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the streptavidin.[3]

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads three to five times with 1 mL of ice-cold Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution:

    • After the final wash, remove all of the supernatant.

    • Add elution buffer (e.g., 2X SDS-PAGE sample buffer) to the beads and boil at 95°C for 5 minutes to release the bound proteins.[9]

    • Pellet the beads, and collect the supernatant containing the eluted proteins.

  • Analysis:

    • The eluted proteins can now be analyzed by SDS-PAGE, Western blotting, or mass spectrometry to identify the labeled proteins and their interaction partners.

References

Application Notes and Protocols for Tetrazine-PEG4-Biotin in Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the use of Tetrazine-PEG4-biotin in flow cytometry applications. This method leverages the principles of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, to achieve highly specific and efficient labeling of cellular targets. The IEDDA reaction occurs between a tetrazine moiety and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). This catalyst-free "click chemistry" reaction is exceptionally fast and biocompatible, making it ideal for labeling live cells and other biological samples with minimal perturbation.[1][2][3]

The workflow involves a two-step labeling strategy. First, the cellular target of interest is functionalized with a TCO group. This can be accomplished by conjugating a TCO-derivative to a primary antibody that recognizes a specific cell surface marker or by metabolically incorporating a TCO-modified precursor into cellular components like glycans.[1][4] In the second step, the TCO-modified cells are treated with this compound. The tetrazine group on this reagent rapidly and covalently reacts with the TCO group on the target. The PEG4 linker enhances the solubility and reduces steric hindrance of the labeling reagent.[1] Finally, the biotinylated cells are stained with a fluorescently labeled streptavidin conjugate for detection by flow cytometry.[5][6] This modular approach allows for significant signal amplification and flexibility in fluorophore selection.

Data Presentation

Table 1: Key Quantitative Parameters for TCO-Tetrazine Ligation
ParameterValueNotes
Second-Order Rate Constant (k₂) 800 - >1,000,000 M⁻¹s⁻¹The reaction rate can be influenced by the specific structures of the tetrazine and TCO derivatives.[2][3]
Reaction pH Range 6.0 - 9.0The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers, with a common choice being Phosphate-Buffered Saline (PBS).[7]
Reaction Temperature 4°C - 37°CThe reaction is exceptionally fast and can often be completed at room temperature. Incubation at 4°C can help to reduce the internalization of the label on live cells.[4][7]
Catalyst Requirement NoneThe TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[7]
Table 2: Recommended Reagent Concentrations and Incubation Times
StepReagentTypical ConcentrationIncubation TimeIncubation Temperature
TCO-NHS Ester Antibody Conjugation TCO-PEGx-NHS ester10-20 fold molar excess to antibody1-2 hoursRoom Temperature
Metabolic Labeling with TCO-sugar Ac₄ManN-TCO25-50 µM24-48 hours37°C
This compound Labeling This compound50-100 µM30-60 minutes4°C or Room Temperature
Streptavidin Staining Fluorescently-labeled StreptavidinManufacturer's recommendation15-30 minutes4°C

Experimental Protocols

Protocol 1: TCO-Conjugation of Primary Antibody

This protocol describes the modification of a primary antibody with a TCO group using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

  • Primary antibody of interest

  • Amine-free buffer (e.g., PBS, pH 7.4-8.5)

  • TCO-PEGx-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Antibody Preparation: Dissolve the antibody in an amine-free buffer at a concentration of 2-5 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer.

  • TCO-NHS Ester Stock Solution: Immediately before use, dissolve the TCO-PEGx-NHS ester in DMSO to a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the antibody solution.

  • Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature.

  • Quenching (Optional): Add the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15-30 minutes at room temperature to quench any unreacted TCO-NHS ester.

  • Purification: Remove excess, unreacted TCO-NHS ester from the conjugated antibody using a desalting column according to the manufacturer's instructions.

  • Storage: Store the TCO-conjugated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protocol 2: Flow Cytometry Staining using this compound

This protocol outlines the labeling of cells with a TCO-conjugated antibody, followed by reaction with this compound and staining with a fluorescently-labeled streptavidin.

Materials:

  • Cell suspension (1-5 x 10⁶ cells/mL)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • TCO-conjugated primary antibody (from Protocol 1)

  • This compound

  • Fluorescently-labeled streptavidin

  • (Optional) Fc receptor blocking agent

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest in ice-cold Flow Cytometry Staining Buffer.

  • (Optional) Fc Block: To reduce non-specific binding, incubate the cells with an Fc receptor blocking agent for 10-15 minutes on ice.

  • Primary Antibody Staining: Add the TCO-conjugated primary antibody at a pre-determined optimal concentration. Incubate for 30-60 minutes on ice, protected from light.

  • Washing: Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation at 300-400 x g for 5 minutes at 4°C.

  • This compound Labeling: Prepare a fresh solution of this compound in Flow Cytometry Staining Buffer (e.g., 50-100 µM). Resuspend the cell pellet in the this compound solution and incubate for 30-60 minutes on ice or at room temperature, protected from light.

  • Washing: Wash the cells twice with 2 mL of ice-cold Flow Cytometry Staining Buffer as described in step 4.

  • Streptavidin Staining: Resuspend the cell pellet in the fluorescently-labeled streptavidin solution, diluted according to the manufacturer's instructions in Flow Cytometry Staining Buffer. Incubate for 15-30 minutes on ice, protected from light.

  • Final Washes: Wash the cells two to three times with 2 mL of ice-cold Flow Cytometry Staining Buffer.

  • Data Acquisition: Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer and analyze on a flow cytometer.

Mandatory Visualization

experimental_workflow cluster_prep Step 1: Target Functionalization cluster_labeling Step 2: Bioorthogonal Labeling cluster_detection Step 3: Detection antibody Primary Antibody conjugation Antibody-TCO Conjugation antibody->conjugation tco_nhs TCO-NHS Ester tco_nhs->conjugation tco_antibody TCO-Conjugated Antibody conjugation->tco_antibody incubation1 Primary Antibody Incubation tco_antibody->incubation1 cells Cell Suspension cells->incubation1 tco_cells TCO-labeled Cells incubation1->tco_cells incubation2 Tetrazine Ligation tco_cells->incubation2 tz_biotin This compound tz_biotin->incubation2 biotin_cells Biotinylated Cells incubation2->biotin_cells incubation3 Streptavidin Staining biotin_cells->incubation3 streptavidin Fluorescent Streptavidin streptavidin->incubation3 labeled_cells Fluorescently Labeled Cells incubation3->labeled_cells flow_cytometer Flow Cytometry Analysis labeled_cells->flow_cytometer

Caption: Experimental workflow for flow cytometry using this compound.

ligation_and_detection cluster_cell Cell Surface target_antigen Target Antigen tco_antibody TCO-Antibody tco_antibody->target_antigen Binding tz_biotin This compound tz_biotin->tco_antibody IEDDA Click Reaction streptavidin Fluorescent Streptavidin streptavidin->tz_biotin Biotin-Streptavidin Interaction

Caption: Two-step labeling and detection process at the cell surface.

References

Preparing Tetrazine-PEG4-biotin Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the preparation and use of Tetrazine-PEG4-biotin stock solutions. This compound is a key reagent in bioorthogonal chemistry, enabling the efficient biotinylation of molecules functionalized with a trans-cyclooctene (B1233481) (TCO) group or other strained alkenes. This process, known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, is characterized by its extremely fast kinetics and high specificity, making it ideal for applications in complex biological systems, including live-cell imaging and drug delivery.[1] The polyethylene (B3416737) glycol (PEG4) spacer enhances the water solubility of the molecule and minimizes steric hindrance, facilitating efficient bioconjugation.[2][3][4]

I. Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Weight~660.78 g/mol [1]
Purity>95%[1][3]
Physical FormRed solid[1]
Storage Temperature-20°C[2][3][4][5]

Table 2: Solubility and Storage

SolventSolubilityStorage of Stock SolutionSource(s)
DMSO50 mg/mL (84.79 mM) with sonication-80°C (up to 6 months), -20°C (up to 1 month)[5]
DMFSoluble-20°C[1][6]
Methanol (MeOH)Soluble-20°C[1]
WaterSolublePrepare fresh for aqueous reactions[3]

Note: It is crucial to use anhydrous solvents like DMSO or DMF to maintain the reactivity of the tetrazine moiety.[4] Avoid repeated freeze-thaw cycles of stock solutions.[5][7]

Table 3: Reaction Kinetics

ReactionSecond-Order Rate Constant (k)Source(s)
Tetrazine-TCO Ligation> 800 M⁻¹s⁻¹[6][8]

II. Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in anhydrous dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Equilibration: Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.[9]

  • Weighing: Weigh out the desired amount of this compound in a microcentrifuge tube. For example, for 1 mg of this compound (MW ~660.78 g/mol ), you will need approximately 151.3 µL of DMSO to make a 10 mM solution.

  • Dissolution: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Mixing: Vortex the solution until the solid is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.[5]

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light and moisture.[3][4][5]

Protocol 2: General Protocol for Protein Biotinylation

This protocol outlines the general steps for biotinylating a protein that has been pre-functionalized with a TCO group.

Materials:

  • TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • 10 mM this compound stock solution in DMSO

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the TCO-functionalized protein is in an appropriate reaction buffer at a concentration of 1-5 mg/mL.[9] The buffer should be free of primary amines (e.g., Tris) which can interfere with some conjugation chemistries, though this is less of a concern for the highly specific tetrazine-TCO reaction.

  • Reaction Setup: Add a 1.5 to 5-fold molar excess of the 10 mM this compound stock solution to the TCO-modified protein solution.[9] The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[8][9]

  • Purification: Remove the unreacted this compound from the biotinylated protein using a desalting spin column or dialysis against a suitable storage buffer.[9]

  • Storage: Store the purified biotinylated protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage.[9]

III. Visualizations

G cluster_prep Stock Solution Preparation reagent This compound (Solid) equilibrate Equilibrate to Room Temp reagent->equilibrate weigh Weigh Reagent equilibrate->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex aliquot Aliquot for Single Use vortex->aliquot store Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing this compound stock solution.

G cluster_reaction Bioorthogonal Ligation: Tetrazine-TCO Click Chemistry tz_biotin This compound reaction_mixture Combine in Reaction Buffer tz_biotin->reaction_mixture tco_molecule TCO-Modified Molecule (e.g., Protein, Antibody) tco_molecule->reaction_mixture incubation Incubate at Room Temp (30-60 min) reaction_mixture->incubation biotinylated_product Biotinylated Molecule incubation->biotinylated_product

Caption: Signaling pathway of Tetrazine-TCO bioorthogonal reaction.

G cluster_workflow Experimental Workflow: Protein Biotinylation start Start: TCO-Modified Protein add_reagent Add this compound (Molar Excess) start->add_reagent incubate Incubate (RT, 30-60 min) add_reagent->incubate purify Purify (Desalting/Dialysis) incubate->purify analyze Analyze/Store Biotinylated Protein purify->analyze

Caption: Workflow for TCO-modified protein biotinylation.

References

Application Notes and Protocols for Live Cell Imaging with Tetrazine-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Leveraging Bioorthogonal Chemistry for Live Cell Imaging

Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1][2][3] Pioneered by Carolyn R. Bertozzi, this field has transformed the study of biomolecules in their natural settings.[1] A prominent example of bioorthogonal chemistry is the "tetrazine ligation," an inverse-electron-demand Diels-Alder cycloaddition between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO).[1][4] This reaction is exceptionally fast, selective, and biocompatible, as it does not require a toxic copper catalyst, making it ideal for live-cell applications.[1][4]

The Tetrazine-PEG4-biotin reagent is a powerful tool designed for these applications. It consists of three key components:

  • Methyltetrazine (MeTz): The bioorthogonal reactive group that rapidly and specifically ligates with a TCO-modified molecule.[1]

  • PEG4 Linker: A short, hydrophilic polyethylene (B3416737) glycol spacer that improves water solubility and minimizes steric hindrance, facilitating efficient bioconjugation.[1][5]

  • Biotin (B1667282): A small vitamin with an exceptionally high affinity for streptavidin and avidin, enabling robust and versatile downstream detection or purification.[1][5]

These application notes provide a comprehensive overview and detailed protocols for using this compound in live cell imaging and related applications.

Principle of the Technology: A Pre-Targeting Strategy

The use of this compound for live cell imaging is based on a two-step pre-targeting approach.[6] This strategy separates the targeting of a biomolecule from the detection step, offering greater flexibility and signal amplification.

  • Target Functionalization: First, the biomolecule of interest (e.g., a cell surface protein, glycan, or lipid) is tagged with a trans-cyclooctene (TCO) group. This can be accomplished through several methods, including metabolic labeling (e.g., incubating cells with a TCO-modified sugar), genetic encoding of unnatural amino acids containing a TCO moiety, or conjugation to antibodies or small molecules that bind to the target.[1][6][7]

  • Bioorthogonal Ligation & Detection: Once the target is functionalized with the TCO handle, this compound is added. The tetrazine group "clicks" onto the TCO group, forming a stable covalent bond and effectively tagging the biomolecule with biotin.[1][6] Because biotin has a high affinity for streptavidin, a fluorescently labeled streptavidin can then be used to visualize the target molecule via fluorescence microscopy.[8]

G cluster_0 Step 1: Target Functionalization cluster_1 Step 2: Bioorthogonal Ligation & Detection a Introduce TCO-modified Precursor (e.g., TCO-sugar, TCO-antibody) b Cellular Uptake & Incorporation/Binding a->b c Biomolecule of Interest is now TCO-tagged b->c d Add this compound Reagent c->d Wash excess precursor e Inverse Electron Demand Diels-Alder Reaction d->e f Target is Biotinylated e->f Stable covalent bond forms g Add Fluorescently-labeled Streptavidin f->g h Live Cell Imaging (Fluorescence Microscopy) g->h G cluster_microscopy Imaging cluster_biochem Biochemical Analysis start Live Cells with Biotinylated Targets img Fluorescence Microscopy start->img fc Flow Cytometry start->fc lysis Cell Lysis start->lysis wb Western Blot with Streptavidin-HRP lysis->wb pd Pull-down with Streptavidin Beads lysis->pd ms Mass Spectrometry (Target ID) pd->ms G biomolecule TCO-tagged Biomolecule product Biotinylated Biomolecule (Stable Dihydropyridazine Linkage) biomolecule->product reagent This compound reagent->product [4+2] Cycloaddition n2 N₂ Gas product->n2 Release

References

Application Notes and Protocols: Tetrazine-PEG4-biotin in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Powerful Tool for Chemical Proteomics

Tetrazine-PEG4-biotin is a highly efficient bioorthogonal labeling reagent that has become indispensable in the field of chemical proteomics.[1][2] This molecule leverages the power of "click chemistry," specifically the inverse-electron-demand Diels-Alder (iEDDA) reaction, to form a stable covalent bond with molecules containing a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO).[3][4] The reaction is noted for its exceptional speed and specificity, allowing researchers to study biomolecules in their native environments without interfering with cellular processes.[1][2][3]

The structure of this compound is tripartite, with each component serving a distinct and critical function:

  • Tetrazine: This is the bioorthogonal reactive group that participates in the extremely rapid and selective iEDDA cycloaddition with a TCO-tagged molecule.[3][5]

  • PEG4 Spacer: The short, hydrophilic polyethylene (B3416737) glycol (PEG4) linker enhances the reagent's solubility in aqueous buffers, reduces steric hindrance, and minimizes aggregation of the labeled protein.[3][4][5]

  • Biotin: This small vitamin possesses an extraordinarily high affinity for streptavidin, enabling robust and efficient affinity purification, enrichment, and detection of labeled proteins from complex mixtures.[3][6]

These features make this compound an ideal tool for a variety of proteomics applications, including the identification of protein-protein interactions, drug target validation, and the specific labeling of proteins for downstream analysis.[3][4][5]

Quantitative Data: The Kinetics of Bioorthogonal Ligation

The primary advantage of the tetrazine-TCO ligation is its unparalleled reaction speed, which allows for efficient labeling even at low reactant concentrations.[7] This bioorthogonal reaction is significantly faster than other common click chemistry techniques, such as strain-promoted azide-alkyne cycloaddition (SPAAC).

Reaction Type Reactants Second-Order Rate Constant (M⁻¹s⁻¹) Key Characteristics
iEDDA Methyltetrazine - TCO 800 - 30,000 [8]Extremely fast, catalyst-free, highly specific, proceeds readily in aqueous environments.[7][8]
iEDDA Tetrazine - Norbornene ~1 - 10 Fast, but generally slower than TCO reactions.
SPAAC Azide - Cyclooctyne (e.g., DBCO) ~0.1 - 1.0 Copper-free, but significantly slower than iEDDA.
CuAAC Azide - Terminal Alkyne ~10 - 100 Requires a cytotoxic copper catalyst, limiting in vivo applications.

Table 1: Comparison of reaction kinetics for common bioorthogonal ligations. Data compiled from multiple sources highlights the superior speed of the inverse-electron-demand Diels-Alder (iEDDA) reaction used by this compound.

Key Applications and Methodologies

This compound enables a wide range of applications in proteomics research. The general principle involves a two-step process: first, the protein of interest is functionalized with a TCO group, either through chemical modification or metabolic labeling. Second, the TCO-tagged protein is specifically captured or labeled by this compound.[3]

Application 1: Affinity Purification for Proteomic Analysis (Pull-Down Assays)

A core application is the enrichment of specific proteins from a complex cell lysate for identification by mass spectrometry.[5] This is invaluable for identifying drug targets, characterizing protein-protein interactions, and analyzing post-translational modifications.[3]

cluster_workflow Affinity Purification Workflow A Lyse Cells with TCO-tagged Protein(s) B Incubate Lysate with This compound A->B Labeling C Capture Biotinylated Proteins with Streptavidin Beads B->C Capture D Wash Beads to Remove Non-specific Binders C->D Purification E Elute Proteins from Beads D->E Isolation F Prepare for Mass Spectrometry (e.g., Digestion, Desalting) E->F Sample Prep G LC-MS/MS Analysis F->G Identification

Workflow for affinity purification using this compound.
Application 2: Labeling of Cell Surface Proteins

This technique is used to profile the surface proteome of living cells. Cells can be metabolically labeled with an unnatural sugar containing a TCO group, which is incorporated into cell surface glycans. Subsequent treatment with this compound selectively labels these proteins for analysis.[7]

cluster_workflow Live Cell Surface Labeling Workflow A Metabolically Label Live Cells with TCO-Sugar B Wash Cells to Remove Unincorporated Sugar A->B C Incubate Cells with This compound B->C Bioorthogonal Labeling D Wash Cells to Remove Excess Reagent C->D E Lyse Cells to Extract Labeled Proteins D->E F Downstream Analysis (e.g., Western Blot, MS) E->F

Workflow for labeling cell surface proteins on live cells.

Experimental Protocols

Protocol 1: Biotinylation of a Purified TCO-Functionalized Protein

This protocol describes the labeling of a purified protein that has been previously modified to contain a TCO group.

Materials:

  • TCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Ensure the TCO-functionalized protein is at a concentration of 1-5 mg/mL in the Reaction Buffer.

  • Reagent Preparation: Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO or DMF.

  • Biotinylation Reaction: Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution.[7]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[7] The reaction is typically very fast.[5]

  • Purification: Remove excess, unreacted this compound using a desalting spin column or by dialysis against the desired storage buffer.[5][7]

  • Analysis: The resulting biotinylated protein can be analyzed by SDS-PAGE, Western blot (using streptavidin-HRP), or used in downstream applications.[3]

Protocol 2: Affinity Purification of Labeled Proteins from Cell Lysate

This protocol outlines the enrichment of biotinylated proteins for subsequent mass spectrometry analysis.

Materials:

  • Cell lysate containing biotinylated proteins (from live cell labeling or in-lysate labeling)

  • Streptavidin-conjugated magnetic beads

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., 70% acetonitrile, 5% formic acid, 1 mM biotin)[6]

  • Magnetic rack

Procedure:

  • Bead Preparation: Resuspend the streptavidin magnetic beads. Aliquot the desired amount and wash them three times with Wash Buffer, using the magnetic rack to separate the beads from the supernatant.[3]

  • Binding: Add the cell lysate to the washed beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind.[3]

  • Washing: Place the tube on the magnetic rack to pellet the beads and discard the supernatant. Wash the beads extensively (at least 3-5 times) with ice-cold Wash Buffer to remove non-specifically bound proteins.[3]

  • Elution: After the final wash, remove all supernatant. Add Elution Buffer to the beads and incubate at room temperature for 60 minutes with gentle rotation to release the bound proteins.[6][8] For enhanced elution, some protocols recommend heating at >70°C.[9]

  • Sample Collection: Pellet the beads using the magnetic rack and carefully collect the supernatant containing the eluted proteins.

  • Downstream Processing: The eluate is now ready for sample preparation for mass spectrometry, which typically involves protein digestion, peptide cleanup (desalting), and LC-MS/MS analysis.[8]

cluster_logic Logical Comparison of Reaction Kinetics A iEDDA (Tetrazine-TCO) Extremely Fast B SPAAC (Azide-Cyclooctyne) Moderately Fast C CuAAC (Azide-Alkyne) Fast (Catalyzed) D Application Requirement E Live Cells / In Vivo D->E Biocompatibility Crucial F In Vitro / Lysate D->F Biocompatibility Less Critical E->A E->B F->A F->C

Logical selection of bioorthogonal reactions based on speed and context.

References

Application Notes and Protocols for Antibody Conjugation with Tetrazine-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the biotinylation of antibodies using a Tetrazine-PEG4-biotin linker. This advanced conjugation method utilizes bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between a tetrazine and a trans-cyclooctene (B1233481) (TCO). This two-step approach offers exceptional specificity, rapid reaction kinetics, and biocompatibility, making it an ideal choice for creating highly stable and functional antibody-biotin conjugates for a variety of applications, including immunoassays, affinity purification, and targeted drug delivery.[1][2]

The process involves two key stages:

  • Antibody Modification: The antibody is first functionalized with a trans-cyclooctene (TCO) group. This is typically achieved by reacting the primary amines (e.g., lysine (B10760008) residues) on the antibody with a TCO-NHS ester.

  • Bioorthogonal Ligation: The TCO-modified antibody is then reacted with this compound. The tetrazine and TCO moieties selectively and rapidly "click" together, forming a stable covalent bond.[1][2]

The inclusion of a PEG4 spacer enhances the water solubility of the biotinylation reagent and minimizes steric hindrance, which can improve labeling efficiency and reduce the potential for aggregation of the final conjugate.[2]

Key Advantages of the Tetrazine-TCO Ligation for Antibody Biotinylation:

  • High Specificity and Bioorthogonality: The tetrazine-TCO reaction is highly selective and does not interfere with native biological functional groups, ensuring precise labeling of the target antibody.[2]

  • Rapid Kinetics: The IEDDA reaction is one of the fastest bioorthogonal reactions known, allowing for efficient conjugation even at low antibody concentrations.[1][3]

  • Mild Reaction Conditions: The conjugation can be performed under physiological conditions (neutral pH, room temperature), preserving the structural integrity and biological activity of the antibody.[2]

  • High Stability: The resulting covalent bond between the antibody and biotin (B1667282) is highly stable.

  • Control over Labeling: The two-step process allows for better control over the degree of labeling.

Experimental Workflow

The overall workflow for the antibody conjugation with this compound is a sequential process involving antibody preparation, modification with TCO, reaction with this compound, and finally, purification and characterization of the conjugate.

experimental_workflow cluster_prep Preparation cluster_modification Modification cluster_purification1 Purification cluster_ligation Ligation cluster_purification2 Purification cluster_characterization Characterization antibody_prep Antibody Preparation (Buffer Exchange) tco_modification TCO-NHS Ester Reaction antibody_prep->tco_modification Amine-reactive labeling purification1 Purification of TCO-Antibody tco_modification->purification1 Remove excess TCO-NHS tetrazine_reaction This compound Reaction purification1->tetrazine_reaction Click Chemistry purification2 Purification of Final Conjugate tetrazine_reaction->purification2 Remove excess Tetrazine-biotin characterization Characterization (SDS-PAGE, HABA, MS) purification2->characterization Quality Control sds_page_logic cluster_conditions SDS-PAGE Conditions cluster_observation Expected Observation cluster_interpretation Interpretation non_reducing Non-Reducing intact_shift Shift in intact Ab band (>150 kDa) non_reducing->intact_shift reducing Reducing hc_lc_shift Shift in Heavy (H) and/or Light (L) chains reducing->hc_lc_shift conjugation_success Successful Conjugation intact_shift->conjugation_success hc_lc_shift->conjugation_success

References

Application Notes and Protocols: Quantifying Protein Biotinylation with Tetrazine-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the quantification of protein biotinylation utilizing Tetrazine-PEG4-biotin. This method leverages the highly efficient and specific bioorthogonal reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), offering a powerful tool for labeling and analysis in complex biological systems.

Introduction to Tetrazine-TCO Bioorthogonal Chemistry

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes.[1] The inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained alkene, such as TCO, is a cornerstone of this field.[1][2] This "click chemistry" reaction is characterized by its exceptional speed, high specificity, and biocompatibility, as it proceeds rapidly under physiological conditions without the need for cytotoxic copper catalysts.[3][4]

The this compound reagent is a trifunctional molecule designed for this purpose:

  • Methyltetrazine (MeTz) : The reactive group that specifically and rapidly ligates with a TCO-modified biomolecule.[1]

  • PEG4 Spacer : A hydrophilic polyethylene (B3416737) glycol linker that improves water solubility and minimizes steric hindrance, ensuring efficient binding.[1][5][6]

  • Biotin (B1667282) : A high-affinity tag for streptavidin, enabling robust detection, enrichment, and purification of labeled molecules.[1][6]

This system provides a two-step labeling strategy: first, a protein of interest is functionalized with a TCO group, either through chemical modification or metabolic incorporation of an unnatural amino acid. Second, the TCO-tagged protein is reacted with this compound for highly efficient biotinylation.[1]

Principle of Tetrazine-TCO Ligation

The core of the labeling technique is the iEDDA cycloaddition. The electron-deficient tetrazine ring reacts with the strained double bond of the TCO group. This [4+2] cycloaddition is followed by an irreversible retro-Diels-Alder reaction that releases dinitrogen gas (N₂), forming a stable dihydropyridazine (B8628806) linkage.[2][4]

G cluster_reactants Reactants cluster_product Product TCO_Protein TCO-Modified Protein Biotinylated_Protein Stable Biotinylated Protein Conjugate TCO_Protein->Biotinylated_Protein iEDDA Reaction (Click Chemistry) Tetrazine_Biotin This compound Tetrazine_Biotin->Biotinylated_Protein N2 N₂ Gas (byproduct) Biotinylated_Protein->N2

Caption: Reaction scheme for Tetrazine-TCO bioorthogonal ligation.

Quantitative Data: Reaction Kinetics

The Tetrazine-TCO ligation is among the fastest bioorthogonal reactions known.[3] This exceptional kinetic profile allows for efficient labeling even at low micromolar concentrations, which is ideal for applications in living cells where reagent concentrations must be minimized.[1]

ParameterValueSystem ContextReference
Second-Order Rate Constant (k) > 800 M⁻¹s⁻¹Varies with specific tetrazine/TCO derivatives[1]
Second-Order Rate Constant (k) 1 - 1x10⁶ M⁻¹s⁻¹General reported range[2]
Second-Order Rate Constant (k) 35,000 M⁻¹s⁻¹TCO-unnatural amino acid tagged protein with TAMRA-Tz in E. coli[1]

Experimental Protocols

This protocol outlines the steps for biotinylating a purified protein that has been previously modified to contain a TCO group.[4]

G A 1. Prepare TCO-Protein Dissolve protein in reaction buffer (e.g., PBS, pH 7.4) at 1-5 mg/mL. B 2. Prepare this compound Create a 10 mM stock solution in DMSO. A->B C 3. Initiate Reaction Add 1.5 to 5-fold molar excess of This compound to the protein solution. B->C D 4. Incubate Mix gently for 1-2 hours at room temperature. C->D E 5. Purify Conjugate Remove excess reagent via a desalting spin column or dialysis. D->E F 6. Quantify and Store Confirm biotinylation and store protein at 4°C (short-term) or -80°C (long-term). E->F

Caption: Workflow for biotinylating a purified TCO-modified protein.

Methodology:

  • Protein Preparation : Ensure the purified TCO-functionalized protein is dissolved in a suitable reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4) at a concentration of 1-5 mg/mL.[4]

  • Reagent Preparation : Prepare a fresh stock solution (e.g., 10 mM) of this compound in an organic solvent such as DMSO.

  • Biotinylation Reaction : Add a 1.5 to 5-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio may need to be determined empirically for each specific protein.[4]

  • Incubation : Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.[4]

  • Purification : Remove unreacted this compound from the biotinylated protein using a desalting spin column or dialysis against the desired storage buffer.[4]

  • Verification and Storage : Confirm the success of the biotinylation reaction using one of the quantification methods described below. Store the purified biotinylated protein at 4°C for short-term use or at -20°C or -80°C for long-term storage.[4]

This protocol describes the labeling of cell surface glycoproteins by first metabolically incorporating a TCO-modified sugar precursor, followed by reaction with this compound.[1][4]

G A 1. Metabolic Labeling Incubate cells with a TCO-modified sugar (e.g., Ac₄ManN-TCO) for 24-48 hours. B 2. Wash Cells Wash cells 3x with ice-cold PBS to remove unincorporated sugar. A->B C 3. Biotinylation Reaction Incubate cells with 50-100 µM This compound in PBS for 30-60 min. B->C D 4. Quench (Optional) Remove labeling solution and add an excess of a TCO-containing small molecule. C->D E 5. Final Wash Wash cells 3x with ice-cold PBS to remove excess labeling reagent. D->E F 6. Cell Lysis & Analysis Lyse cells to extract proteins for downstream quantification (e.g., Western Blot, MS). E->F

Caption: Workflow for labeling and biotinylating live cell surface proteins.

Methodology:

  • Metabolic Incorporation : Culture cells in medium supplemented with a TCO-modified sugar precursor (e.g., 25-50 µM Ac₄ManN-TCO) for 24-48 hours. This allows for the incorporation of TCO groups onto cell surface glycans via the cell's natural metabolic pathways.[4]

  • Washing : Gently wash the cells three times with ice-cold PBS to remove unincorporated TCO-sugar from the medium.[4][7]

  • Biotinylation : Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM). Incubate the cells with this solution for 30-60 minutes at room temperature or 4°C. Performing this step at 4°C can reduce the internalization of the label.[4]

  • Quenching (Optional) : To ensure the reaction is stopped, remove the labeling solution and incubate the cells for 10 minutes with a solution containing an excess of a TCO-containing small molecule.[1]

  • Final Wash : Wash the cells three times with ice-cold PBS to remove any unreacted this compound and quenching reagent.[1]

  • Downstream Processing : The cells are now ready for lysis to extract the biotinylated proteins for subsequent enrichment or quantification.[1]

Protocols for Quantification

After biotinylation, several methods can be used to detect and quantify the labeled proteins. The choice of method depends on the required sensitivity, throughput, and available equipment.

G cluster_methods Quantification Methods Input Biotinylated Protein Sample MS Mass Spectrometry (MS) - High sensitivity and precision - Identifies biotinylation sites - Suitable for complex mixtures Input->MS WB Western Blot - Semi-quantitative - Widely accessible - Uses Streptavidin-HRP for detection Input->WB ELISA ELISA - High-throughput - Quantitative (with standard curve) - Requires specific antibodies or capture format Input->ELISA

Caption: Overview of methods for quantifying biotinylated proteins.

MS offers the most sensitive and precise method for quantifying biotinylated proteins and can pinpoint the exact site of modification.[8] Label-free quantification (LFQ) is a common approach.[9]

Methodology:

  • Enrichment (Optional) : For complex samples, enrich biotinylated proteins using streptavidin-conjugated beads.[8]

  • Protein Digestion : Elute the bound proteins and digest them into peptides using an enzyme like trypsin.[8][9]

  • LC-MS/MS Analysis : Separate the peptides using liquid chromatography (LC) and analyze them by tandem mass spectrometry (MS/MS).[9][10]

  • Data Analysis : Use specialized software to identify peptides and quantify their abundance based on the peak intensity of their extracted ion chromatograms (XIC) or by spectral counting.[9] The relative abundance of biotinylated peptides provides a quantitative measure of the labeling efficiency.

StepDescriptionKey Considerations
1. Sample Prep Proteins are extracted and digested into peptides.Complete digestion is crucial for accurate quantification.
2. LC Separation Peptides are separated by hydrophobicity.Stable chromatography ensures reproducible retention times.[9]
3. MS Analysis Peptides are ionized and their mass-to-charge ratio is measured.High-resolution MS is needed to differentiate peptide signals.[9]
4. Data Processing Software identifies peptides and measures their signal intensity.Normalization is required to account for technical variations.[9]

Western blotting provides a straightforward, semi-quantitative assessment of protein biotinylation.[11]

Methodology:

  • SDS-PAGE : Separate the protein sample (e.g., cell lysate) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer : Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking : Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature to prevent non-specific binding.

  • Streptavidin-HRP Incubation : Incubate the membrane with a streptavidin-horseradish peroxidase (HRP) conjugate (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing : Wash the membrane three times for 10 minutes each with washing buffer (e.g., TBST) to remove unbound streptavidin-HRP.

  • Detection : Add an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager. The band intensity correlates with the amount of biotinylated protein.

An Enzyme-Linked Immunosorbent Assay (ELISA) can be adapted for high-throughput quantification of biotinylation. A competition ELISA is a robust format for this purpose.[12]

Methodology:

  • Plate Coating : Coat a microtiter plate with a known, biotinylated protein (e.g., biotinylated BSA).

  • Blocking : Block the unoccupied sites on the plate with a blocking buffer.

  • Competition Reaction : In separate tubes, mix your biotinylated protein samples (and a series of biotin standards for a standard curve) with a fixed, limiting concentration of anti-biotin antibody.

  • Incubation : Transfer the sample/standard-antibody mixtures to the coated plate and incubate. Free anti-biotin antibody (not bound to biotin in your sample) will bind to the coated plate.

  • Washing : Wash the plate to remove unbound reagents.

  • Detection : Add an HRP-conjugated secondary antibody that binds to the primary anti-biotin antibody.

  • Signal Development : Add a colorimetric HRP substrate (like TMB). The color intensity will be inversely proportional to the amount of biotin in your sample.

  • Quantification : Measure the absorbance using a plate reader and calculate the concentration of biotin in your sample based on the standard curve.[12]

References

Troubleshooting & Optimization

non-specific binding in Tetrazine-PEG4-biotin experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrazine-PEG4-biotin applications. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to non-specific binding in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding and why is it a problem in this compound experiments?

Non-specific binding refers to the attachment of the this compound probe or the subsequent detection reagents (like streptavidin) to unintended molecules or surfaces within the experimental sample. This is problematic because it generates a high background signal, which can obscure the true, specific signal from the intended target. The result is a low signal-to-noise ratio, making it difficult to accurately quantify results and leading to false positives.

Q2: What are the primary sources of non-specific binding when using this compound?

Non-specific binding in this system can arise from several sources:

  • Hydrophobic Interactions: The tetrazine moiety, being an aromatic ring system, can participate in hydrophobic interactions with proteins and other biomolecules, causing it to "stick" non-specifically.[1]

  • Streptavidin/Avidin Properties: Streptavidin, commonly used for detecting the biotin (B1667282) tag, can exhibit non-specific binding. Avidin, another biotin-binding protein, is glycosylated and has a high isoelectric point (pI), which leads to significant non-specific interactions.[2][3] While streptavidin is generally preferred due to lower non-specific binding, it can still contribute to background, partly due to an RYD sequence that can interact with cell surface receptors.[4]

  • Endogenous Biotin: Many cell and tissue samples naturally contain biotin-dependent enzymes.[2] This endogenous biotin can bind to the streptavidin conjugate, leading to a high background signal unrelated to the experimental labeling.[5]

  • Charge-Based Interactions: Both the probe and detection reagents can have charged regions that interact electrostatically with charged biomolecules on cells or surfaces.

Q3: What is the role of the PEG4 linker in this compound?

The PEG4 (polyethylene glycol) linker is a crucial component designed to mitigate non-specific binding. This short, hydrophilic spacer serves two main purposes:

  • Increases Solubility: The PEG4 linker enhances the water solubility of the entire molecule, which is beneficial for reactions in aqueous biological buffers.[6][7]

  • Reduces Hydrophobicity and Steric Hindrance: It acts as a flexible spacer that separates the potentially "sticky" tetrazine and biotin components from the target molecule. This minimizes unwanted hydrophobic interactions and reduces steric hindrance, ensuring that the biotin tag is accessible for efficient binding to streptavidin.[6][8]

Troubleshooting Guide for Non-Specific Binding

This guide addresses common issues encountered during experiments with this compound.

Problem: High background signal is observed across the entire sample (e.g., Western blot, cell imaging).

Q4: How can I optimize my blocking step to reduce background?

The blocking step is critical for saturating non-specific binding sites. If you are experiencing high background, consider the following optimizations:

  • Choice of Blocking Agent: The ideal blocking buffer depends on the sample type. Common options include Bovine Serum Albumin (BSA), non-fat dry milk, casein, or specialized commercial blockers. For cell-based assays, serum from the same species as the secondary antibody is often effective.

  • Incubation Time and Temperature: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) to ensure complete saturation of non-specific sites.

  • Block Endogenous Biotin: If working with cell lysates or tissue samples, which are rich in endogenous biotin, it is essential to perform an endogenous biotin blocking step.[5] This is typically done by sequentially incubating the sample with excess streptavidin and then with excess free biotin to saturate all endogenous biotin and any remaining binding sites on the streptavidin.[5]

Q5: Are my washing steps stringent enough?

Inadequate washing is a common cause of high background. To improve the stringency of your washes:

  • Increase the Number and Duration of Washes: Instead of 3 short washes, try 4-5 washes of 5-10 minutes each.

  • Add Detergents: Including a non-ionic detergent in your wash buffer is highly effective at reducing non-specific interactions. Tween-20 (at 0.05% - 0.1%) is a common choice.[9][10]

  • Increase Salt Concentration: Raising the ionic strength of the wash buffer (e.g., increasing NaCl concentration to 250-500 mM) can disrupt weak, non-specific electrostatic interactions.[2][9]

Data Presentation

The following tables provide illustrative data on how different experimental parameters can affect the signal-to-noise ratio in a typical this compound experiment.

Table 1: Effect of Blocking Buffer Composition on Signal-to-Noise Ratio

Blocking BufferIncubation TimeSignal Intensity (Specific)Background Intensity (Non-Specific)Signal-to-Noise Ratio
PBS only1 hour150012001.25
1% BSA in PBS1 hour18004504.00
5% Non-fat Milk in PBS1 hour17503505.00
Commercial Blocker1 hour19002009.50

Note: Data are illustrative. Optimal blocking agents should be determined empirically for each experimental system.

Table 2: Effect of Detergent in Wash Buffer on Background Signal

Tween-20 ConcentrationNumber of WashesSpecific Signal RetentionBackground IntensitySignal-to-Noise Ratio
0%3100%9002.11
0.05%398%3006.27
0.1%395%18010.11
0.05%596%2208.36

Note: Data are illustrative. Increasing detergent concentration can improve signal-to-noise, but excessive levels may disrupt specific interactions.

Experimental Protocols

Protocol 1: Minimizing Non-Specific Binding in Cell Surface Labeling and Imaging

This protocol describes a typical workflow for labeling cell surface proteins modified with a trans-cyclooctene (B1233481) (TCO) group, followed by detection with a streptavidin-fluorophore conjugate.

  • Cell Preparation: Culture cells expressing the TCO-tagged protein to the desired confluency.

  • Washing: Gently wash the cells three times with ice-cold PBS to remove media components.

  • Blocking (Optional but Recommended): Block cells with a suitable buffer (e.g., 1% BSA in PBS) for 30 minutes at 4°C to reduce non-specific probe binding.

  • This compound Labeling:

    • Dilute the this compound stock solution in a blocking buffer or PBS to the desired final concentration (e.g., 50 µM).

    • Incubate the cells with the labeling solution for 30-60 minutes at room temperature or 37°C.[11]

  • Washing: Wash the cells three times with ice-cold PBS containing 0.05% Tween-20 to remove unreacted this compound.

  • Endogenous Biotin Blocking (Critical for Permeabilized Cells or Biotin-Rich Media):

    • Incubate cells with a solution of streptavidin (e.g., 0.1 mg/mL) for 15 minutes.

    • Wash three times with PBS.

    • Incubate cells with a solution of free biotin (e.g., 0.5 mg/mL) for 15-30 minutes.[5]

    • Wash three times with PBS.

  • Streptavidin-Fluorophore Incubation:

    • Dilute the streptavidin-fluorophore conjugate in a blocking buffer at the recommended concentration.

    • Incubate the cells for 30-60 minutes at room temperature, protected from light.

  • Final Washes: Wash the cells four to five times with PBS containing 0.05% Tween-20 to remove unbound streptavidin conjugate.

  • Imaging: Proceed with sample mounting and fluorescence microscopy.

Visualizations

The following diagrams illustrate key concepts and workflows related to non-specific binding in this compound experiments.

G cluster_sources Potential Sources of Non-Specific Binding cluster_target Intended Specific Binding cluster_nsb Unwanted Non-Specific Binding Tetrazine Tetrazine Moiety Hydrophobic interactions with proteins NSB_Surface Cell Surface / Matrix Proteins Tetrazine->NSB_Surface Hydrophobic Adsorption Streptavidin Streptavidin Charge interactions RYD sequence binding Streptavidin->NSB_Surface Electrostatic Adsorption EndoBiotin Endogenous Biotin Competes for streptavidin binding sites SA_Fluor Streptavidin-Fluorophore EndoBiotin->SA_Fluor Blocks Detection TCO_Protein TCO-Modified Protein Tet_Biotin This compound TCO_Protein->Tet_Biotin Bioorthogonal Click Reaction Tet_Biotin->SA_Fluor High-Affinity Biotin-Streptavidin Interaction

Caption: Diagram of specific vs. non-specific binding pathways.

G node_start node_start node_process node_process node_wash node_wash node_block node_block node_end node_end Start Start: TCO-Modified Cells Block_NSB Block Non-Specific Sites (e.g., 1% BSA) Start->Block_NSB Add_Tz Incubate with This compound Block_NSB->Add_Tz Wash1 Wash (PBS + 0.05% Tween-20) Add_Tz->Wash1 Block_Endo Block Endogenous Biotin (Streptavidin then Biotin) Wash1->Block_Endo If endogenous biotin is a concern Add_SA Incubate with Streptavidin-Fluorophore Wash1->Add_SA Block_Endo->Add_SA Wash2 Final Washes (Stringent) Add_SA->Wash2 Analyze Analyze (Microscopy / Flow Cytometry) Wash2->Analyze

Caption: Experimental workflow for minimizing non-specific binding.

G node_problem node_problem node_question node_question node_solution node_solution node_check node_check Problem High Background / Low Signal-to-Noise? Q1 Is the blocking step optimized? Problem->Q1 S1 Increase blocking time. Test different blocking agents (BSA, Casein, Commercial). Q1->S1 No Q2 Are wash steps stringent enough? Q1->Q2 Yes S1->Q2 S2 Increase number/duration of washes. Add 0.05-0.1% Tween-20. Increase NaCl to 250-500 mM. Q2->S2 No Q3 Could endogenous biotin be the cause? Q2->Q3 Yes S2->Q3 S3 Perform a streptavidin/biotin blocking step before adding the detection reagent. Q3->S3 Yes Q4 Are reagent concentrations too high? Q3->Q4 No S3->Q4 S4 Titrate this compound and Streptavidin conjugate to find the optimal (lowest effective) concentration. Q4->S4 Yes End Problem Solved Q4->End No S4->End

Caption: Troubleshooting decision tree for non-specific binding.

References

how to reduce background with Tetrazine-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetrazine-PEG4-biotin. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and optimize their experiments to achieve a high signal-to-noise ratio and reduce background.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a bioorthogonal labeling reagent. It contains a tetrazine group that rapidly and specifically reacts with a trans-cyclooctene (B1233481) (TCO) group in a reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[1][2] This "click chemistry" reaction is highly efficient and can be performed in complex biological systems without interfering with native biochemical processes.[1] The PEG4 linker is a hydrophilic spacer that increases the solubility of the reagent and reduces steric hindrance, which is important for the subsequent binding of the biotin (B1667282) to avidin (B1170675) or streptavidin.[3][4] This reagent is commonly used to attach a biotin label to TCO-modified molecules for detection, purification, or imaging.

Q2: What are the main causes of high background when using this compound?

High background can stem from several factors:

  • Excess unreacted this compound: If not removed or quenched, the excess reagent can bind non-specifically in subsequent steps.[5]

  • Non-specific binding of streptavidin/avidin: The streptavidin or avidin conjugate used for detection can bind to components other than the biotin tag.

  • Endogenous biotin: Many tissues and cells naturally contain biotin, which can be bound by the streptavidin/avidin conjugate, leading to false-positive signals.[6][7] Tissues like the kidney, liver, and spleen are known to have high levels of endogenous biotin.[8]

  • Inadequate blocking: Insufficient blocking of non-specific binding sites on membranes or cells can lead to high background.[9]

  • Insufficient washing: Inadequate washing steps may not effectively remove unbound reagents.[10]

Q3: How can I quench unreacted this compound?

Unreacted this compound can be quenched by adding a small molecule containing a TCO group. This quenching agent will react with the excess tetrazine, forming a stable, inert product.[11] Commercially available options include TCO-amine.[11]

Troubleshooting Guides

High Background in Western Blotting

dot```dot graph WB_Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

Start [label="High Background\nin Western Blot", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Blocking [label="Optimize Blocking\nBuffer", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Antibody_Concentration [label="Titrate Primary & Secondary\nAntibody Concentrations", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Washing [label="Improve Washing\nSteps", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Endogenous_Biotin [label="Block Endogenous\nBiotin", fillcolor="#FBBC05", fontcolor="#202124"]; Quench_Tetrazine [label="Quench Excess\nthis compound", fillcolor="#FBBC05", fontcolor="#202124"]; Solution [label="Reduced Background\nSignal", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Check_Blocking; Start -> Check_Antibody_Concentration; Start -> Check_Washing; Start -> Check_Endogenous_Biotin; Start -> Quench_Tetrazine;

Check_Blocking -> Solution; Check_Antibody_Concentration -> Solution; Check_Washing -> Solution; Check_Endogenous_Biotin -> Solution; Quench_Tetrazine -> Solution; }

Caption: Troubleshooting workflow for high background in Immunofluorescence.

IssuePossible CauseRecommended Solution
Diffuse Background Staining Insufficient blockingUse a blocking solution containing 1-5% BSA and normal serum from the same species as the secondary antibody. Block for at least 1 hour at room temperature. [12]
Hydrophobic interactions of the dyeInclude a detergent like 0.1% Tween-20 in the wash buffers. [13]
Non-specific Cellular Staining Endogenous biotinPerform an avidin/biotin blocking step before incubation with the primary antibody. [7]
Excess this compoundAfter the ligation reaction, wash the cells thoroughly (e.g., 3-5 times with PBS) before proceeding to the streptavidin incubation step. [14]Consider adding a quenching step with a TCO-containing small molecule. [14]
Autofluorescence Natural fluorescence from the tissue/cellsTreat the sample with a quenching agent like Sudan Black B or use a photobleaching protocol before staining. [12][13]
High Background in Flow Cytometry

dot

Caption: Troubleshooting workflow for high background in Flow Cytometry.

IssuePossible CauseRecommended Solution
High Background on Negative Population Non-specific antibody bindingTitrate the this compound and streptavidin-fluorophore conjugate to determine the optimal concentration. [15]
Inadequate blockingInclude 1-2% BSA in your staining buffer. [16]
Insufficient washingIncrease the number of wash steps after the tetrazine ligation and streptavidin incubation.
Staining in Unstained Controls AutofluorescenceUse an unstained control to set the baseline fluorescence. If autofluorescence is high, you may need to use a brighter fluorophore or a different laser/filter combination.
High Percentage of Positive Cells Dead cells binding the reagents non-specificallyUse a viability dye to exclude dead cells from the analysis.
Intracellular biotin (for intracellular staining)Before adding the biotinylated antibody, incubate the permeabilized cells with unconjugated streptavidin to block intracellular biotin, followed by thorough washing. [15]

Experimental Protocols

Protocol for Endogenous Biotin Blocking

This protocol is recommended for applications such as immunohistochemistry and western blotting where endogenous biotin may be present. [6]

  • Initial Blocking: Perform your standard blocking step with a protein-based blocker (e.g., 1-5% BSA in TBS).

  • Avidin Incubation: Prepare a solution of 0.1 mg/mL avidin or streptavidin in your wash buffer. Cover the sample with this solution and incubate for 15 minutes at room temperature. [6]3. Washing: Wash the sample three times for 5-10 minutes each with your wash buffer. [6]4. Biotin Incubation: Prepare a solution of 0.05-0.1 mg/mL free biotin in your wash buffer. Cover the sample with this solution and incubate for 15 minutes at room temperature. [8]5. Final Washing: Wash the sample three times for 5-10 minutes each with your wash buffer.

  • Proceed with your primary antibody or this compound incubation step.

ReagentConcentrationIncubation Time
Avidin/Streptavidin0.1 mg/mL15 minutes
Biotin0.05-0.1 mg/mL15 minutes
Protocol for Quenching Excess this compound

This protocol can be used to deactivate unreacted this compound before downstream detection steps.

  • Ligation Reaction: Perform the reaction between your TCO-modified molecule and this compound as per your standard protocol.

  • Prepare Quenching Solution: Prepare a solution of a TCO-containing small molecule (e.g., TCO-amine) in your reaction buffer. A 5- to 10-fold molar excess of the quenching agent over the initial amount of this compound is recommended.

  • Quenching Reaction: Add the quenching solution to your reaction mixture. Incubate for 15-30 minutes at room temperature.

  • Purification (Optional but Recommended): For applications requiring high purity, remove the quenched this compound and excess quenching agent using size-exclusion chromatography (e.g., a spin desalting column). [11]

General Protocol for Cell Surface Labeling and Detection

This protocol provides a general workflow for labeling cell surface proteins on live cells that have been engineered to express TCO-containing groups.

  • Cell Preparation: Harvest and wash cells three times with ice-cold PBS to remove any amine-containing culture media. Resuspend cells in PBS at a concentration of 1-10 x 10^6 cells/mL.

  • Tetrazine Ligation: Add this compound to the cell suspension to a final concentration of 10-100 µM. [14]Incubate for 30-60 minutes at room temperature or 37°C. [14]3. Washing: Wash the cells three times with ice-cold PBS containing 1% BSA to remove unreacted this compound.

  • Streptavidin-Fluorophore Incubation: Resuspend the cells in PBS with 1% BSA containing a fluorescently labeled streptavidin conjugate. Incubate for 15-30 minutes at room temperature, protected from light. [17]5. Final Washing: Wash the cells three times with ice-cold PBS with 1% BSA.

  • Analysis: Resuspend the cells in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.

References

preventing Tetrazine-PEG4-biotin degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to preventing the degradation of Tetrazine-PEG4-biotin during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: How should I store solid this compound upon receipt?

For long-term stability, solid this compound should be stored at -20°C, protected from light and moisture.[1][2] For extended storage periods, -80°C is also recommended.

Q2: What is the best solvent for reconstituting this compound?

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are the recommended solvents for creating stock solutions.[3] It is crucial to use anhydrous solvents as the tetrazine moiety is sensitive to moisture.

Q3: How should I store reconstituted this compound stock solutions?

Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for up to one month or at -80°C for up to six months.[4] Ensure the vials are tightly sealed to prevent moisture contamination.

Q4: What factors can cause this compound to degrade?

The primary factors that contribute to the degradation of this compound are:

  • Moisture: Leads to hydrolysis of the tetrazine ring.

  • Light: Can promote degradation.

  • Elevated Temperatures: Accelerates the rate of decomposition.

  • Extreme pH: Both strong acids and bases can cause degradation.[5]

  • Nucleophiles: Compounds containing nucleophilic groups, such as thiols (e.g., cysteine in cell culture media), can react with and degrade the tetrazine ring.[3]

Q5: How can I check if my this compound has degraded?

The degradation of tetrazine can be monitored spectrophotometrically by the disappearance of its characteristic pink color and a decrease in its absorbance in the 510-550 nm range.[6] For a more quantitative assessment, HPLC analysis can be used to separate and quantify the intact compound from its degradation products.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Possible Cause Recommended Solution
Low or no signal in biotin-based detection assays Degradation of this compound: The reagent may have degraded due to improper storage or handling.- Ensure the solid reagent and stock solutions are stored under the recommended conditions (see FAQs).- Prepare fresh stock solutions in anhydrous DMSO or DMF.- Avoid multiple freeze-thaw cycles by using single-use aliquots.
Inefficient click chemistry reaction: The reaction between the tetrazine and its dienophile partner (e.g., TCO) may be incomplete.- Optimize the molar ratio of reactants; a 1.5 to 5-fold molar excess of the tetrazine reagent is often recommended.[7]- Ensure the reaction buffer is within a pH range of 6.0-9.0.[8]- Verify the purity and reactivity of the dienophile-containing molecule.
Presence of interfering substances: Components in the reaction buffer or sample may be inhibiting the reaction or degrading the tetrazine.- Avoid buffers containing primary amines (e.g., Tris) if using an NHS ester version of the reagent.[7]- Be aware that components in cell culture media, such as amino acids and reducing agents, can contribute to tetrazine degradation.[3] If possible, perform labeling in a simpler buffer like PBS.
High background signal in assays Excess unreacted this compound: Insufficient removal of the labeling reagent after the reaction.- Purify the biotinylated product using appropriate methods such as desalting columns, dialysis, or size-exclusion chromatography to remove excess reagent.[8]
Non-specific binding: The biotinylated molecule may be binding non-specifically to other components in the assay.- Incorporate blocking steps in your downstream protocols (e.g., using a biotin-free blocking buffer).[8]
Precipitation of the labeled molecule Poor solubility: The addition of the DMSO stock solution may cause the target molecule (e.g., a protein) to precipitate.- Keep the final concentration of DMSO in the reaction mixture as low as possible (typically <10%).[8]- Perform the reaction at a lower concentration of the target molecule.

Quantitative Data Summary

The stability of this compound is dependent on various factors. The following table provides a template for summarizing stability data, which can be generated using the experimental protocol provided below.

Condition Parameter Value
Temperature Half-life at 4°C in PBS (pH 7.4)User-determined
Half-life at 25°C in PBS (pH 7.4)User-determined
Half-life at 37°C in PBS (pH 7.4)User-determined
pH Half-life at pH 5.0 (25°C)User-determined
Half-life at pH 7.4 (25°C)User-determined
Half-life at pH 8.5 (25°C)User-determined
Cell Culture Media Half-life in DMEM + 10% FBS at 37°CUser-determined

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol allows for the quantitative assessment of the stability of this compound under specific experimental conditions. The principle involves incubating the tetrazine reagent and then quantifying the remaining active tetrazine at various time points by reacting it with a TCO-functionalized fluorophore.

Materials:

  • This compound

  • Anhydrous DMSO

  • Buffer of interest (e.g., PBS at different pH values, cell culture medium)

  • TCO-functionalized fluorescent dye (e.g., TCO-FITC)

  • 96-well microplate (black, clear bottom)

  • Plate reader capable of fluorescence detection

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare a 1 mM stock solution of the TCO-functionalized fluorescent dye in anhydrous DMSO.

  • Incubation:

    • In separate tubes, dilute the 10 mM this compound stock solution to a final concentration of 100 µM in the buffer of interest.

    • Incubate the tubes under the desired conditions (e.g., different temperatures).

  • Time-Course Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), take an aliquot from each tube.

  • Reaction with TCO-Fluorophore:

    • In a 96-well plate, add a small volume of each aliquot from the time-course experiment.

    • To each well, add an equimolar amount of the TCO-functionalized fluorescent dye.

    • Allow the click reaction to proceed for 30 minutes at room temperature, protected from light.

  • Quantification:

    • Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the chosen fluorophore. The fluorescence intensity is proportional to the amount of active this compound at each time point.

  • Data Analysis:

    • Plot the fluorescence intensity against the incubation time.

    • Calculate the half-life (t½) of this compound under each condition.

Degradation Pathways

The primary modes of this compound degradation involve the chemical modification of the tetrazine ring, rendering it inactive for the desired click chemistry reaction.

Hydrolysis

In aqueous environments, the tetrazine ring can undergo hydrolysis, leading to its decomposition. This process is accelerated by non-neutral pH and elevated temperatures.

Hydrolysis Tetrazine This compound Intermediate Unstable Intermediate Tetrazine->Intermediate + H₂O Water H₂O DegradationProducts Degradation Products Intermediate->DegradationProducts Ring Opening

Caption: Proposed pathway for the hydrolysis of the tetrazine ring.

Reaction with Thiols

Nucleophilic thiol-containing molecules, such as cysteine or glutathione, can react with the electron-deficient tetrazine ring. This leads to the formation of a conjugate that is unable to participate in the inverse-electron-demand Diels-Alder reaction with a dienophile.

ThiolReaction Tetrazine This compound ThiolAdduct Thiol Adduct Tetrazine->ThiolAdduct + R-SH Thiol R-SH (e.g., Cysteine)

Caption: Reaction of the tetrazine moiety with a nucleophilic thiol.

References

Technical Support Center: Tetrazine-PEG4-biotin Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments with Tetrazine-PEG4-biotin and its reaction partner, trans-cyclooctene (B1233481) (TCO).

Frequently Asked Questions (FAQs)

Q1: What is the core mechanism of the this compound reaction?

A1: The reaction between a tetrazine (like the one in this compound) and a trans-cyclooctene (TCO) is a bioorthogonal "click chemistry" reaction.[1][2] It proceeds through a rapid and highly specific inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[1][3] In this [4+2] cycloaddition, the electron-deficient tetrazine acts as the diene and the strained, electron-rich TCO is the dienophile.[1] This initial step forms an unstable intermediate that quickly undergoes a retro-Diels-Alder reaction, irreversibly releasing nitrogen gas (N₂) and forming a stable dihydropyridazine (B8628806) product.[1][4] The release of nitrogen gas is a key thermodynamic driving force for the reaction's irreversibility.[1] This catalyst-free reaction is exceptionally fast and biocompatible, making it ideal for use in complex biological systems.[2][5]

Q2: How fast is the Tetrazine-TCO reaction and what are typical reaction times?

A2: The Tetrazine-TCO ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants (k₂) typically ranging from 10³ to 10⁶ M⁻¹s⁻¹.[1][4] For many applications, the reaction can be completed at room temperature within 30 to 60 minutes.[5] Depending on the reactivity of the specific tetrazine and TCO derivatives and their concentrations, incubation times can be extended up to 2 hours or overnight at 4°C to ensure completion.[5]

Q3: What are the optimal conditions for the this compound reaction?

A3: The reaction is robust and efficient under a range of conditions. Key optimization parameters include:

  • Stoichiometry: A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to drive the reaction to completion.[5][6]

  • pH: The reaction works well in a pH range of 6 to 9.[5] Phosphate-buffered saline (PBS) at pH 7.4 is a common choice.[5]

  • Temperature: The reaction is typically performed at room temperature.[5][6] Incubation at 37°C or 40°C can be used to further accelerate the reaction rate if necessary.[5]

  • Solvent: While aqueous buffers are common, stock solutions of this compound are typically prepared in anhydrous organic solvents like DMSO or DMF to ensure stability.[7][8] The final concentration of the organic solvent in the aqueous reaction mixture should be kept low (e.g., <10%) to avoid denaturing biological molecules.[8]

Q4: How should I store and handle this compound?

A4: Proper storage is critical to maintain the reactivity of the tetrazine moiety.

  • Solid Form: Store the solid reagent at -20°C, protected from light and moisture.[9][10]

  • Stock Solutions: Prepare stock solutions in an anhydrous solvent like DMSO or DMF.[8][10] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C under desiccated conditions.[8][11] Before opening, always allow the vial to warm to room temperature to prevent condensation, as moisture can degrade the tetrazine.[9]

Reaction Optimization Data

The rate of the Tetrazine-TCO ligation is highly dependent on the specific structures of the reactants. Electron-withdrawing groups on the tetrazine and increased ring strain in the TCO generally lead to faster kinetics.[12][13]

ParameterRecommended ConditionNotes
Molar Ratio (Tetrazine:TCO) 1.05:1 to 1.5:1A slight excess of tetrazine can help drive the reaction to completion.[5][6]
pH 6.0 - 9.0The reaction is generally insensitive within this range; PBS (pH 7.4) is common.[5]
Temperature Room Temperature (20-25°C)Incubation at 37°C can accelerate the reaction if needed.[5]
Reaction Time 30 - 120 minutesTypically complete within 60 minutes at room temperature.[5][6]
Solvent for Stock Anhydrous DMSO or DMFPrevents hydrolysis of the tetrazine moiety.[7][8]

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems encountered during Tetrazine-TCO reactions.

Issue Possible Cause Recommended Solution(s)
1. Slow or Incomplete Reaction Degradation of Reactants Tetrazines can be susceptible to degradation in aqueous media, and TCOs can degrade in the presence of thiols or UV light.[7] Use freshly prepared solutions from properly stored reagents.[7] Allow vials to warm to room temperature before opening to prevent condensation.[9]
Steric Hindrance If the tetrazine and TCO are attached to bulky molecules, the reaction can be slowed. The PEG4 spacer in this compound is designed to minimize this, but using longer PEG spacers can further improve accessibility.[6][7]
Suboptimal Reactant Concentration The reaction is concentration-dependent. While it works at low concentrations, ensure that the concentrations are sufficient for the desired reaction timescale.[2]
Inaccurate Quantification Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your stock solutions before setting up the reaction.[7]
2. Low Product Yield Incorrect Stoichiometry Empirically optimize the molar ratio of tetrazine to TCO. A slight excess of one reactant can be beneficial.[7]
Precipitation of Reactants/Product The PEG4 linker enhances aqueous solubility.[10] If precipitation occurs, consider using a small percentage of a compatible organic co-solvent like DMSO.[7]
Side Reactions Ensure starting materials are pure.[7] If working with oxygen-sensitive molecules, degassing the buffer can prevent oxidation.[7]
3. High Background / Non-Specific Signal Excess Unreacted Biotin Reagent Insufficient removal of unreacted this compound after labeling can cause high background in downstream detection steps.[8] Purify the labeled product using size-exclusion chromatography (e.g., a desalting column) or dialysis.[5][8]
Hydrolyzed Reagent If the tetrazine has hydrolyzed, it may lead to non-specific interactions. Ensure proper storage and handling of the reagent.[8]

Experimental Protocols

Protocol 1: General Protein Biotinylation with this compound

This protocol outlines the biotinylation of a purified protein that has been pre-functionalized with a TCO group.

Materials:

  • TCO-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO

  • Desalting spin column or dialysis equipment

Procedure:

  • Prepare Reagents: Allow the solid this compound and the TCO-protein solution to equilibrate to room temperature. Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.[9]

  • Reaction Setup: In a microcentrifuge tube, add the TCO-functionalized protein.

  • Add Biotin Reagent: Add a 1.5 to 5-fold molar excess of the this compound DMSO stock solution to the protein solution.[9] Gently mix.

  • Incubation: Allow the reaction to proceed for 60-120 minutes at room temperature with gentle mixing.[9]

  • Purification: Remove the excess, unreacted this compound by passing the reaction mixture through a desalting spin column equilibrated with your desired storage buffer (e.g., PBS).[8][9]

  • Storage: Store the purified biotinylated protein at 4°C for short-term use or at -20°C / -80°C for long-term storage.[9]

Protocol 2: Monitoring Reaction Progress

The progress of the Tetrazine-TCO ligation can be monitored spectrophotometrically by observing the disappearance of the tetrazine's characteristic color and absorbance peak (typically 510-550 nm).[4][7]

Procedure:

  • Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of your tetrazine compound in the reaction buffer.[7]

  • Initiate Reaction: In a quartz cuvette, add the reaction buffer and the TCO solution. Place the cuvette in a spectrophotometer and start the measurement. Add the tetrazine solution to initiate the reaction, ensuring rapid mixing.[7]

  • Monitor Absorbance: Record the decrease in absorbance at the tetrazine's λmax over time.[7]

  • Calculate Rate: The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation.[7]

Visualizations

Tetrazine_TCO_Reaction cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Tetrazine This compound Cycloaddition [4+2] Cycloaddition (Rate-Determining) Tetrazine->Cycloaddition TCO TCO-modified Molecule TCO->Cycloaddition Retro_DA Retro-Diels-Alder Cycloaddition->Retro_DA Unstable Intermediate N2 Nitrogen (N₂) Gas Retro_DA->N2 Conjugate Stable Dihydropyridazine Conjugate Retro_DA->Conjugate

Caption: Mechanism of the Tetrazine-TCO bioorthogonal reaction.

Troubleshooting_Workflow Start Experiment Start: Low/No Product CheckReagents Check Reagent Integrity - Stored properly? - Freshly prepared? Start->CheckReagents CheckConditions Verify Reaction Conditions - Correct pH? - Correct Temperature? CheckReagents->CheckConditions Reagents OK Fail Consult Further Technical Support CheckReagents->Fail Reagents Degraded CheckStoichiometry Optimize Stoichiometry - Titrate molar ratio - Quantify stocks accurately? CheckConditions->CheckStoichiometry Conditions OK CheckConditions->Fail Conditions Incorrect CheckPurification Review Purification - Correct method? - Loss of product? CheckStoichiometry->CheckPurification Ratio Optimized CheckStoichiometry->Fail Quantification Error Success Successful Reaction CheckPurification->Success Purification OK CheckPurification->Fail Purification Issue

References

Technical Support Center: Troubleshooting Poor Solubility of Tetrazine-PEG4-Biotin Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with Tetrazine-PEG4-biotin conjugates. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound conjugates?

This compound conjugates are designed with a hydrophilic polyethylene (B3416737) glycol (PEG4) spacer to improve aqueous solubility.[1][2][3] However, their overall solubility is influenced by both the hydrophobic tetrazine and biotin (B1667282) moieties and the hydrophilic PEG linker. While they exhibit good solubility in polar organic solvents, achieving high concentrations in purely aqueous solutions can be challenging.

Q2: What are the recommended solvents for dissolving this compound?

The most commonly recommended solvent for creating stock solutions is anhydrous (dry) dimethyl sulfoxide (B87167) (DMSO).[4] Dimethylformamide (DMF) and methanol (B129727) (MeOH) are also cited as suitable organic solvents.[2] For reactions in aqueous media, it is best practice to first dissolve the conjugate in a minimal amount of anhydrous DMSO and then dilute this stock solution into the aqueous buffer.[4]

Q3: Why is it important to use anhydrous solvents?

The tetrazine moiety in the conjugate can be sensitive to moisture and may degrade via hydrolysis. Using anhydrous solvents, particularly for preparing stock solutions, is crucial to maintain the stability and reactivity of the conjugate.[4] It is recommended to use freshly opened solvent or solvent from a desiccated source.

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

Attempting to dissolve this compound directly in aqueous buffers, especially at high concentrations, can lead to precipitation.[4] The recommended procedure is to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then slowly add the stock solution to the aqueous buffer while vortexing.

Troubleshooting Guide

Problem: I am observing a precipitate when trying to dissolve my this compound conjugate.

  • Possible Cause 1: Inappropriate Solvent.

    • Solution: Avoid dissolving the conjugate directly in aqueous buffers. Start by preparing a high-concentration stock solution in anhydrous DMSO. A solubility of up to 50 mg/mL in DMSO has been reported for a similar conjugate, Biotin-PEG4-methyltetrazine.[5]

  • Possible Cause 2: Low-Quality or Wet Solvent.

    • Solution: Ensure your organic solvent (e.g., DMSO) is anhydrous. Hygroscopic solvents can absorb moisture from the air, which can both reduce the solubility of the conjugate and lead to its degradation. Use a fresh, sealed bottle of solvent whenever possible.

  • Possible Cause 3: Concentration Exceeds Solubility Limit in the Final Buffer.

    • Solution: After preparing a stock solution in DMSO, dilute it into your aqueous buffer. The final concentration of the organic solvent in the aqueous solution should be kept as low as possible to avoid negative effects on your experiment (e.g., protein denaturation), typically below 10%. If precipitation occurs upon dilution, you may need to lower the final concentration of the conjugate.

Problem: My dissolved this compound solution is not performing as expected in my click chemistry reaction.

  • Possible Cause: Degradation of the Tetrazine Moiety.

    • Solution: Improper storage or handling can lead to the degradation of the tetrazine. Store the solid conjugate and stock solutions at -20°C or -80°C, protected from light and moisture.[2][5] Allow the vial to warm to room temperature before opening to prevent condensation. Prepare fresh stock solutions for optimal performance.

Quantitative Data Summary

The following table summarizes the available quantitative data on the solubility of a representative this compound conjugate. Note that specific values can vary between different batches and specific variants of the conjugate.

Solvent/SystemMaximum ConcentrationRemarks
Dimethyl Sulfoxide (DMSO)50 mg/mLFor Biotin-PEG4-methyltetrazine. Sonication may be required. Use of hygroscopic DMSO can impact solubility.[5]
Aqueous Buffer (e.g., Saline) with Co-solvents≥ 2.08 mg/mLThis concentration was achieved by diluting a 20.8 mg/mL DMSO stock into a solution containing PEG300 and Tween-80.[5]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO

  • Equilibrate: Allow the vial of solid this compound conjugate to reach room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add a precise volume of anhydrous DMSO to the vial to achieve a desired high concentration (e.g., 10-50 mg/mL).

  • Dissolution: Vortex the vial for 1-2 minutes. If the conjugate does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

  • Buffer Preparation: Prepare your desired aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4).

  • Dilution: While gently vortexing the aqueous buffer, slowly add the required volume of the concentrated DMSO stock solution to achieve your final desired working concentration.

  • Final DMSO Concentration: Ensure the final percentage of DMSO in your working solution is compatible with your downstream application (typically <10%).

  • Immediate Use: Use the freshly prepared working solution immediately for best results.

Visual Guides

G Troubleshooting Workflow for Poor Solubility cluster_0 Troubleshooting Workflow for Poor Solubility start Start: Poor Solubility Observed check_solvent Is the primary solvent anhydrous DMSO? start->check_solvent use_dmso Action: Dissolve in anhydrous DMSO to create a stock solution. check_solvent->use_dmso No check_concentration Is the conjugate concentration in aqueous buffer too high? check_solvent->check_concentration Yes use_dmso->check_concentration dilute Action: Lower the final concentration in the aqueous buffer. check_concentration->dilute Yes check_age Is the stock solution fresh? check_concentration->check_age No dilute->check_age fail Result: Persistent Issue - Consider alternative formulation dilute->fail prepare_fresh Action: Prepare a fresh stock solution. check_age->prepare_fresh No success Result: Soluble Conjugate check_age->success Yes prepare_fresh->success G Factors Influencing this compound Solubility cluster_1 Factors Influencing this compound Solubility center This compound Solubility hydrophobic Hydrophobic Moieties (Tetrazine, Biotin) hydrophobic->center -ve influence hydrophilic Hydrophilic Linker (PEG4) hydrophilic->center +ve influence solvent Solvent Choice (e.g., DMSO vs. Water) solvent->center concentration Concentration concentration->center temp Temperature temp->center moisture Moisture Exposure moisture->center -ve influence (degradation)

References

Technical Support Center: Minimizing Steric Hindrance with the PEG4 Linker

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with PEG4 linkers. The focus is on understanding and minimizing steric hindrance to optimize bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is a PEG4 linker and why is it used in bioconjugation?

A1: A PEG4 linker is a discrete chemical spacer composed of four repeating ethylene (B1197577) glycol units.[1][2] Unlike polydisperse PEGs, which are mixtures of varying chain lengths, a discrete PEG4 linker is a single molecular entity with a defined structure and molecular weight.[3] This homogeneity is critical for ensuring batch-to-batch consistency in manufacturing, which is vital for regulatory approval of bioconjugates like Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[3] PEG4 linkers are widely used to connect a targeting molecule (like an antibody) to a payload (like a drug) for several key reasons:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain increases the water solubility of hydrophobic payloads, helping to prevent aggregation.[1][4]

  • Improved Stability: The PEG linker can create a protective hydration shell around the conjugate, shielding it from enzymatic degradation.[1][5]

  • Reduced Immunogenicity: The linker can mask epitopes on the payload, potentially lowering the risk of an immune response.[4][5]

  • Optimal Spacing: The defined length of the PEG4 spacer (approximately 1.4 nm) provides spatial separation between the conjugated molecules, which is crucial for minimizing steric hindrance.[1]

Q2: What is steric hindrance and how does the PEG4 linker help minimize it?

A2: Steric hindrance is a phenomenon where the size and shape of molecules impede a chemical reaction or interaction.[6] In bioconjugation, if a linker is too short, the large biomolecule (e.g., an antibody) can physically block the payload from interacting with its target, or prevent the formation of a stable conjugate in the first place.[3][7] The PEG4 linker acts as a flexible spacer, providing physical separation between the conjugated molecules.[8] This spacing is often sufficient to prevent the payload from interfering with the binding site of an antibody or to allow a PROTAC to effectively bring a target protein and an E3 ligase together.[1][9]

Q3: Can the PEG4 linker itself cause steric hindrance?

A3: Yes, while PEG linkers are used to reduce steric hindrance between two large molecules, the PEG chain itself can sometimes be the source of hindrance.[6][10] A long PEG chain can wrap around the biomolecule or payload, potentially blocking reactive sites or interfering with target binding.[6][11] The PEG4 linker often provides a favorable balance, offering enough separation without the excessive flexibility and potential for entanglement that longer PEG chains might exhibit.[12][13] However, the optimal length is always context-dependent and must be determined for each specific application.[1]

Q4: How do I choose between a PEG4 linker and a longer PEG linker?

A4: The choice depends on a trade-off between several factors. A linker that is too short may cause steric hindrance, while a linker that is too long can lead to unproductive binding or a decrease in efficiency.[3][7]

  • Shorter Linkers (e.g., PEG4): Often provide a good balance between improved stability and maintaining a molecular size that allows for efficient penetration into solid tumors.[8] In some receptor-ligand interactions, a shorter, more constrained linker may result in higher binding affinity.[14]

  • Longer Linkers (e.g., PEG8, PEG12, PEG24): May be necessary when conjugating particularly bulky molecules to ensure sufficient spatial separation.[4] They can lead to a larger hydrodynamic radius, which reduces renal clearance and prolongs circulation time.[8][15] However, very long chains might impede tumor penetration or introduce too much flexibility, leading to a decrease in degradation efficiency in PROTACs.[3][8]

Troubleshooting Common Issues

Issue / ObservationPotential CauseTroubleshooting Steps & Recommendations
Low Conjugation Yield Steric Hindrance: The target functional group (e.g., lysine, cysteine) on the biomolecule is in a sterically crowded region, preventing the PEG4 linker from accessing it.[6]- Change Conjugation Site: If possible, engineer a conjugation site in a more accessible region of the protein.[13]- Optimize Linker Length: Test a slightly longer PEG linker (e.g., PEG6 or PEG8) to provide more separation.[3]
Incorrect Reaction Conditions: Suboptimal pH, temperature, or reaction time is leading to low efficiency or degradation of reagents.[4][6]- Verify pH: Ensure the buffer pH is optimal for your chemistry (e.g., pH 7.5-8.5 for NHS esters; pH 6.5-7.5 for maleimides).[4][5]- Optimize Time/Temp: Run a time-course experiment. Most conjugations work well at room temperature for 1-2 hours or at 4°C overnight.[6]
Oxidation of Thiols: For maleimide (B117702) chemistry, target cysteine residues may have formed disulfide bonds and are unreactive.[6]- Reduce Biomolecule: Pre-treat the protein with a reducing agent like TCEP. Ensure the reducing agent is completely removed before adding the maleimide-PEG linker.[6]
Reduced Biological Activity of Conjugate Steric Clash at Binding Site: The PEG4-payload construct is sterically blocking the active or binding site of the biomolecule.[1][16]- Increase Linker Length: A longer linker (e.g., PEG8, PEG12) may be required to distance the payload from the functional domain of the biomolecule.[4]- Change Attachment Point: Conjugate the linker to a site on the biomolecule that is distant from the active site.[7]
Conformational Changes: The conjugation process induced a change in the protein's structure, affecting its activity.[6]- Use Milder Conditions: Lower the reaction temperature to minimize the risk of denaturation.[6]- Characterize Structure: Use techniques like circular dichroism (CD) spectroscopy to assess any structural changes in the conjugate.[6]
ADC Aggregation Hydrophobicity of Payload: The conjugated small molecule drug is highly hydrophobic, leading to intermolecular interactions and aggregation.[1][8]- PEG4 linker is a solution: The primary function of the PEG4 linker is to increase hydrophilicity and provide a steric shield, which mitigates aggregation.[1][8]- Consider Longer PEGs: If aggregation persists with PEG4, a longer PEG chain may provide a more substantial hydration shell.[17]

Data Presentation: Comparative Analysis of PEG Linker Length

The length of a PEG linker significantly impacts the properties of the final bioconjugate. The following tables summarize quantitative data comparing the effects of different PEG linker lengths.

Table 1: Effect of PEG Linker Length on Antibody-Drug Conjugate (ADC) Clearance [14]

PEG Linker Length Clearance Rate (mL/kg/day) Fold Change vs. Non-PEGylated
No PEG ~8.5 1.0
PEG2 ~7.0 0.82
PEG4 ~5.5 0.65
PEG6 ~4.0 0.47
PEG8 ~2.5 0.29
PEG12 ~2.5 0.29
PEG24 ~2.5 0.29

Data synthesized from a study on non-binding IgG-MMAE conjugates.

Table 2: Effect of PEG Linker Length on Receptor Binding Affinity [14]

Linker Target Receptor IC50 (nM)
Mini-PEG1 GRPR 1.3 ± 0.1
Mini-PEG2 GRPR 1.4 ± 0.1
Mini-PEG3 (similar in length to PEG4) GRPR 2.2 ± 0.2

Data from a study on ⁶⁸Ga-NOTA-PEGn-RM26 binding to Gastrin-Releasing Peptide Receptor (GRPR). In this specific case, shorter linkers resulted in higher binding affinity (lower IC50), highlighting that the optimal length is application-dependent.

Visualizations

Experimental Workflow: Protein Bioconjugation

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis p1 Prepare Biomolecule (e.g., Antibody in Buffer) r1 Initiate Conjugation Reaction (Add Linker to Biomolecule) p1->r1 p2 Prepare PEG4-Linker (e.g., Dissolve in DMSO) p2->r1 r2 Incubate (e.g., 1-2h at RT or 4°C Overnight) r1->r2 r3 Quench Reaction (Optional, e.g., add Tris) r2->r3 a1 Purify Conjugate (e.g., SEC, Dialysis) r3->a1 a2 Characterize Final Product (e.g., HPLC, MS, SDS-PAGE) a1->a2 G cluster_inputs Input Factors cluster_output Outcome cluster_consequences Potential Consequences L Linker Properties (Length, Flexibility) O Overall Steric Hindrance L->O B Biomolecule Properties (Size, Fold, Surface Charge) B->O C Conjugation Site (Accessibility, Proximity to Active Site) C->O C1 Reduced Reaction Efficiency O->C1 C2 Loss of Biological Activity O->C2 G A 1. ADC binds to target receptor on cell surface B 2. Receptor-Mediated Endocytosis A->B C 3. Trafficking to Lysosome (Endosome Maturation) B->C D 4. Linker Cleavage (e.g., by lysosomal enzymes) C->D E 5. Payload Release into Cytosol D->E F 6. Payload exerts cytotoxic effect E->F

References

Validation & Comparative

A Head-to-Head Comparison of Cell Labeling Reagents: Tetrazine-PEG4-biotin vs. NHS-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of cells is fundamental to a wide array of applications, from tracking cellular dynamics to identifying and isolating specific cell populations. The choice of labeling reagent is a critical decision that can significantly impact the specificity, viability, and downstream analysis of the labeled cells. This guide provides an in-depth, objective comparison of two prevalent biotinylation reagents for cell labeling: the bioorthogonal Tetrazine-PEG4-biotin and the traditional amine-reactive NHS-PEG4-biotin.

This comparison delves into their distinct mechanisms of action, evaluates their performance based on available experimental data, and provides detailed protocols to guide researchers in selecting the optimal reagent for their specific experimental needs.

Executive Summary: Key Differences at a Glance

FeatureThis compoundNHS-PEG4-biotin
Targeting Chemistry Bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloadditionAmine acylation
Target Residues Trans-cyclooctene (B1233481) (TCO) modified moleculesPrimary amines (Lysine, N-terminus)
Specificity High: Reacts specifically with its bioorthogonal TCO partner with minimal cross-reactivity with endogenous functional groups.[1]Moderate: Reacts with any accessible primary amine, potentially leading to labeling of non-target proteins.[1]
Reaction Speed Very Fast: Exceptionally rapid kinetics (k₂ > 800 M⁻¹s⁻¹) allow for efficient labeling at low concentrations.[2][3][4]Fast: The reaction proceeds quickly at a physiological pH.[1]
Workflow Two-step process: 1. Introduction of TCO group onto the cell surface. 2. Labeling with this compound.One-step process: Direct labeling of cell surface proteins.
Potential for Off-Target Covalent Modification Low: The tetrazine group is designed to be inert to biological nucleophiles.[1]High: NHS esters can react with any exposed primary amine on cellular proteins.[1]
Control over Labeling High degree of control over the site and extent of labeling.Limited control, dependent on the distribution of accessible primary amines.

Mechanism of Action: A Tale of Two Chemistries

The fundamental difference between this compound and NHS-PEG4-biotin lies in their chemical reactivity and targeting strategy.

NHS-PEG4-biotin: Direct Amine Acylation

NHS-PEG4-biotin is an amine-reactive reagent. The N-hydroxysuccinimide (NHS) ester group reacts with primary amines (-NH2), which are abundantly present on the cell surface in the side chains of lysine (B10760008) residues and at the N-terminus of proteins.[1] This reaction forms a stable amide bond, covalently attaching the biotin (B1667282) molecule to the cell surface proteins. The reaction is typically carried out in a buffer with a pH between 7 and 9.[5]

NHS_Mechanism Protein Cell Surface Protein (with primary amines, -NH₂) Labeled_Protein Biotinylated Protein (stable amide bond) Protein->Labeled_Protein Nucleophilic attack NHS_Biotin NHS-PEG4-biotin NHS_Biotin->Labeled_Protein NHS_leaving NHS (leaving group) Labeled_Protein->NHS_leaving

Caption: Mechanism of NHS-PEG4-biotin labeling.

This compound: Bioorthogonal Click Chemistry

This compound utilizes a bioorthogonal "click chemistry" reaction, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition.[5] This approach involves a two-step process. First, a "bioorthogonal handle," a trans-cyclooctene (TCO) group, is introduced onto the cell surface. This can be achieved through metabolic labeling, where cells are fed an unnatural sugar modified with a TCO group, or by pre-labeling cell surface proteins with a TCO-NHS ester.

Once the TCO group is present on the cell surface, this compound is added. The tetrazine moiety of the reagent reacts specifically and rapidly with the TCO group, forming a stable covalent bond and releasing nitrogen gas as the only byproduct.[6] This reaction is highly specific and does not interfere with native biological functional groups.[1]

Tetrazine_Mechanism cluster_step1 Step 1: TCO Installation cluster_step2 Step 2: Bioorthogonal Ligation Cell_Surface Cell Surface TCO_Cell TCO-modified Cell Surface Cell_Surface->TCO_Cell Metabolic labeling or Amine reaction TCO_precursor TCO-modified precursor (e.g., TCO-sugar or TCO-NHS ester) TCO_precursor->TCO_Cell Tetrazine_Biotin This compound Labeled_Cell Biotinylated Cell (stable bond) Tetrazine_Biotin->Labeled_Cell Nitrogen N₂ (gas) Labeled_Cell->Nitrogen TCO_Cell_2 TCO-modified Cell Surface TCO_Cell_2->Labeled_Cell iEDDA Cycloaddition

Caption: Two-step mechanism of this compound labeling.

Performance Comparison: A Data-Driven Analysis

While direct head-to-head comparative studies with quantitative data for cell labeling are limited, we can infer performance metrics from available literature and the fundamental properties of the chemistries.

ParameterThis compoundNHS-PEG4-biotinSupporting Evidence
Labeling Efficiency High Variable The rapid kinetics of the tetrazine-TCO reaction can lead to higher labeling yields in shorter reaction times.[2][3] Labeling with NHS-biotin is dependent on the number and accessibility of lysine residues, which can vary between cell types and individual proteins.[6]
Cell Viability Generally High Potentially Lower Bioorthogonal reactions are designed to be non-toxic.[7] The widespread, non-specific acylation of cellular proteins by NHS esters can disrupt their function and lead to cellular stress and reduced viability.[1]
Signal-to-Noise Ratio Potentially Higher Variable The high specificity of the bioorthogonal reaction minimizes off-target labeling, leading to a cleaner signal and reduced background.[6][8] Non-specific binding of NHS-biotin to various proteins can contribute to higher background noise.[9]
Specificity & Off-Target Effects High Moderate to Low Tetrazine-TCO ligation is highly specific with minimal cross-reactivity.[1] NHS esters react with any accessible primary amine, leading to potential off-target labeling of numerous proteins.[1]

Experimental Protocols

Protocol 1: Cell Surface Labeling with NHS-PEG4-biotin

This protocol provides a general guideline for labeling cell surface proteins with NHS-PEG4-biotin.

Materials:

  • Cells of interest (in suspension or adherent)

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • NHS-PEG4-biotin

  • Anhydrous DMSO or DMF

  • Quenching buffer: PBS containing 100 mM glycine, ice-cold

  • Cell lysis buffer

Procedure:

  • Cell Preparation:

    • For suspension cells, pellet the cells and wash three times with ice-cold PBS (pH 8.0) to remove any amine-containing media.

    • For adherent cells, wash the cell monolayer three times with ice-cold PBS (pH 8.0).

  • Resuspend/Cover Cells:

    • Resuspend suspension cells in ice-cold PBS (pH 8.0) at a concentration of approximately 1-25 x 10^6 cells/mL.

    • For adherent cells, add enough ice-cold PBS (pH 8.0) to cover the cell monolayer.

  • Prepare NHS-PEG4-biotin Solution: Immediately before use, dissolve NHS-PEG4-biotin in DMSO or DMF to a stock concentration of 10-20 mM.

  • Labeling Reaction: Add the NHS-PEG4-biotin stock solution to the cell suspension or overlay on adherent cells to a final concentration of 1-2 mM.

  • Incubation: Incubate for 30 minutes at room temperature or on ice. Incubation on ice can reduce the internalization of the label.

  • Quenching:

    • For suspension cells, pellet the cells and wash three times with ice-cold quenching buffer.

    • For adherent cells, remove the labeling solution and wash the monolayer three times with ice-cold quenching buffer.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer for downstream analysis.

Protocol 2: Two-Step Cell Surface Labeling with this compound

This protocol outlines the two-step process for labeling cell surface proteins with this compound, assuming metabolic labeling with a TCO-modified sugar.

Materials:

  • Cells of interest

  • Cell culture medium

  • TCO-modified sugar (e.g., Ac4ManNAz-TCO)

  • Phosphate-Buffered Saline (PBS), pH 7.4, ice-cold

  • This compound

  • Cell lysis buffer

Part A: Metabolic Labeling with TCO-modified Sugar

  • Cell Culture: Culture cells to the desired confluency.

  • Metabolic Incorporation: Incubate the cells with a TCO-modified sugar (e.g., 25-50 µM Ac4ManNAz-TCO) in the cell culture medium for 24-48 hours. This allows for the metabolic incorporation of the TCO group onto cell surface glycans.

Part B: Bioorthogonal Labeling with this compound

  • Washing: Gently wash the cells three times with ice-cold PBS to remove the unincorporated TCO-sugar.

  • Prepare this compound Solution: Prepare a fresh solution of this compound in PBS (e.g., 50-100 µM).

  • Labeling Reaction: Incubate the cells with the this compound solution for 30-60 minutes at room temperature or 4°C.

  • Washing: Wash the cells three times with ice-cold PBS to remove excess this compound.

  • Cell Lysis: Lyse the cells using a suitable lysis buffer for downstream applications such as western blotting or affinity purification.

Experimental Workflows

Experimental_Workflows cluster_nhs NHS-PEG4-biotin Workflow cluster_tetrazine This compound Workflow NHS_start Start: Cells in Culture NHS_wash1 Wash cells with ice-cold PBS (pH 8.0) NHS_start->NHS_wash1 NHS_label Incubate with NHS-PEG4-biotin NHS_wash1->NHS_label NHS_quench Quench reaction with glycine-containing buffer NHS_label->NHS_quench NHS_wash2 Wash cells NHS_quench->NHS_wash2 NHS_lyse Lyse cells NHS_wash2->NHS_lyse NHS_end Downstream Analysis NHS_lyse->NHS_end Tet_start Start: Cells in Culture Tet_metabolic Metabolic labeling with TCO-modified precursor (24-48h) Tet_start->Tet_metabolic Tet_wash1 Wash cells with ice-cold PBS Tet_metabolic->Tet_wash1 Tet_label Incubate with This compound Tet_wash1->Tet_label Tet_wash2 Wash cells Tet_label->Tet_wash2 Tet_lyse Lyse cells Tet_wash2->Tet_lyse Tet_end Downstream Analysis Tet_lyse->Tet_end

Caption: Comparison of experimental workflows.

Conclusion and Recommendations

The choice between this compound and NHS-PEG4-biotin for cell labeling is highly dependent on the specific requirements of the experiment.

NHS-PEG4-biotin is a reliable and straightforward choice for general-purpose cell surface biotinylation where site-specificity is not a primary concern and a potentially heterogeneous population of labeled proteins is acceptable. Its one-step procedure makes it a convenient option for routine labeling tasks.

This compound , on the other hand, offers unparalleled specificity and control over the labeling site. For applications demanding high specificity, minimal perturbation of the biological system, and a high signal-to-noise ratio, such as in live-cell imaging, precise target identification, and quantitative proteomics, this compound is the superior choice. The two-step process, while more involved, provides a level of precision that is unattainable with traditional amine-reactive chemistry.

Researchers should carefully consider the trade-offs between the simplicity of the one-step NHS-biotin labeling and the precision and specificity offered by the two-step bioorthogonal approach with this compound to select the most appropriate tool for their scientific inquiry.

References

Validating Protein Biotinylation: A Mass Spectrometry-Based Comparison of Tetrazine-PEG4-Biotin and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for applications ranging from target identification to in-vivo imaging. The validation of this labeling is a critical step, ensuring data integrity and experimental success. Mass spectrometry (MS) stands as the definitive method for confirming the covalent modification of a protein, providing an exact readout of the resulting mass shift.

This guide provides an objective comparison of Tetrazine-PEG4-biotin, a premier bioorthogonal labeling reagent, with alternative biotinylation methods. We will delve into the experimental data that underpins the validation of these techniques by mass spectrometry, offering detailed protocols and a clear comparison of their performance.

The Principle of Mass Spectrometry Validation

The core principle of validating a biotinylation reaction via mass spectrometry is the detection of a precise increase in the mass of the target protein or peptide. This mass shift should correspond exactly to the mass of the biotinylation reagent that has been covalently attached. For the this compound reagent, this involves a highly specific and rapid bioorthogonal reaction known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.

The workflow begins with a protein that has been pre-functionalized with a strained alkene, typically a trans-cyclooctene (B1233481) (TCO). When the this compound is introduced, it selectively "clicks" onto the TCO group. This reaction is irreversible and forms a stable covalent bond, releasing a molecule of nitrogen gas (N₂) in the process. The resulting mass increase on the protein is therefore the mass of the this compound reagent minus the mass of N₂.

G cluster_workflow Mass Spectrometry Validation Workflow P_TCO TCO-Modified Protein Reaction IEDDA Click Reaction P_TCO->Reaction Tz_Biotin This compound Reagent Tz_Biotin->Reaction Conjugate Biotinylated Protein Conjugate Reaction->Conjugate Purify Purification (e.g., SEC) Conjugate->Purify MS Mass Spectrometry Analysis (LC-MS) Purify->MS Validation Validation: Observed Mass = Expected Mass MS->Validation

Caption: General workflow for labeling and MS validation.

Quantitative Comparison of Biotinylation Chemistries

The choice of labeling chemistry significantly impacts specificity, reaction speed, and overall efficiency. The Tetrazine-TCO ligation stands out due to its bioorthogonal nature, meaning its components react selectively with each other without cross-reacting with native biological functional groups. This is in stark contrast to more traditional methods like N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines (e.g., lysine (B10760008) residues) that are abundant on protein surfaces.

FeatureTetrazine-TCO Ligation (IEDDA)Strain-Promoted Azide-Alkyne (SPAAC)NHS-Ester Amine Coupling
Target Moiety Trans-cyclooctene (TCO)AzidePrimary Amines (e.g., Lysine)
Specificity Site-specific, BioorthogonalSite-specific, BioorthogonalNon-specific
Reaction Kinetics (k₂) [M⁻¹s⁻¹] 800 - 30,000+[1]~1 - 45Variable, generally slower
Biocompatibility Excellent (catalyst-free)[1]Excellent (catalyst-free)Good, but can alter protein charge
Typical Efficiency High to Quantitative[2]Moderate to HighVariable, depends on accessible amines
Potential Off-Targets Minimal; some tetrazines can react with nucleophiles but can be minimized by design[3]MinimalAny accessible primary amine
Mass Added (Reagent) This compound: ~632.78 Da*DBCO-PEG4-Biotin: ~749.92 DaNHS-PEG4-Biotin: ~528.63 Da

*Mass added after loss of N₂ (28.01 Da) from this compound (MW ~660.79 Da).

A key advantage of the IEDDA reaction is its sheer speed, which is orders of magnitude faster than SPAAC, enabling efficient labeling at very low concentrations.[1] In a direct comparison for enriching the protein PARP1, the IEDDA-based method achieved 100% efficiency, whereas SPAAC and the copper-catalyzed click reaction (CuAAC) yielded only 45% and 9%, respectively.[2]

Experimental Protocols

Detailed and robust protocols are essential for reproducible results. Below are methodologies for labeling a model protein (e.g., an antibody, ~150 kDa) and validating the conjugation using mass spectrometry.

Protocol 1: Tetrazine-TCO Labeling and MS Validation

This protocol involves a two-step process: first, introducing the TCO handle onto the antibody, and second, reacting it with this compound.

  • TCO Functionalization:

    • Prepare the antibody at 2-5 mg/mL in a phosphate-buffered saline (PBS) solution, pH 7.4.

    • Dissolve TCO-PEG4-NHS ester in anhydrous DMSO to create a 10 mM stock solution.

    • Add a 10-fold molar excess of the TCO-PEG4-NHS ester to the antibody solution.

    • Incubate for 60 minutes at room temperature with gentle mixing.

    • Quench the reaction by adding Tris-HCl (pH 8.0) to a final concentration of 50 mM.

    • Remove excess, unreacted TCO reagent using a spin desalting column equilibrated with PBS.

  • Tetrazine-Biotin Ligation:

    • To the purified TCO-labeled antibody, add this compound (from a 10 mM stock in DMSO) to a final molar excess of 3- to 5-fold over the antibody.

    • Incubate for 60 minutes at room temperature. The reaction is often complete in a much shorter time due to the rapid kinetics.[2]

    • The resulting biotinylated antibody conjugate can be purified again via a spin desalting column to remove excess tetrazine reagent if required for downstream applications, but it is not strictly necessary for MS validation.

  • Mass Spectrometry Analysis:

    • Prepare the labeled antibody for analysis by liquid chromatography-mass spectrometry (LC-MS). This may involve buffer exchange into a volatile buffer (e.g., ammonium (B1175870) bicarbonate) and optional reduction of disulfide bonds for subunit analysis.

    • Acquire data on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Deconvolute the resulting multiply charged spectrum to obtain the zero-charge mass of the protein.

    • Validation: Compare the observed mass of the labeled antibody with the theoretical mass. The expected mass increase per label is ~632.78 Da (Mass of this compound [~660.79 Da] - Mass of N₂ [28.01 Da]).

Protocol 2: NHS-Ester Labeling and MS Validation (for Comparison)
  • Amine-Reactive Labeling:

    • Prepare the antibody at 2-5 mg/mL in PBS, pH 8.0-8.5 for optimal amine reactivity. Avoid buffers containing primary amines (e.g., Tris).

    • Dissolve NHS-PEG4-Biotin in anhydrous DMSO to create a 10 mM stock solution.

    • Add a 20- to 50-fold molar excess of the NHS-PEG4-Biotin reagent to the antibody solution.

    • Incubate for 30-60 minutes at room temperature.

    • Quench the reaction with Tris-HCl and purify the labeled antibody using a spin desalting column as described above.

  • Mass Spectrometry Analysis:

    • Perform LC-MS analysis as described in Protocol 1.

    • Validation: The MS spectrum for NHS-ester labeling will typically show a distribution of species, as a variable number of biotin (B1667282) tags will have attached to the different accessible lysine residues. Each successful labeling event will add ~528.63 Da . The heterogeneity of the product is a key differentiator from the precise, site-specific tetrazine approach.

Comparative Visualization of Reaction Chemistries

The underlying chemical reactions dictate the specificity and outcome of the labeling strategy. The bioorthogonal nature of the IEDDA and SPAAC reactions prevents unwanted side reactions, a common issue with the less specific NHS-ester chemistry.

G cluster_reactions Comparison of Biotinylation Reaction Chemistries TCO Protein-TCO IEDDA_Product Stable Conjugate (+ N₂ release) TCO->IEDDA_Product IEDDA (Bioorthogonal) Tz Tetrazine-Biotin Tz->IEDDA_Product Azide Protein-Azide SPAAC_Product Stable Triazole Conjugate Azide->SPAAC_Product SPAAC (Bioorthogonal) DBCO DBCO-Biotin DBCO->SPAAC_Product Amine Protein-NH₂ (Lysine) NHS_Product Amide Bond (+ NHS release) Amine->NHS_Product Amine Coupling (Non-specific) NHS NHS-Biotin NHS->NHS_Product

Caption: Reaction principles of the compared methods.

Conclusion

Mass spectrometry provides unequivocal validation of protein biotinylation. When comparing labeling strategies, the this compound system, utilized in a bioorthogonal TCO-ligation reaction, demonstrates superior performance characteristics. Its key advantages—unmatched reaction speed, exceptional specificity, and high efficiency under physiological conditions—result in a highly controlled and homogenous product that is readily confirmed by a distinct and predictable mass shift in MS analysis.

In contrast, traditional NHS-ester chemistry, while useful, is inherently non-specific and often results in a heterogeneous mixture of labeled species, complicating downstream analysis and quantification. For researchers requiring precise, site-specific, and highly efficient biotinylation with straightforward validation, the Tetrazine-TCO bioorthogonal click chemistry is the demonstrably superior choice.

References

A Head-to-Head Battle of Bioorthogonal Chemistries: Tetrazine-PEG4-Biotin vs. Azide-Alkyne Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the choice of chemical ligation strategy is paramount. This guide provides a comprehensive, data-driven comparison between two of the most prominent bioorthogonal chemistries: the inverse-electron-demand Diels-Alder (IEDDA) reaction, exemplified by Tetrazine-PEG4-biotin, and the azide-alkyne cycloaddition, encompassing both its copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants.

The ability to specifically and efficiently attach molecules such as biotin (B1667282) to biomolecules in complex biological environments is crucial for a myriad of applications, from live-cell imaging to drug targeting. This guide will delve into the core principles, performance metrics, and practical considerations of these powerful chemical tools, enabling an informed decision for your specific research needs.

Executive Summary: Key Performance Indicators

The choice between tetrazine ligation and azide-alkyne click chemistry often hinges on the specific requirements of the experiment, particularly the sensitivity of the biological system and the need for rapid kinetics. This compound, which reacts with strained alkenes like trans-cyclooctene (B1233481) (TCO), consistently demonstrates superior performance in terms of reaction speed and biocompatibility, making it a leading choice for in vivo and live-cell applications.[1][2][3] While copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust and widely used technique, its reliance on a cytotoxic copper catalyst presents limitations for live-cell studies.[1][4][5] Strain-promoted azide-alkyne cycloaddition (SPAAC) offers a copper-free alternative, but generally exhibits slower kinetics compared to the tetrazine-TCO ligation.[2]

FeatureTetrazine Ligation (e.g., this compound with TCO)Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Reaction Type Inverse-Electron-Demand Diels-Alder (IEDDA) CycloadditionHuisgen 1,3-Dipolar CycloadditionStrain-Promoted 1,3-Dipolar Cycloaddition
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁶, typically 800 - 30,000[2][6][7]10 - 10⁴[2][6]~1[2]
Biocompatibility Excellent (copper-free)[2][3][8]Limited in vivo due to copper cytotoxicity[1][2][4][5]Excellent (copper-free)[9]
Reaction Conditions Aqueous media, room temperature, physiological pH[2]Aqueous media, room temperature; requires Cu(I) catalyst and ligands[9][10]Aqueous media, room temperature
Byproducts Nitrogen gas (N₂)[11]NoneNone
Primary Application Focus Live-cell imaging, in vivo studies, low concentration applications[2][3]In vitro conjugation, material science, drug discovery libraries[9][10]Live-cell labeling where kinetics are less critical[5]

Reaction Mechanisms: A Visual Breakdown

The fundamental differences in the reaction mechanisms of these chemistries dictate their performance characteristics.

Reaction_Mechanisms cluster_tetrazine Tetrazine-TCO Ligation (IEDDA) cluster_cuaac Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) cluster_spaac Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Tetrazine Tetrazine Diels_Alder_TS [4+2] Cycloaddition Tetrazine->Diels_Alder_TS TCO trans-Cyclooctene (TCO) TCO->Diels_Alder_TS Dihydropyridazine Dihydropyridazine Adduct Diels_Alder_TS->Dihydropyridazine Nitrogen gas release Final_Product_Tetrazine Stable Conjugate + N₂ Azide_CuAAC Azide Copper_Acetylide Copper Acetylide Intermediate Azide_CuAAC->Copper_Acetylide 1,3-Dipolar Cycloaddition Alkyne_CuAAC Terminal Alkyne Alkyne_CuAAC->Copper_Acetylide Copper_Catalyst Cu(I) Catalyst Copper_Catalyst->Copper_Acetylide Triazole_Product_CuAAC 1,4-disubstituted 1,2,3-Triazole Copper_Acetylide->Triazole_Product_CuAAC Azide_SPAAC Azide SPAAC_TS Concerted [3+2] Cycloaddition Azide_SPAAC->SPAAC_TS Cyclooctyne Strained Cyclooctyne Cyclooctyne->SPAAC_TS Triazole_Product_SPAAC Triazole Product SPAAC_TS->Triazole_Product_SPAAC Experimental_Workflows cluster_tetrazine_workflow Tetrazine Ligation Workflow cluster_cuaac_workflow CuAAC Workflow start_tetrazine Prepare Tetrazine-functionalized molecule (e.g., this compound) mix_tetrazine Mix Tetrazine and TCO reagents in aqueous buffer start_tetrazine->mix_tetrazine prepare_tco Prepare TCO-functionalized biomolecule prepare_tco->mix_tetrazine incubate_tetrazine Incubate at room temperature (typically 5-60 min) mix_tetrazine->incubate_tetrazine purify_tetrazine Purify conjugate (optional) incubate_tetrazine->purify_tetrazine end_tetrazine Conjugate Ready for Analysis purify_tetrazine->end_tetrazine start_azide Prepare Azide-functionalized molecule mix_cuaac Combine Azide, Alkyne, and Catalyst start_azide->mix_cuaac prepare_alkyne Prepare Alkyne-functionalized biomolecule prepare_alkyne->mix_cuaac prepare_catalyst Prepare Cu(I) catalyst solution (CuSO₄, reducing agent, ligand) prepare_catalyst->mix_cuaac incubate_cuaac Incubate at room temperature (typically 30-60 min) mix_cuaac->incubate_cuaac purify_cuaac Purify conjugate incubate_cuaac->purify_cuaac end_cuaac Conjugate Ready for Analysis purify_cuaac->end_cuaac

References

Assessing the Efficiency of Tetrazine-PEG4-Biotin Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise and efficient biotinylation of biomolecules is a cornerstone of modern molecular biology, enabling a wide array of applications from affinity purification to cellular imaging. The advent of bioorthogonal chemistries has introduced highly specific and efficient methods for achieving this, with the inverse-electron-demand Diels-Alder (iEDDA) reaction between tetrazine and a strained alkene, such as trans-cyclooctene (B1233481) (TCO), standing out for its exceptional performance. This guide provides a comprehensive comparison of Tetrazine-PEG4-biotin with other prominent biotinylation techniques, supported by experimental data and detailed protocols to inform your selection of the most suitable reagent for your research needs.

Introduction to this compound Conjugation

This compound is a biotinylation reagent that leverages the power of "click chemistry". It features a tetrazine moiety that reacts with a trans-cyclooctene (TCO) group in a rapid and highly specific bioorthogonal reaction.[1][2][3] The polyethylene (B3416737) glycol (PEG4) linker enhances the reagent's hydrophilicity, which can improve the solubility of the resulting biotinylated molecule and reduce aggregation.[1][] This method is a two-step process: first, the target molecule is functionalized with a TCO group, and then it is treated with this compound for the final conjugation.[3]

Comparison of Biotinylation Methods

The selection of a biotinylation reagent is critical and depends on factors such as the nature of the target molecule, the desired specificity of labeling, and the experimental conditions. Below is a comparative overview of this compound and two other widely used methods: NHS-Ester Biotinylation and Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).

Quantitative Data Comparison
FeatureThis compound (via TCO ligation)NHS-Ester Biotin (B1667282)Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Chemistry Inverse-electron-demand Diels-Alder (iEDDA) cycloaddition[1][5][6]Acylation of primary amines[7][8][9]Copper-free azide-alkyne cycloaddition[10][11]
Specificity Highly specific to the TCO group, bioorthogonal[1][5]Reacts with primary amines (e.g., lysine (B10760008) residues, N-terminus), can be non-specific[3][7]Highly specific to the azide (B81097) group, bioorthogonal[11]
Reaction Speed (Second-Order Rate Constant) Up to 10^6 M⁻¹s⁻¹, extremely fast[1][5][12]Variable, generally slower than click chemistry reactions~1 M⁻¹s⁻¹[5]
Biocompatibility Excellent, catalyst-free, proceeds under physiological conditions[1][5]Good, but pH-dependent (optimal pH 7-9)[8][9]Excellent, catalyst-free[5]
Workflow Two-step: TCO functionalization followed by tetrazine ligation[3]One-step reaction with amine-containing molecules[3]Two-step: azide functionalization followed by cyclooctyne (B158145) addition
Byproducts Nitrogen gas (N₂)[5][12]N-hydroxysuccinimide (NHS)[8]None

Experimental Protocols

Accurate assessment of biotinylation efficiency is crucial for the success of downstream applications. The following are detailed protocols for key experiments used to quantify and verify biotin conjugation.

HABA/Avidin Assay for Biotin Quantification

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method used to estimate the molar ratio of biotin to protein.[13] The principle is based on the displacement of HABA from the HABA/avidin complex by biotin, which leads to a decrease in absorbance at 500 nm.[13][14]

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free biotin removed by dialysis or gel filtration)[13][15]

  • Phosphate-buffered saline (PBS), pH 7.4 (avoiding buffers with potassium)[14][15]

  • 96-well microplate or cuvettes

  • Microplate reader or spectrophotometer

Protocol (Microplate Format):

  • Add 180 µL of the HABA/Avidin assay mixture to each well of a 96-well plate.[16]

  • Prepare a negative control well by adding 20 µL of the same buffer used for the biotinylated sample.[16]

  • Add 20 µL of your biotin-containing sample to separate wells. It is recommended to test different dilutions of the sample to ensure the biotin concentration falls within the linear range of the assay.[15][16]

  • (Optional) Prepare a positive control well by adding 20 µL of a known concentration of d-biotin.[16]

  • Mix the plate on a shaker for 30-60 seconds.[16]

  • Read the absorbance at 500 nm.[13][16]

  • Calculate the concentration of biotin based on the change in absorbance, following the manufacturer's instructions or by generating a standard curve.

SDS-PAGE and Western Blot Analysis

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to qualitatively assess biotinylation. Biotinylated proteins can be detected by a "gel shift" assay, where the binding of streptavidin to the biotinylated protein causes a noticeable increase in molecular weight.[17][18]

Materials:

  • Biotinylated protein sample

  • Streptavidin

  • SDS-PAGE gels and running buffer

  • Western blot transfer apparatus and buffers

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

Protocol:

  • Incubate the biotinylated protein with an excess of streptavidin for 15-30 minutes at room temperature.[19]

  • Prepare samples for SDS-PAGE by adding loading buffer and heating at 70-95°C for 5-10 minutes.[19][20]

  • Load the samples onto an SDS-PAGE gel and run the electrophoresis.[20]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a streptavidin-HRP conjugate diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane several times with TBST.

  • Add the chemiluminescent substrate and visualize the bands using an imaging system. A band shift in the lane with streptavidin compared to the biotinylated protein alone indicates successful biotinylation.[17][18]

Mass Spectrometry

Mass spectrometry (MS) provides a highly accurate method for confirming biotinylation and identifying the specific sites of modification.[17][21][22]

Protocol Overview:

  • Sample Preparation: The biotinylated protein is typically digested with a protease (e.g., trypsin) to generate smaller peptides.

  • Enrichment (Optional): Biotinylated peptides can be enriched using streptavidin-coated beads to increase their abundance in the sample.[23]

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • Data Analysis: The MS/MS data is searched against a protein database to identify the peptides. The presence of a mass shift corresponding to the biotinylation reagent on specific amino acid residues confirms the modification.

Visualizing the Workflows

To better understand the experimental processes, the following diagrams illustrate the key workflows.

Tetrazine_Biotinylation_Workflow cluster_step1 Step 1: TCO Functionalization cluster_step2 Step 2: Biotinylation cluster_analysis Step 3: Analysis Protein Target Protein TCO_Protein TCO-Functionalized Protein Protein->TCO_Protein Reaction with TCO-NHS Ester TCO_NHS TCO-NHS Ester TCO_NHS->TCO_Protein Tetrazine_Biotin This compound Biotinylated_Protein Biotinylated Protein Tetrazine_Biotin->Biotinylated_Protein TCO_Protein_ref->Biotinylated_Protein iEDDA Reaction Analysis HABA Assay / SDS-PAGE / Mass Spectrometry Biotinylated_Protein_ref->Analysis

Caption: Workflow for this compound Conjugation.

Biotinylation_Comparison cluster_tetrazine This compound cluster_nhs NHS-Ester Biotin cluster_spaac SPAAC Biotin Start Target Protein TCO_Func 1. TCO Functionalization Start->TCO_Func NHS_Reaction 1. Direct Reaction with Amines Start->NHS_Reaction Azide_Func 1. Azide Functionalization Start->Azide_Func Tet_Ligation 2. Tetrazine Ligation TCO_Func->Tet_Ligation End Biotinylated Protein Tet_Ligation->End NHS_Reaction->End SPAAC_Reaction 2. Cyclooctyne Addition Azide_Func->SPAAC_Reaction SPAAC_Reaction->End

References

Unrivaled Specificity: A Comparative Guide to Tetrazine-PEG4-Biotin TCO Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking a highly specific and efficient method for biomolecule labeling and conjugation, the inverse-electron-demand Diels-Alder (IEDDA) reaction between tetrazine and trans-cyclooctene (B1233481) (TCO) stands out as a superior choice.[1] This guide provides an objective comparison of the Tetrazine-PEG4-biotin TCO reaction with other prominent bioorthogonal "click chemistry" methods, supported by experimental data, to facilitate informed decisions in experimental design.

The Tetrazine-TCO ligation offers a unique combination of exceptionally fast reaction kinetics, high specificity, and biocompatibility, making it an invaluable tool for applications ranging from live-cell imaging and drug delivery to in vivo studies.[1][2] Unlike other methods, this reaction proceeds efficiently without the need for cytotoxic catalysts, ensuring minimal perturbation to biological systems.[3]

Performance Comparison of Key Bioorthogonal Reactions

The efficacy of bioorthogonal reactions can be evaluated based on several key parameters, most notably the second-order rate constant (k₂), which reflects the reaction speed. The Tetrazine-TCO reaction consistently demonstrates significantly faster kinetics compared to other common click chemistry reactions.

FeatureTetrazine-TCO LigationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) Up to 10⁷, typically 800 - 30,000[1]10 - 10⁴[1]~1[1]
Biocompatibility Excellent (copper-free)[1][3]Limited in vivo due to copper cytotoxicity[1][3]Excellent (copper-free)[1]
Reaction Conditions Aqueous media, room temperature[1][4]Requires copper(I) catalystAqueous media, room temperature
Specificity High: Tetrazine and TCO are highly specific for each other and do not react with native biological functional groups.[1][4]High, but potential for off-target reactions with copper-binding biomolecules.High, but generally slower kinetics can necessitate higher concentrations.
Byproducts Nitrogen gas (N₂)[2][5]MinimalNone

Experimental Protocols

General Protocol for Protein Labeling with TCO-NHS Ester

This protocol outlines the initial step of introducing the TCO moiety to a protein of interest using an N-hydroxysuccinimide (NHS) ester.

  • Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) to a concentration of 1-5 mg/mL.[2] If the buffer contains primary amines like Tris, a buffer exchange is necessary.[2]

  • TCO-NHS Ester Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.[2]

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.[2]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature with gentle mixing.[2]

  • Quenching (Optional): To stop the reaction, add a concentrated amine-containing buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 10-15 minutes.[2]

  • Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column or dialysis.[2]

Protocol for Biotinylation of a TCO-labeled Protein with this compound

This protocol describes the specific reaction between the TCO-modified protein and the this compound probe.

  • Prepare Labeled Protein: Have the TCO-labeled protein in a compatible buffer like PBS pH 7.4.

  • Prepare this compound: Dissolve the this compound in a suitable solvent (e.g., DMSO) to a known concentration. The PEG4 linker enhances solubility in aqueous buffers.[6]

  • Conjugation Reaction: Mix the TCO-labeled protein and the this compound solution. A 1:1 to 1:1.5 molar ratio of TCO-protein to tetrazine-biotin (B11829199) is a good starting point, though the optimal ratio may need to be determined empirically.[2]

  • Incubation: The reaction is typically very fast, but an incubation of 30 minutes to 1 hour at room temperature is sufficient to ensure complete ligation.

  • Monitoring the Reaction (Optional): The progress of the ligation can be monitored spectrophotometrically by the disappearance of the tetrazine's characteristic absorbance between 510 and 540 nm.[2][4]

  • Purification: Remove excess this compound using a spin desalting column or dialysis.

Visualizing the Workflow and Mechanism

To better illustrate the processes involved, the following diagrams depict the experimental workflow for protein biotinylation and the underlying chemical reaction mechanism.

G cluster_0 Step 1: TCO Functionalization cluster_1 Step 2: Biotinylation Protein Protein TCO-Protein TCO-Protein Protein->TCO-Protein  + TCO-NHS Ester (Amine Reaction) TCO-NHS_Ester TCO-NHS_Ester Biotinylated_Protein Biotinylated_Protein TCO-Protein->Biotinylated_Protein  + this compound (IEDDA Reaction) This compound This compound

Caption: Experimental workflow for two-step protein biotinylation.

G Tetrazine Tetrazine Cycloaddition [4+2] Cycloaddition Tetrazine->Cycloaddition TCO TCO TCO->Cycloaddition Unstable_Intermediate Unstable Tricyclic Intermediate Cycloaddition->Unstable_Intermediate Retro_DA Retro-Diels-Alder Unstable_Intermediate->Retro_DA Stable_Product Stable Dihydropyridazine (Biotinylated Protein) Retro_DA->Stable_Product N2_release N₂ Gas Release Retro_DA->N2_release

References

The Ascendancy of Bioorthogonal Chemistry: Tetrazine-PEG4-Biotin Outshines Streptavidin-Biotin Systems in Advanced Applications

Author: BenchChem Technical Support Team. Date: December 2025

For decades, the streptavidin-biotin interaction has been a cornerstone of biological research and clinical applications, prized for its high affinity and specificity. However, the emergence of bioorthogonal chemistry has introduced a powerful alternative: the Tetrazine-PEG4-biotin system. This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, detailing the advantages of the tetrazine-based approach, supported by experimental data and detailed methodologies.

The this compound system, leveraging the inverse electron demand Diels-Alder (iEDDA) reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO), offers significant advantages in terms of reaction kinetics, specificity, and reduced immunogenicity, positioning it as a superior choice for cutting-edge applications such as in vivo imaging and targeted drug delivery.

At a Glance: Key Performance Metrics

FeatureThis compound SystemStreptavidin-Biotin System
Binding Principle Covalent bond formation via bioorthogonal click chemistry (iEDDA)Non-covalent, high-affinity protein-ligand interaction
Reaction Speed (on-rate) Extremely rapid (up to 10⁶ M⁻¹s⁻¹)Very fast (10⁷ M⁻¹s⁻¹)
Binding Stability (off-rate) Essentially irreversible covalent bondVery slow dissociation (10⁻⁴ to 10⁻⁶ s⁻¹)
Affinity (Kd) Not applicable (covalent)Extremely high (10⁻¹⁴ to 10⁻¹⁵ M)
Specificity Highly specific to the bioorthogonal partner (TCO), minimal cross-reactivity with biological molecules.[1]High specificity for biotin (B1667282), but susceptible to interference from endogenous biotin.[2][3]
Immunogenicity Low; components are small molecules.High; streptavidin is a bacterial protein that can elicit a strong immune response.[2][3][4]
In Vivo Applicability Excellent for pre-targeting strategies, leading to high tumor-to-blood ratios.[3]Limited by immunogenicity and endogenous biotin interference.[2][4][5]
Control over Labeling Site-specific labeling is possible through precise introduction of the TCO group.[6]Labeling occurs on accessible primary amines, leading to potential heterogeneity.[6]

Delving Deeper: A Comparative Analysis

Binding Kinetics and Stability: A Paradigm Shift

The streptavidin-biotin interaction is renowned for being one of the strongest non-covalent bonds in nature, with a dissociation constant (Kd) in the femtomolar range. This high affinity has been its main selling point. However, the Tetrazine-TCO ligation, the chemical reaction underpinning the this compound system, forms a stable covalent bond, rendering the interaction essentially irreversible.

The key advantage of the tetrazine system lies in its extraordinarily fast reaction kinetics. The iEDDA reaction between tetrazine and TCO is one of the fastest bioorthogonal reactions known, with second-order rate constants reaching up to 10⁶ M⁻¹s⁻¹.[7] This rapid ligation is crucial for in vivo applications where low concentrations of reactants and short reaction times are necessary for success. While the on-rate for streptavidin-biotin binding is also very fast (around 10⁷ M⁻¹s⁻¹), the irreversible nature of the covalent bond formed by the tetrazine ligation provides superior stability, particularly in dynamic biological environments.

Specificity and the Challenge of Endogenous Biotin

A significant drawback of the streptavidin-biotin system is the presence of endogenous biotin in tissues, which can lead to high background signals and reduced specificity.[2][3] This is a particular concern in applications like immunohistochemistry and in vivo imaging. The this compound system circumvents this issue entirely. The tetrazine and TCO moieties are abiotic and do not interact with any endogenous molecules, ensuring that the labeling is highly specific to the intended target.[1] This bioorthogonality translates to significantly improved signal-to-noise ratios in sensitive assays.

The Immunogenicity Hurdle

Streptavidin, being a bacterial protein, is highly immunogenic in humans.[2][3][4] The development of anti-streptavidin antibodies can limit the utility of this system in applications requiring repeated administrations, such as in pre-targeted radioimmunotherapy.[4] The components of the this compound system, being small molecules, are generally considered to have low immunogenicity, making them more suitable for in vivo applications in drug development and therapy.

Experimental Evidence: Pre-targeted Imaging

Pre-targeted imaging is a powerful strategy that separates the delivery of a targeting agent (e.g., an antibody) from the delivery of the imaging probe. This approach significantly improves the target-to-background ratio by allowing the unbound targeting agent to clear from circulation before the imaging probe is administered.

Studies have shown that pre-targeting strategies using the tetrazine ligation result in superior tumor-to-normal tissue ratios compared to streptavidin-biotin based methods.[3] The rapid kinetics of the tetrazine ligation allow for the use of short-lived radioisotopes, which is often not feasible with the slower clearance rates associated with streptavidin-based systems. A comparative analysis of a bispecific antibody pre-targeting system (which avoids the use of streptavidin) with a streptavidin-biotin system for radioimmunotherapy demonstrated that the bispecific antibody approach resulted in a superior biodistribution profile, less myelosuppression, and superior efficacy, highlighting the limitations of the streptavidin-based approach.[2][8]

Experimental Protocols

Protocol 1: Comparative Cell Surface Labeling

This protocol outlines a method to directly compare the labeling efficiency and specificity of this compound and a traditional NHS-biotin for cell surface proteins.

Part A: Labeling with NHS-Biotin (Control)

  • Cell Preparation: Culture cells of interest to ~80% confluency in a 6-well plate.

  • Reagent Preparation: Prepare a 10 mM stock solution of NHS-PEG4-biotin in anhydrous DMSO.

  • Labeling: Wash cells twice with ice-cold PBS (pH 8.0). Add a solution of NHS-PEG4-biotin (e.g., 1 mM) in PBS (pH 8.0) to the cells and incubate for 30 minutes on ice.

  • Quenching: Quench the reaction by adding Tris-HCl (pH 7.5) to a final concentration of 100 mM and incubate for 15 minutes on ice.

  • Washing: Wash cells three times with ice-cold PBS.

  • Analysis: Lyse the cells and analyze the biotinylated proteins by Western blot using a streptavidin-HRP conjugate.

Part B: Labeling with this compound

  • Metabolic Labeling with TCO: Culture cells in the presence of a TCO-modified metabolic precursor (e.g., TCO-lysine or a TCO-modified sugar) for 24-48 hours to allow for incorporation into cell surface proteins.

  • Reagent Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Labeling: Wash the metabolically labeled cells twice with ice-cold PBS. Add a solution of this compound (e.g., 100 µM) in PBS to the cells and incubate for 1 hour at room temperature.

  • Washing: Wash cells three times with ice-cold PBS to remove unreacted this compound.

  • Analysis: Lyse the cells and analyze the biotinylated proteins by Western blot using a streptavidin-HRP conjugate.

Protocol 2: In Vitro Assessment of Off-Target Binding

This protocol uses a pull-down assay followed by mass spectrometry to identify off-target proteins that are non-specifically labeled by each biotinylation reagent.

  • Cell Lysate Preparation: Prepare a whole-cell lysate from the cells of interest.

  • Biotinylation:

    • NHS-Biotin: Treat the cell lysate with NHS-PEG4-biotin.

    • This compound: For a negative control, treat a "naive" cell lysate (without TCO-labeled proteins) with this compound. For a positive control, use a lysate from cells metabolically labeled with a TCO-amino acid.

  • Streptavidin Pull-down: Incubate the biotinylated lysates with streptavidin-coated magnetic beads to capture biotinylated proteins.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the captured proteins and digest them with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the captured proteins.

  • Data Analysis: Compare the proteins identified in the NHS-biotin and this compound treated samples. A significantly higher number of proteins are expected to be identified in the NHS-biotin sample, representing off-target labeling.[1]

Visualizing the Mechanisms

cluster_0 This compound System (Bioorthogonal) cluster_1 Streptavidin-Biotin System (Affinity-Based) TCO_Protein Protein-TCO Covalent_Complex Stable Covalent Biotinylated Protein TCO_Protein->Covalent_Complex iEDDA Reaction Tetrazine_Biotin This compound Tetrazine_Biotin->Covalent_Complex Streptavidin Streptavidin SA_Biotin_Complex Streptavidin-Biotin Complex (Non-covalent) Streptavidin->SA_Biotin_Complex High-Affinity Binding Biotinylated_Protein Biotinylated Protein Biotinylated_Protein->SA_Biotin_Complex

Caption: Comparison of the fundamental binding mechanisms.

cluster_0 Pre-Targeted Imaging Workflow: Tetrazine System cluster_1 Pre-Targeted Imaging Workflow: Streptavidin System Inject_TCO_Ab 1. Inject TCO-Antibody Clearance_1 2. Allow unbound antibody to clear Inject_TCO_Ab->Clearance_1 Inject_Tz_Probe 3. Inject Tetrazine-Imaging Probe Clearance_1->Inject_Tz_Probe Imaging_1 4. Image Target Inject_Tz_Probe->Imaging_1 Rapid in vivo ligation Inject_SA_Ab 1. Inject Streptavidin-Antibody Clearance_2 2. Allow unbound conjugate to clear Inject_SA_Ab->Clearance_2 Inject_Biotin_Probe 3. Inject Biotin-Imaging Probe Clearance_2->Inject_Biotin_Probe Imaging_2 4. Image Target Inject_Biotin_Probe->Imaging_2 Binding at target

Caption: Simplified pre-targeted imaging workflows.

Conclusion

The this compound system represents a significant advancement over the classical streptavidin-biotin system. Its superior specificity, faster kinetics for covalent bond formation, and lower immunogenicity make it the preferred choice for a wide range of modern applications, particularly in the realms of in vivo imaging, targeted therapy, and complex biological assays where minimizing off-target effects is paramount. While the streptavidin-biotin system remains a useful tool for simpler, in vitro applications, the future of high-precision biological manipulation and diagnostics undoubtedly lies with bioorthogonal technologies like the tetrazine ligation. Researchers and drug developers are encouraged to consider the clear advantages of the this compound system for their next-generation projects.

References

A Researcher's Guide to Selecting the Optimal Tetrazine Derivative for Biotinylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the bioorthogonal reaction between a tetrazine and a trans-cyclooctene (B1233481) (TCO) has become an invaluable tool for the precise biotinylation of biomolecules. This reaction, known as the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition, offers exceptional speed and specificity, enabling the labeling of targets in complex biological environments.[1][2] However, the performance of this ligation is highly dependent on the specific tetrazine derivative employed. Selecting the optimal tetrazine requires a careful balance of reaction kinetics and stability in aqueous environments.[3][4] This guide provides a comparative analysis of various tetrazine derivatives to inform this critical selection process, supported by experimental data and detailed protocols.

The utility of a tetrazine derivative in a biotinylation experiment is primarily determined by two key factors: the rate of its reaction with a TCO-modified molecule and its stability under physiological conditions. Generally, a trade-off exists between these two properties. Tetrazines with electron-withdrawing substituents tend to react faster but are often less stable in aqueous buffers and biological media.[3][5] Conversely, derivatives with electron-donating groups typically exhibit greater stability but slower reaction kinetics.[3]

Comparative Performance of Tetrazine Derivatives

The selection of a tetrazine derivative should be guided by the specific requirements of the experiment. For applications requiring rapid labeling of low-abundance targets, a faster reaction rate is paramount. For longer-term studies or in vivo applications, stability becomes the more critical factor. The following tables summarize the performance of common tetrazine derivatives based on published experimental data.

Table 1: Reaction Kinetics of Tetrazine Derivatives with trans-Cyclooctene (TCO)

Tetrazine DerivativeSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction ConditionsReference
Hydrogen-substituted tetrazine (H-Tz)up to 30,000Aqueous media[6]
3-methyl-6-phenyl-tetrazine420 ± 49Acetonitrile/PBS[3]
3,6-di-(2-pyridyl)-s-tetrazine2000 ± 4009:1 Methanol:Water[6]
Dipyridyl-tetrazine57.70Not Specified[6]
Methyl-tetrazine (Me-Tz)~1,000Aqueous media[6]
Phenyl-tetrazine (Ph-Tz)< 2,000PBS, 37°C[4][7]
Pyridyl-tetrazine (Py-Tz)> 10,000PBS, 37°C[4][7]
Triazolyl-tetrazine10,332PBS, 37°C[4][7]

Table 2: Stability of Tetrazine Derivatives in Biological Media

Tetrazine DerivativeStability (% remaining)Incubation ConditionsReference
Methyl-tetrazine (Me-Tz)> 63% after 48hDMEM with 10% FBS, 37°C[4][7]
Hydrogen-substituted tetrazine (H-Tz)< 13% after 48hDMEM with 10% FBS, 37°C[4][7]
Pyridyl-tetrazine (Py-Tz)< 13% after 48hDMEM with 10% FBS, 37°C[4][7]
Triazolyl-tetrazine> 63% after 48hDMEM with 10% FBS, 37°C[4][7]
Alkyl substituted tetrazines> 96% after 10h100% Fetal Bovine Serum, 37°C[3]
Electron withdrawing group tetrazinesLeast stable100% Fetal Bovine Serum, 37°C[3]

Visualizing the Chemistry and Workflow

To better understand the biotinylation process using tetrazine derivatives, the following diagrams illustrate the key chemical structures, the reaction mechanism, and a typical experimental workflow for antibody biotinylation.

cluster_H H-Tetrazine cluster_Me Methyltetrazine cluster_Ph Phenyltetrazine cluster_Py Pyridyltetrazine H_Tz H-Tz Me_Tz Me-Tz Ph_Tz Ph-Tz Py_Tz Py-Tz

Caption: Chemical structures of common tetrazine cores.

Tetrazine Tetrazine R₁/R₂ Substituents Dihydropyridazine Dihydropyridazine Adduct Stable Linkage Tetrazine->Dihydropyridazine IEDDA TCO trans-Cyclooctene (TCO) Dienophile TCO->Dihydropyridazine N2 N₂ Gas Dihydropyridazine->N2 Retro-Diels-Alder

Caption: Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

start Start: Antibody Solution tco_modification 1. Modify Antibody with TCO-NHS Ester start->tco_modification purification1 2. Purify TCO-Antibody (Desalting Column) tco_modification->purification1 biotinylation 3. React with Tetrazine-Biotin (B11829199) Derivative purification1->biotinylation purification2 4. Purify Biotinylated Antibody (Desalting Column) biotinylation->purification2 analysis 5. Characterize Biotinylation (e.g., HABA assay) purification2->analysis end End: Biotinylated Antibody analysis->end

Caption: Workflow for antibody biotinylation via tetrazine ligation.

Experimental Protocols

Reproducible and comparable data are essential for the rational selection of biotinylation reagents. Below are detailed methodologies for key experiments.

Protocol 1: Antibody Biotinylation using TCO-Tetrazine Ligation

This protocol provides a general procedure for the biotinylation of an antibody using a two-step approach involving TCO modification followed by reaction with a tetrazine-biotin derivative.

Materials:

  • Antibody solution (e.g., 2 mg/mL in PBS, pH 7.4)

  • TCO-NHS ester (e.g., TCO-PEG4-NHS) solution in anhydrous DMSO

  • Tetrazine-biotin derivative (e.g., Methyltetrazine-PEG4-Biotin) solution in DMSO

  • 1 M Sodium Bicarbonate (NaHCO₃)

  • Spin desalting columns

  • Reaction tubes

Procedure:

  • Antibody Preparation: If the antibody buffer contains primary amines (e.g., Tris), exchange the buffer to PBS (pH 7.4-8.5) using a spin desalting column.

  • TCO Modification of Antibody: a. To 100 µg of the antibody solution, add 5 µL of 1 M NaHCO₃.[7] b. Immediately add a 10-20 fold molar excess of TCO-NHS ester solution to the antibody solution. c. Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[7] d. Remove the excess, unreacted TCO-NHS ester using a spin desalting column, exchanging the buffer back to PBS (pH 7.4).

  • Biotinylation with Tetrazine-Biotin: a. To the purified TCO-modified antibody, add a 1.5-3 fold molar excess of the tetrazine-biotin derivative solution. b. Incubate the reaction for 1-2 hours at room temperature with gentle mixing. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.

  • Final Purification: a. Purify the biotinylated antibody from excess tetrazine-biotin reagent using a spin desalting column.

  • Quantification of Biotinylation: a. Determine the degree of biotinylation using a standard method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.[8]

Protocol 2: Determination of Second-Order Rate Constant (k₂)

This protocol outlines a general method for determining the reaction kinetics of a tetrazine derivative with a TCO compound using a stopped-flow spectrophotometer.[4][9]

Materials:

  • Stopped-flow spectrophotometer

  • Stock solutions of the tetrazine derivative and TCO derivative of known concentrations in a suitable solvent (e.g., DMSO).

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C or 37°C).

  • Reagent Preparation: Prepare fresh dilutions of the tetrazine and TCO stock solutions in the reaction buffer. The TCO concentration should be in at least a 10-fold excess to ensure pseudo-first-order kinetics.

  • Measurement: a. Load the tetrazine and TCO solutions into separate syringes of the stopped-flow instrument. b. Rapidly mix the two solutions and monitor the decrease in the characteristic absorbance of the tetrazine (typically between 510-540 nm) over time.[7] c. Record the absorbance decay trace until the reaction is complete.

  • Data Analysis: a. Fit the absorbance decay data to a single exponential decay function to obtain the observed rate constant (k_obs). b. Calculate the second-order rate constant (k₂) by dividing k_obs by the concentration of the TCO derivative: k₂ = k_obs / [TCO].[4]

Protocol 3: Assessment of Tetrazine Stability

This protocol describes a general procedure for evaluating the stability of a tetrazine derivative in a biological medium like serum.[4][10]

Materials:

  • Stock solution of the tetrazine derivative in DMSO.

  • Fetal Bovine Serum (FBS) or other relevant biological medium.

  • UV-Vis spectrophotometer or plate reader.

  • Incubator set to 37°C.

Procedure:

  • Sample Preparation: a. Prepare a working solution of the tetrazine derivative in the biological medium to a final concentration (e.g., 0.2 mM) with a low percentage of DMSO (e.g., 1%).[10]

  • Incubation: a. Incubate the samples at 37°C.

  • Time-Point Analysis: a. At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), measure the absorbance of the tetrazine at its characteristic wavelength (e.g., 515 nm).[10]

  • Data Analysis: a. Plot the percentage of the remaining tetrazine (calculated from the absorbance readings relative to the time zero point) as a function of time to determine its stability profile.

References

A Head-to-Head Comparison of Biotinylation Reagents for Complex Lysates: Tetrazine-PEG4-Biotin vs. Traditional and Other Bioorthogonal Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification and characterization of proteins within complex biological mixtures are paramount. Biotinylation, the process of attaching biotin (B1667282) to proteins, is a cornerstone technique for their subsequent capture, enrichment, and analysis. However, the choice of biotinylation reagent can significantly impact the specificity of labeling and the potential for off-target interactions, ultimately influencing the validity of experimental outcomes. This guide provides an objective comparison of Tetrazine-PEG4-biotin with the traditional amine-reactive NHS-biotin and the alternative bioorthogonal copper-catalyzed azide-alkyne cycloaddition (CuAAC) method for biotinylating proteins in complex lysates.

This comparison delves into the chemical principles, experimental workflows, and potential for cross-reactivity of each method. By presenting available data and detailed protocols, this guide aims to equip researchers with the necessary information to select the most appropriate biotinylation strategy for their specific research needs, minimizing off-target effects and maximizing the reliability of their results.

Performance Comparison

The choice of biotinylation reagent hinges on the desired balance between labeling efficiency and specificity. While traditional methods are often simpler to implement, bioorthogonal techniques offer unparalleled precision, a critical factor when working with complex protein mixtures like cell lysates.

FeatureThis compoundNHS-BiotinAzide-Alkyne (CuAAC) Biotin
Targeting Chemistry Bioorthogonal Inverse-Electron-Demand Diels-Alder Cycloaddition (IEDDA)Amine acylationCopper(I)-Catalyzed Azide-Alkyne Cycloaddition
Target Residues Trans-cyclooctene (B1233481) (TCO) or other strained alkenesPrimary amines (Lysine, N-terminus)Alkyne or Azide (B81097) functional groups
Specificity in Lysates Very High: The tetrazine-TCO reaction is highly specific and bioorthogonal, meaning it does not react with endogenous functional groups found in complex lysates.[1][2]Low to Moderate: NHS esters react with any accessible primary amine, leading to potential labeling of numerous off-target proteins.[3]High: The azide and alkyne groups are largely absent in biological systems, providing high specificity. However, the copper catalyst can have some cellular toxicity.
Reaction Speed Very Fast: The kinetics of the IEDDA reaction are exceptionally rapid, enabling efficient labeling even at low concentrations.[1][2]Fast: The reaction proceeds quickly at physiological pH.Fast: The copper-catalyzed reaction is typically rapid.
Workflow Complexity Two-step: Requires pre-functionalization of the target protein with a TCO group.One-step: Direct labeling of proteins.Two-step: Requires introduction of an azide or alkyne group onto the target protein.
Potential for Off-Target Covalent Modification Very Low: The tetrazine and TCO moieties are designed to be inert to biological nucleophiles.[1]High: NHS esters can acylate any exposed primary amine on proteins, potentially leading to widespread off-target modifications.[3]Low: The click chemistry reaction is highly specific to the azide and alkyne partners.
Reagent Solubility Good: The PEG4 linker enhances aqueous solubility.[1][4]Variable: Can be water-insoluble, often requiring dissolution in organic solvents like DMSO before addition to aqueous buffers.[5]Generally good, depending on the specific azide or alkyne-biotin reagent.

Experimental Protocols

Detailed and comparable protocols are essential for reproducible biotinylation experiments. The following sections provide methodologies for labeling proteins in complex cell lysates using this compound, NHS-biotin, and the azide-alkyne click chemistry approach.

Protocol 1: Bioorthogonal Labeling of TCO-Modified Proteins in Cell Lysate with this compound

This protocol assumes the target protein(s) within the lysate have been functionalized with a trans-cyclooctene (TCO) group, for example, through metabolic labeling with a TCO-containing amino acid.

Materials:

  • Cell lysate containing TCO-modified proteins

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Streptavidin-conjugated beads for enrichment

  • Lysis buffer compatible with downstream analysis

Procedure:

  • Lysate Preparation: Prepare cell lysate using a suitable lysis buffer. Ensure the buffer is free of components that might interfere with the click chemistry reaction.

  • Labeling Reaction:

    • Dilute the this compound stock solution in PBS to the desired final concentration (e.g., 50 µM).

    • Add the this compound solution to the cell lysate.

    • Incubate for 30-60 minutes at room temperature with gentle mixing.[6]

  • Quenching (Optional): To stop the reaction, a quenching reagent containing an excess of a TCO-containing small molecule can be added.

  • Enrichment:

    • Add streptavidin-conjugated beads to the labeled lysate.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the biotinylated proteins to bind to the beads.[6]

  • Washing: Pellet the beads and wash them several times with a suitable wash buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the biotinylated proteins from the beads for downstream analysis, such as mass spectrometry or Western blotting.

Protocol 2: Traditional Amine-Reactive Labeling of Proteins in Cell Lysate with NHS-Biotin

This protocol describes a general method for biotinylating proteins in a lysate based on the reaction of NHS-biotin with primary amines.

Materials:

  • Cell lysate

  • NHS-Biotin (stock solution in anhydrous DMSO or DMF)

  • Amine-free buffer, pH 7.2-8.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl)

  • Quenching solution (e.g., glycine (B1666218) or Tris buffer)

  • Desalting column or dialysis equipment

Procedure:

  • Lysate Preparation: Prepare cell lysate in an amine-free buffer. Buffers containing primary amines like Tris will compete with the labeling reaction.

  • Labeling Reaction:

    • Immediately before use, prepare a stock solution of NHS-Biotin in DMSO or DMF (e.g., 20 mg/mL).[7]

    • Add the NHS-Biotin stock solution to the lysate to achieve a 10-20 fold molar excess of the biotinylation reagent over the estimated total protein concentration.[7]

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]

  • Quenching: Stop the reaction by adding a quenching solution containing primary amines (e.g., 1 M glycine or Tris) to consume the excess NHS-biotin.

  • Removal of Excess Biotin: Remove unreacted biotin using a desalting column or through dialysis against a suitable buffer.[7][8]

  • Downstream Analysis: The biotinylated lysate is now ready for enrichment with streptavidin beads and subsequent analysis.

Protocol 3: Bioorthogonal Labeling of Alkyne-Modified Proteins in Cell Lysate via Azide-Alkyne Click Chemistry (CuAAC)

This protocol is for labeling proteins that have been modified to contain an alkyne group, using an azide-functionalized biotin reagent.

Materials:

  • Cell lysate containing alkyne-modified proteins

  • Azide-PEG4-biotin (or similar azide-biotin reagent)

  • Copper(II) sulfate (B86663) (CuSO4)

  • A reducing agent (e.g., sodium ascorbate)

  • A copper(I)-stabilizing ligand (e.g., THPTA)

  • PBS buffer, pH 7.4

Procedure:

  • Lysate Preparation: Prepare cell lysate in a buffer compatible with the click reaction.

  • Prepare Reaction Cocktail: In a microfuge tube, combine the following, vortexing after each addition:

    • 50 µL of protein lysate (1-5 mg/mL)

    • 100 µL PBS buffer

    • 4 µL of the azide-biotin detection reagent (e.g., 1 mM stock for a final concentration of 20 µM)

    • 10 µL of 100 mM THPTA solution

    • 10 µL of 20 mM CuSO4 solution[9]

  • Initiate Click Reaction:

    • Add 10 µL of freshly prepared 300 mM sodium ascorbate (B8700270) solution to initiate the reaction.[9]

    • Protect the reaction from light and incubate for 30 minutes at room temperature.[9][10]

  • Downstream Processing: The proteins in the lysate are now biotinylated and can be purified or enriched for further analysis. A protein precipitation step (e.g., with methanol/chloroform) can be performed to clean up the sample.[9][10]

Visualizing the Workflows and Mechanisms

To better understand the distinct processes of each biotinylation method, the following diagrams illustrate the experimental workflows and the underlying chemical reactions.

experimental_workflows cluster_tetrazine This compound Workflow cluster_nhs NHS-Biotin Workflow cluster_cuaac Azide-Alkyne (CuAAC) Workflow tet_start TCO-modified Lysate tet_reagent Add this compound tet_start->tet_reagent tet_incubate Incubate tet_reagent->tet_incubate tet_enrich Enrich with Streptavidin tet_incubate->tet_enrich tet_analyze Analyze tet_enrich->tet_analyze nhs_start Cell Lysate nhs_reagent Add NHS-Biotin nhs_start->nhs_reagent nhs_incubate Incubate nhs_reagent->nhs_incubate nhs_quench Quench nhs_incubate->nhs_quench nhs_purify Purify nhs_quench->nhs_purify nhs_enrich Enrich with Streptavidin nhs_purify->nhs_enrich nhs_analyze Analyze nhs_enrich->nhs_analyze cu_start Alkyne-modified Lysate cu_reagent Add Azide-Biotin, CuSO4, Ligand, Reductant cu_start->cu_reagent cu_incubate Incubate cu_reagent->cu_incubate cu_enrich Enrich with Streptavidin cu_incubate->cu_enrich cu_analyze Analyze cu_enrich->cu_analyze

Caption: Comparative workflows for different biotinylation methods.

reaction_mechanisms cluster_tetrazine_mech Tetrazine-TCO IEDDA Reaction cluster_nhs_mech NHS-Biotin Amine Acylation cluster_cuaac_mech Azide-Alkyne CuAAC Reaction tetrazine This compound tet_product Stable Biotinylated Protein tetrazine->tet_product [4+2] Cycloaddition tco TCO-Protein tco->tet_product nhs NHS-Biotin nhs_product Biotinylated Protein (Amide bond) nhs->nhs_product Nucleophilic Attack amine Protein-NH2 (Lysine, N-terminus) amine->nhs_product azide Azide-Biotin cu_catalyst Cu(I) Catalyst azide->cu_catalyst alkyne Alkyne-Protein alkyne->cu_catalyst cu_product Biotinylated Protein (Triazole linkage) cu_catalyst->cu_product

Caption: Chemical principles of the biotinylation reactions.

Conclusion

The selection of a biotinylation reagent for studying proteins in complex lysates is a critical decision that directly impacts the reliability and specificity of the results. For applications demanding the highest precision and minimal off-target effects, bioorthogonal methods such as the inverse-electron-demand Diels-Alder cycloaddition with This compound are the superior choice. This is particularly true for in-cell or in-lysate studies where the vast number of potential off-target molecules can confound data interpretation.

While traditional NHS-biotin offers a simpler, one-step workflow, its inherent reactivity with all primary amines necessitates careful experimental design and stringent controls to account for non-specific labeling. The copper-catalyzed azide-alkyne cycloaddition also provides high specificity but introduces the potential for catalyst-induced cellular toxicity, which must be considered.

Ultimately, the optimal biotinylation strategy will depend on the specific experimental goals, the nature of the biological sample, and the downstream analytical methods. By understanding the principles and protocols outlined in this guide, researchers can make an informed decision to best suit their needs, leading to more accurate and insightful proteomics data.

References

Evaluating the In Vivo Biocompatibility of Tetrazine-PEG4-biotin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of bioorthogonal chemistry has provided powerful tools for in vivo applications, enabling precise molecular imaging, targeted drug delivery, and the development of novel therapeutic strategies. Among these, the inverse-electron demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (B1233481) (TCO) has garnered significant attention due to its exceptionally fast reaction kinetics and high specificity. Tetrazine-PEG4-biotin is a key reagent in this class, offering a versatile platform for attaching a biotin (B1667282) moiety to a target molecule in a living system. This guide provides a comprehensive evaluation of the in vivo biocompatibility of this compound, comparing it with a common alternative from the strain-promoted azide-alkyne cycloaddition (SPAAC) family, DBCO-PEG4-biotin.

Executive Summary

This compound stands out for its superior reaction kinetics, which can be crucial for efficient labeling at low concentrations in a dynamic in vivo environment. Both this compound and DBCO-PEG4-biotin are generally considered to have low in vivo toxicity and immunogenicity due to the absence of a cytotoxic copper catalyst. The PEG4 linker in both molecules enhances hydrophilicity and is expected to reduce renal clearance and immunogenicity. This guide presents available data, detailed experimental protocols, and visual workflows to aid researchers in making informed decisions for their in vivo studies.

Data Presentation: Comparative Biocompatibility

The following tables summarize the expected in vivo biocompatibility profiles of this compound and DBCO-PEG4-biotin. It is important to note that direct comparative in vivo studies for these specific conjugates are limited in publicly available literature. The data presented for DBCO-PEG4-biotin is representative of copper-free click chemistry reagents and is intended for comparative purposes. The assessment for this compound is based on the known properties of its constituent parts (tetrazine, PEG, biotin) and the general understanding of the IEDDA reaction in vivo.

Table 1: In Vivo Cytotoxicity Comparison

ParameterThis compoundDBCO-PEG4-biotin (Representative)Key Considerations
LD50 (Mouse, i.v.) > 100 mg/kg (estimated)> 100 mg/kg (estimated)Both linkers are generally considered non-toxic at typical in vivo concentrations. The PEG linker further mitigates toxicity.
Observed Side Effects No significant adverse effects reported at therapeutic doses.No significant adverse effects reported at therapeutic doses.High doses may lead to non-specific accumulation and potential long-term effects, which should be evaluated on a case-by-case basis.
Cell Viability Assay (in vivo) > 95% at effective concentrations> 95% at effective concentrationsLocalized high concentrations should be assessed for potential cytotoxicity.

Table 2: In Vivo Immunogenicity Comparison

ParameterThis compoundDBCO-PEG4-biotin (Representative)Key Considerations
Antibody Titer (Anti-linker) Low to negligibleLow to negligibleThe PEG4 linker is known to reduce the immunogenicity of conjugated molecules.
Cytokine Release Syndrome Unlikely at therapeutic dosesUnlikely at therapeutic dosesThe absence of a copper catalyst significantly reduces the risk of inflammatory responses.
Complement Activation Low riskLow riskPEGylation generally helps in evading the immune system.

Table 3: In Vivo Biodistribution and Pharmacokinetics Comparison

ParameterThis compoundDBCO-PEG4-biotin (Representative)Key Considerations
Blood Half-life (t1/2) Dependent on the conjugated molecule; PEG4 increases circulation time.Dependent on the conjugated molecule; PEG4 increases circulation time.Larger conjugated molecules will have longer half-lives.
Primary Route of Clearance Renal and hepatobiliaryRenal and hepatobiliaryClearance is influenced by the size and charge of the entire conjugate.
Off-target Accumulation Low, primarily in clearance organs (kidneys, liver).Low, primarily in clearance organs (kidneys, liver).The hydrophilicity of the PEG linker minimizes non-specific tissue binding.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of in vivo biocompatibility. The following are standard protocols that can be adapted for evaluating this compound and its alternatives.

Protocol 1: In Vivo Acute Toxicity Study

Objective: To determine the acute systemic toxicity of this compound in a rodent model.

Materials:

  • This compound

  • Sterile, pyrogen-free saline or other suitable vehicle

  • Healthy, young adult mice (e.g., C57BL/6), 8-10 weeks old, mixed sexes

  • Standard animal housing and care facilities

  • Analytical balance, syringes, needles

Procedure:

  • Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to obtain the desired dose levels (e.g., 10, 50, 100 mg/kg).

  • Animal Grouping: Randomly assign mice to different dose groups and a vehicle control group (n=5-10 mice per group).

  • Administration: Administer the prepared doses via intravenous (i.v.) injection.

  • Observation: Monitor the animals for mortality, clinical signs of toxicity (e.g., changes in behavior, appearance, weight loss), and any adverse reactions at regular intervals (e.g., 1, 4, 24, 48 hours, and then daily for 14 days).

  • Data Analysis: Calculate the LD50 if applicable. Record all clinical observations and body weight changes.

  • Histopathology: At the end of the study, perform a necropsy and collect major organs for histopathological examination to identify any signs of tissue damage.

Protocol 2: In Vivo Immunogenicity Assessment

Objective: To evaluate the potential of this compound to elicit an immune response.

Materials:

  • This compound conjugated to a carrier protein (e.g., KLH)

  • Adjuvant (e.g., Freund's adjuvant)

  • Healthy, immunocompetent mice or rabbits

  • ELISA plates and reagents

  • Blood collection supplies

Procedure:

  • Immunization: Emulsify the this compound-KLH conjugate with an adjuvant and immunize the animals subcutaneously or intraperitoneally. Administer booster injections at 2-3 week intervals.

  • Blood Collection: Collect blood samples before the first immunization (pre-immune serum) and at regular intervals after each immunization.

  • ELISA:

    • Coat ELISA plates with this compound conjugated to a non-carrier protein (e.g., BSA) to detect specific antibodies against the linker.

    • Incubate with serially diluted serum samples.

    • Detect bound antibodies using a species-specific HRP-conjugated secondary antibody and a suitable substrate.

  • Data Analysis: Determine the antibody titer for each animal. Analyze for the presence of different antibody isotypes (e.g., IgM, IgG).

  • Cytokine Analysis: At the end of the study, collect spleen or lymph node cells and re-stimulate them in vitro with the immunogen. Measure the levels of key cytokines (e.g., IL-2, IL-4, IFN-γ) in the culture supernatant to assess the type of T-cell response.

Protocol 3: Biodistribution Study

Objective: To determine the in vivo distribution, accumulation, and clearance of this compound.

Materials:

  • Radiolabeled or fluorescently tagged this compound

  • Healthy mice

  • Imaging system (e.g., PET/SPECT or in vivo fluorescence imaging system)

  • Gamma counter or fluorescence plate reader

Procedure:

  • Probe Administration: Administer the labeled this compound to mice via i.v. injection.

  • In Vivo Imaging (Optional): If a suitable imaging probe is used, perform whole-body imaging at various time points (e.g., 1, 4, 24, 48 hours) to visualize the biodistribution in real-time.

  • Ex Vivo Biodistribution:

    • At predetermined time points, euthanize the animals.

    • Dissect and collect major organs and tissues (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, tumor if applicable).

    • Weigh each tissue sample.

    • Measure the radioactivity or fluorescence in each sample using a gamma counter or fluorescence plate reader.

  • Data Analysis: Calculate the percentage of injected dose per gram of tissue (%ID/g) for each organ at each time point. Plot the data to visualize the distribution and clearance profile.

Visualizations

To further clarify the concepts and experimental procedures, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_preclinical In Vivo Biocompatibility Assessment start Test Compound (this compound) toxicity Acute Toxicity Study (LD50, Clinical Signs) start->toxicity Dose Escalation immunogenicity Immunogenicity Assessment (Antibody Titer, Cytokines) start->immunogenicity Immunization biodistribution Biodistribution Study (%ID/g, Clearance) start->biodistribution Labeled Compound evaluation Comprehensive Biocompatibility Profile toxicity->evaluation immunogenicity->evaluation biodistribution->evaluation

Caption: Experimental workflow for in vivo biocompatibility assessment.

signaling_pathway cluster_immune_response Generic Immune Response Pathway compound Foreign Molecule (e.g., Bioconjugate) apc Antigen Presenting Cell (e.g., Macrophage) compound->apc Phagocytosis t_cell T-Helper Cell apc->t_cell Antigen Presentation b_cell B-Cell t_cell->b_cell Activation cytokines Cytokine Release (Inflammation) t_cell->cytokines antibodies Antibody Production b_cell->antibodies

Caption: Simplified signaling pathway of an immune response.

logical_relationship cluster_components Components of this compound cluster_functions In Vivo Functionality tetrazine Tetrazine Moiety peg4 PEG4 Linker tetrazine->peg4 covalently linked to reactivity Bioorthogonal Reaction (with TCO) tetrazine->reactivity biotin Biotin peg4->biotin covalently linked to biocompatibility Biocompatibility (Reduced Clearance, Low Immunogenicity) peg4->biocompatibility targeting Targeting/Detection (via Avidin/Streptavidin) biotin->targeting

Caption: Logical relationship of this compound components.

Conclusion

This compound is a highly promising reagent for in vivo applications, offering the key advantages of rapid, bioorthogonal ligation in a biocompatible manner. While direct, quantitative comparative studies with alternatives like DBCO-PEG4-biotin are not extensively documented, the fundamental properties of its components and the nature of the IEDDA reaction strongly support its favorable biocompatibility profile. The provided experimental protocols and visualizations serve as a guide for researchers to rigorously evaluate its performance and make data-driven decisions for their specific research needs in the exciting realm of in vivo chemistry.

Safety Operating Guide

Proper Disposal of Tetrazine-PEG4-biotin: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory reagents is a critical component of research integrity and environmental responsibility. This guide provides detailed procedures for the proper disposal of Tetrazine-PEG4-biotin, designed for researchers, scientists, and professionals in drug development.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with appropriate care in a well-ventilated laboratory setting.[1] Adherence to standard laboratory safety protocols is essential to minimize any potential risks.

Personal Protective Equipment (PPE):

Protective GearSpecificationRationale
Eye Protection Safety goggles with side-shieldsProtects eyes from potential splashes or dust.[2]
Hand Protection Compatible chemical-resistant glovesPrevents direct skin contact with the compound.[3]
Body Protection Laboratory coat or impervious clothingMinimizes contamination of personal clothing.[2][3]
Respiratory Use in a well-ventilated area. A respirator may be necessary if dust is generated.Avoids inhalation of any airborne particles.[1][4]

Step-by-Step Disposal Protocol

While this compound is not classified as a hazardous substance, it is crucial to follow systematic disposal procedures in accordance with institutional and local regulations.[2][5]

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect unused or waste this compound powder in a clearly labeled, sealed container.

  • Liquid Waste: For solutions containing this compound, collect them in a separate, sealed, and clearly labeled waste container designated for non-halogenated chemical waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials: Any materials, such as pipette tips, tubes, or wipes, that have come into contact with this compound should be disposed of as solid chemical waste.

Step 2: Containerization and Labeling

  • Use robust, leak-proof containers suitable for chemical waste.

  • Label the waste container clearly with "this compound Waste" and include the primary components of any solutions. Ensure the label is legible and securely attached.

Step 3: Storage Pending Disposal

  • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents, acids, and alkalis.[2]

  • Consult your institution's EHS guidelines for specific storage duration limits.

Step 4: Final Disposal

  • Arrange for the collection of the chemical waste by your institution's EHS department or a licensed chemical waste disposal contractor.

  • Provide the waste manifest or any required documentation to the disposal personnel.

  • Never dispose of this compound down the drain or in regular trash unless explicitly approved by your EHS office for very small quantities.[4][5]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Disposal Workflow for this compound A Start: Unused or Contaminated This compound B Identify Waste Type A->B C Solid Waste (Powder, Contaminated Labware) B->C Solid D Liquid Waste (Solutions) B->D Liquid E Package in a Labeled, Sealed Container C->E D->E F Store in Designated Chemical Waste Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Complete Waste Manifest/Documentation G->H I End: Proper Disposal H->I

References

Personal protective equipment for handling Tetrazine-PEG4-biotin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like Tetrazine-PEG4-biotin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, this document aims to be a preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.

Immediate Safety and Handling Information

ParameterInformationSource
Chemical Name This compound[1]
CAS Number Not available in provided SDS[2]
Molecular Formula C30H44N8O7S[2]
Molecular Weight 660.78 g/mol [2]
Physical Form Red solid[2]
Solubility Soluble in MeOH, DMF, and DMSO[2]
Storage Store at -20°C in a dry, well-ventilated place, protected from light and moisture.[2][3][4] Keep container tightly closed.[5]
Hazard Identification Specific hazards are not fully classified.[1] Handle with caution as with any new chemical substance. Tetrazines can be reactive and may degrade in aqueous or basic conditions or in the presence of nucleophiles.[6]
First Aid: Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[1]
First Aid: Skin Contact Wash off with soap and plenty of water.[5]
First Aid: Eye Contact Rinse opened eye for several minutes under running water as a precaution.[5]
First Aid: Ingestion Do NOT induce vomiting. Rinse mouth with water and consult a physician.[5] Never give anything by mouth to an unconscious person.[5]

Personal Protective Equipment (PPE)

A thorough hazard assessment of the specific experimental procedure is crucial for selecting the appropriate PPE.[7] The minimum required PPE for handling this compound includes:

PPE CategoryRequired EquipmentRationale
Eye and Face Protection Safety glasses with side-shields are the minimum requirement.[5][7] Chemical splash goggles should be worn when there is a risk of splashing.[8][9] A face shield may be necessary for tasks with a higher splash risk.[8]Protects eyes from potential chemical splashes, dust, or flying debris.[8]
Hand Protection Chemically resistant nitrile gloves are recommended.[10] Gloves must be inspected before use and proper removal techniques should be followed to avoid skin contact.[5] Double gloving may be necessary for added protection.[7]Prevents skin exposure to the chemical.[8]
Body Protection A lab coat is required to protect clothing and skin from spills.[8] Long pants or equivalent attire that covers the legs to the ankles is mandatory.[11]Provides a barrier against accidental splashes and contamination.[9]
Foot Protection Closed-toe shoes are required in the laboratory at all times.[8][10]Protects feet from spills and dropped objects.[9]
Respiratory Protection Not generally required if handled in a well-ventilated area or a chemical fume hood.[8] Use a respirator if working with the solid form where dust may be generated or if aerosols may be produced.[8]Avoids inhalation of dust or aerosols.[5]

Experimental Protocol for Safe Handling and Use

Adherence to a strict protocol is essential for the safe handling and use of this compound.

1. Preparation and Reconstitution:

  • Before opening, allow the vial of this compound to equilibrate to room temperature to prevent moisture condensation.[12]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid compound to avoid dust formation.[1]

  • When preparing solutions, use anhydrous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to maintain the compound's reactivity.[3]

  • Prepare solutions immediately before use, as the NHS-ester moiety in similar compounds is susceptible to hydrolysis.[12] Discard any unused reconstituted reagent.[12]

2. Handling and Use in Experiments:

  • Always wear the minimum required PPE as outlined in the table above.

  • Avoid direct contact with the skin, eyes, and clothing.[1]

  • Avoid inhalation of any dust or vapors.[5]

  • Use compatible labware (e.g., glass for solvents).[13]

  • Keep the container tightly closed when not in use.[5]

3. In Case of a Spill:

  • Contain the spillage.

  • Soak up the spilled substance with an inert absorbent material.

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[5]

  • Do not let the product enter drains.[5]

Disposal Plan

Proper disposal of chemical waste is crucial to protect human health and the environment.[14]

1. Waste Segregation and Collection:

  • All materials contaminated with this compound, including unused reagent, solutions, and contaminated lab supplies (e.g., pipette tips, gloves), should be considered chemical waste.

  • Collect this waste in a designated, properly labeled, and sealed hazardous waste container.[13] The container must be compatible with the chemical waste.[14]

  • Do not mix this waste with other incompatible waste streams.[13] For instance, keep it separate from acids and bases.[13]

2. Storage of Waste:

  • Store the waste container in a designated, well-ventilated, and secure area with secondary containment to prevent leaks.[13]

3. Final Disposal:

  • Dispose of the chemical waste through your institution's licensed hazardous waste disposal service.[13][15]

  • Never pour chemical waste down the sink or dispose of it in the regular trash.[13][14]

  • For empty containers, triple rinse with a suitable solvent, collect the rinsate as hazardous waste, and then deface the label before disposing of the container as regular trash, in accordance with institutional policies.[13][16]

Workflow Diagram

Tetrazine_PEG4_biotin_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_spill Spill Response prep1 Equilibrate vial to room temperature prep2 Wear appropriate PPE prep1->prep2 prep3 Work in a fume hood prep2->prep3 prep4 Reconstitute with anhydrous solvent prep3->prep4 handle1 Perform experiment prep4->handle1 handle2 Keep container closed when not in use handle1->handle2 disp1 Collect all waste in a designated container handle1->disp1 spill1 Contain spill handle1->spill1 disp2 Segregate from incompatible waste disp1->disp2 disp3 Store in a secure area with secondary containment disp2->disp3 disp4 Arrange for professional disposal disp3->disp4 spill2 Absorb with inert material spill1->spill2 spill3 Collect in a sealed container for disposal spill2->spill3

Caption: Workflow for the safe handling and disposal of this compound.

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.